molecular formula C21H22N4O4 B2952128 N3-L-Lys(Fmoc)-OH

N3-L-Lys(Fmoc)-OH

Número de catálogo: B2952128
Peso molecular: 394.4 g/mol
Clave InChI: QETYFSMTHHMLJP-IBGZPJMESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N3-L-Lys(Fmoc)-OH is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-azido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c22-25-24-19(20(26)27)11-5-6-12-23-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,26,27)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETYFSMTHHMLJP-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Integration of N3-L-Lys(Fmoc)-OH in Advanced Biochemical Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N3-L-Lys(Fmoc)-OH, a non-natural amino acid derivative, has emerged as an indispensable tool in modern biochemistry and drug development. Its unique bifunctional nature, featuring a fluorenylmethoxycarbonyl (Fmoc) protected α-amino group and an azide moiety on the lysine side chain, enables its seamless incorporation into peptide sequences via standard solid-phase peptide synthesis (SPPS). The true power of this building block lies in the bioorthogonal reactivity of the azide group, which serves as a versatile chemical handle for the site-specific modification of peptides through "click chemistry." This guide provides an in-depth overview of the applications, experimental protocols, and quantitative data associated with the use of this compound.

Core Applications in Biochemistry and Drug Development

The primary utility of this compound stems from its role as a precursor to azide-modified peptides. The azide group is chemically inert during the cycles of Fmoc-SPPS, yet it can be selectively reacted with an alkyne-containing molecule in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with a strained cyclooctyne (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[1][2] This high efficiency and specificity, even in complex biological environments, underpins its use in several key areas:

  • Peptide-Drug Conjugates (PDCs): By incorporating this compound into a peptide with targeting capabilities, a cytotoxic drug functionalized with an alkyne can be precisely attached. This strategy is pivotal in developing next-generation targeted therapies.

  • Probing Protein-Protein Interactions: Peptides containing azidolysine can be used as baits to capture and identify interacting proteins. The azide handle allows for the attachment of reporter tags, such as biotin or fluorescent dyes, for detection and isolation of binding partners.[3]

  • Development of Novel Biomaterials: The ability to crosslink or functionalize peptides through the azide group is leveraged to create hydrogels, scaffolds, and other biomaterials with tailored properties.[2]

  • Fluorescent Labeling and Imaging: Site-specific attachment of fluorescent probes via click chemistry enables the tracking and visualization of peptides in vitro and in vivo.[4]

Quantitative Data on this compound Mediated Reactions

The efficiency of both the incorporation of this compound into peptides and the subsequent click chemistry reactions is critical for its utility. The following tables summarize key quantitative data gathered from various studies.

ParameterValueConditions
Purity of Commercial Reagent ≥98.0% (HPLC)Standard quality control for use in peptide synthesis.
Coupling Efficiency in SPPS Generally high; can exceed 95%Dependent on coupling reagents (e.g., HBTU, DIC/HOBt), reaction time, and the peptide sequence. Difficult couplings may require double coupling or more potent activators.[5][6]
Azide Group Stability StableResistant to standard Fmoc deprotection conditions (20% piperidine in DMF) and cleavage from the resin (e.g., 95% TFA).[2][7]

Table 1: Properties and SPPS-Related Data for this compound.

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Buffer Conditions
SPAAC Azidolysine-containing peptide + DBCO-PEG0.34HBS (pH 7.4)
SPAAC Azidolysine-containing peptide + BCN-functionalized molecule0.28Not specified

Table 2: Representative Reaction Kinetics for SPAAC with Azidolysine-Containing Peptides.[4][8]

Reaction TypeReactantsReported Efficiency/YieldConditions
CuAAC Azide-modified peptide + Alkyne-modified peptide>95% conversionCopper wire as catalyst, DMF, 50 °C, 5 hours.[5][6]
CuAAC Azide-modified peptide + Alkyne-functionalized moleculeHigh yieldCuSO₄, Sodium Ascorbate, room temperature.[5]
CuAAC On-resin cyclization of a peptide with azidolysine and propargylglycine~89% yield of monomer1.5 equivalents of CuI in DMF.[9]

Table 3: Reported Efficiencies and Yields for CuAAC Reactions Involving Azide-Modified Peptides.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an azidolysine residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: a. Pre-activate the desired Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. b. Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours at room temperature. c. To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step ("double coupling"). d. Wash the resin as in step 2.

  • Incorporation of this compound: Repeat step 3 using this compound as the amino acid to be coupled.

  • Peptide Elongation: Continue coupling subsequent amino acids as described in step 3 until the desired sequence is assembled.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Peptide

This protocol describes a typical CuAAC reaction in solution.

Materials:

  • Azide-containing peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, drug molecule)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper ligand (e.g., THPTA) solution (e.g., 50 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the reaction buffer to their desired final concentrations. Typically, a slight excess of one reactant is used.

  • Reaction Assembly: In a microcentrifuge tube, add the following in order: a. Solution of the azide-containing peptide. b. Solution of the alkyne-functionalized molecule. c. A premixed solution of CuSO₄ and the copper ligand. A common ratio is 1:5 copper to ligand. d. Freshly prepared sodium ascorbate solution.

  • Reaction Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can range from 1 to 12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Purify the resulting peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Peptide

This protocol describes a copper-free click chemistry reaction.

Materials:

  • Azide-containing peptide

  • Cyclooctyne-functionalized molecule (e.g., DBCO-PEG, BCN-drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent if needed for solubility (e.g., DMSO)

Procedure:

  • Reactant Preparation: a. Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. b. Dissolve the cyclooctyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.

  • Reaction Incubation: Mix the solutions of the azide-peptide and the cyclooctyne-molecule. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.[10]

  • Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, purify the peptide conjugate by RP-HPLC.

Visualizing the Workflow and Applications

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the application of this compound.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple First Fmoc-AA-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_N3 Couple This compound Deprotection2->Coupling_N3 Elongation Repeat Coupling/ Deprotection Cycles Coupling_N3->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage from Resin (e.g., 95% TFA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Azide-Modified Peptide Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Click_Chemistry_Pathways cluster_SPPS Peptide Synthesis cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azide_Peptide Azide-Modified Peptide CuAAC_Reaction Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Azide_Peptide->CuAAC_Reaction SPAAC_Reaction Copper-Free Room Temperature Azide_Peptide->SPAAC_Reaction Alkyne_Molecule Alkyne-Functionalized Molecule Alkyne_Molecule->CuAAC_Reaction CuAAC_Product Peptide Conjugate (1,4-disubstituted triazole) CuAAC_Reaction->CuAAC_Product Cyclooctyne_Molecule Strained Cyclooctyne (e.g., DBCO) Cyclooctyne_Molecule->SPAAC_Reaction SPAAC_Product Peptide Conjugate (triazole) SPAAC_Reaction->SPAAC_Product

Caption: Bioorthogonal conjugation pathways for azide-modified peptides via click chemistry.

Drug_Development_Logic Start Identify Peptide Target (e.g., cell surface receptor) Synthesis Synthesize Targeting Peptide with this compound Start->Synthesis Modification Synthesize Alkyne- or DBCO- Functionalized Drug Payload Start->Modification Conjugation Conjugate Peptide and Drug via Click Chemistry (CuAAC/SPAAC) Synthesis->Conjugation Modification->Conjugation Purification Purify Peptide-Drug Conjugate (PDC) Conjugation->Purification Characterization In Vitro Characterization (Binding, Cytotoxicity) Purification->Characterization Optimization Lead Optimization (Linker, Peptide Sequence) Characterization->Optimization InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Characterization->InVivo Optimization->Synthesis Clinical Clinical Development InVivo->Clinical

Caption: Logical workflow for the development of a peptide-drug conjugate using this compound.

References

Nα-Fmoc-Nε-azido-L-lysine (Fmoc-Lys(N3)-OH): A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-Nε-azido-L-lysine, commonly referred to as Fmoc-Lys(N3)-OH, is a synthetically modified amino acid that has become an indispensable tool in the fields of chemical biology, drug discovery, and materials science.[1][2] At its core, it is a lysine derivative featuring two critical modifications: a fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino (Nα) position and an azido (-N3) group on the epsilon-amino (Nε) side chain. This unique architecture allows for its seamless integration into peptide sequences via standard Solid-Phase Peptide Synthesis (SPPS), while the azido group serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions.[1][2][3] This enables the precise, site-specific conjugation of peptides to a wide array of molecules, including fluorescent probes, cytotoxic drugs, and polymers.[1][3]

Chemical Properties and Structure

The chemical identity and physical characteristics of Fmoc-Lys(N3)-OH are foundational to its application. The compound is typically supplied as a white crystalline powder.[3]

Table 1: Physicochemical Properties of N3-L-Lys(Fmoc)-OH

PropertyValueReferences
CAS Number 159610-89-6[1][3][4][5]
Molecular Formula C₂₁H₂₂N₄O₄[1][3][4][5][6]
Molecular Weight 394.42 g/mol [4][5][6][7]
Appearance White crystalline powder[3]
Purity ≥98%[3][8]
Optical Rotation [α]D²⁰ = -12.0 to -14.5° (c=1 in DMF)[3]
Melting Point 78 °C (decomposes)[9][10]
Solubility Soluble in Dimethylformamide (DMF)
Storage Refrigerate at 2°C - 8°C[3][5]

Chemical Structure

The structure of Fmoc-Lys(N3)-OH can be deconstructed into three key functional components:

  • L-Lysine Backbone : Provides the core amino acid structure for peptide chain elongation.

  • Nα-Fmoc Group : A base-labile protecting group essential for Fmoc-based SPPS. It prevents unwanted reactions at the α-amino group during peptide coupling and is selectively removed under mild basic conditions, typically with piperidine.[1]

  • Nε-Azido Group : A highly versatile functional group on the side chain. The azide is crucial as it is stable under the standard acidic (TFA) and basic (piperidine) conditions of SPPS, ensuring its integrity throughout peptide synthesis.[6][7][11] It serves as a bioorthogonal handle for subsequent modification.[12]

Experimental Protocols and Workflow

Fmoc-Lys(N3)-OH is primarily used in a two-stage workflow: (1) incorporation into a peptide sequence using Fmoc-SPPS, and (2) post-synthetic modification of the azide-containing peptide via click chemistry.

Generalized Protocol for Synthesis and Labeling

This protocol outlines a representative methodology for creating a custom bioconjugate.

Stage 1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation : The synthesis begins with a suitable solid support (resin), which is swelled in a solvent like DMF.

  • Fmoc Deprotection : If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group is removed using a 20% piperidine solution in DMF to expose the free amine.

  • Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence (which could be Fmoc-Lys(N3)-OH or another) is activated by a coupling reagent (e.g., HBTU, HATU) and coupled to the resin's free amine.

  • Iterative Cycles : Steps 2 and 3 are repeated for each amino acid in the desired sequence. Fmoc-Lys(N3)-OH is added at the specific site where conjugation is intended.[1] The stability of the azido group to piperidine and TFA is critical for its successful incorporation.[6][7]

  • Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA). The azide group remains intact.[6][11]

  • Purification : The crude azide-modified peptide is purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Stage 2: Click Chemistry Conjugation

The purified azide-peptide is now ready for conjugation. The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][12][13]

  • Reaction Setup : The azide-peptide is dissolved in a suitable solvent system (e.g., water/t-butanol).

  • Addition of Reagents : An alkyne-functionalized molecule (e.g., a fluorescent dye, a drug molecule) is added, followed by a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate).

  • Reaction and Purification : The reaction proceeds rapidly and specifically to form a stable triazole linkage. The final peptide conjugate is then purified by RP-HPLC to remove excess reagents and byproducts.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from the initial building block to the final functionalized bioconjugate.

spss_click_workflow cluster_spps Stage 1: Solid-Phase Peptide Synthesis (SPPS) cluster_click Stage 2: Bioconjugation (Click Chemistry) Resin 1. Resin Support Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 CoupleAA 3. Couple Standard Fmoc-Amino Acid Deprotect1->CoupleAA CoupleN3 4. Couple Fmoc-Lys(N3)-OH CoupleAA->CoupleN3 Repeat 5. Repeat Deprotection & Coupling Cycles CoupleN3->Repeat Cleave 6. Cleave from Resin (TFA Cocktail) Repeat->Cleave PurifyPeptide 7. Purify Azido-Peptide (RP-HPLC) Cleave->PurifyPeptide ClickRxn 8. CuAAC Reaction (+ Alkyne-Molecule, Cu(I)) PurifyPeptide->ClickRxn FinalProduct 9. Final Purified Bioconjugate ClickRxn->FinalProduct

Caption: Workflow for peptide bioconjugation using Fmoc-Lys(N3)-OH.

Core Advantages and Applications

The utility of Fmoc-Lys(N3)-OH stems from its unique combination of features:

  • SPPS Compatibility : The building block is fully compatible with standard automated and manual Fmoc-SPPS protocols, allowing for straightforward integration into established workflows.[1]

  • Bioorthogonality : The azide group is highly selective in its reactivity, participating in click chemistry reactions without cross-reacting with native biological functional groups.[13] This allows for clean and specific labeling in complex environments.

  • Versatility : The azide handle supports both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, offering flexibility in experimental design.[1][12][13] This enables conjugation to a vast library of molecules functionalized with alkynes or strained cyclooctynes.

  • Key Applications :

    • Drug Development : Creation of peptide-drug conjugates (PDCs) for targeted therapy.[2][3]

    • Fluorescent Labeling : Synthesis of fluorescently labeled peptides for biological imaging and tracking.[3][14]

    • Protein Engineering : Introduction of specific functionalities to modify protein behavior.[3]

    • Biomaterials : Development of novel biomaterials and advanced drug delivery systems.[3]

Conclusion

Nα-Fmoc-Nε-azido-L-lysine is a powerful and versatile chemical tool that bridges the gap between synthetic peptide chemistry and functional biology. Its robust compatibility with SPPS and the bioorthogonal reactivity of its azide side chain provide researchers with a reliable method for constructing complex, site-specifically modified peptides. This capability is crucial for advancing research in therapeutics, diagnostics, and materials science, making Fmoc-Lys(N3)-OH a cornerstone reagent for modern bioconjugation.[1]

References

The Azide Group in N3-L-Lys(Fmoc)-OH: A Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of bioorthogonal functional groups into peptides and proteins is a cornerstone of modern chemical biology and drug development. N3-L-Lys(Fmoc)-OH has emerged as a critical building block for the site-specific introduction of an azide moiety. This versatile handle enables a wide array of subsequent modifications through highly efficient and selective bioorthogonal reactions, famously known as "click chemistry." This in-depth technical guide provides a comprehensive overview of the reactivity and stability of the azide group in this compound, offering valuable data and protocols for its effective use in research and development.

Core Properties of this compound

This compound is a derivative of the amino acid L-lysine, where the epsilon-amino group is modified with an azide (-N3) functionality and the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This design makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[1][2]

PropertyValue
Molecular Formula C21H22N4O4
Molecular Weight 394.42 g/mol
Appearance White to off-white powder
Functional Groups α-Fmoc-protected amine, ε-azide
Primary Application Solid-Phase Peptide Synthesis (SPPS)
Storage Conditions 0 - 8 °C

Stability of the Azide Group

The utility of this compound in multi-step peptide synthesis is critically dependent on the stability of the azide group throughout the synthesis and deprotection steps.

Stability during Solid-Phase Peptide Synthesis (SPPS)

The azide group in this compound exhibits excellent stability under the standard conditions of Fmoc-based SPPS.[1][2] It is resistant to the mild basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) and the acidic conditions of final cleavage from the resin (typically trifluoroacetic acid, TFA).[2][3]

Stability during Cleavage and Deprotection: The Critical Role of Scavengers

While the azide group is stable to TFA, its integrity can be compromised by certain scavengers commonly included in cleavage cocktails to protect sensitive amino acid residues. Thiol-based scavengers, in particular, can lead to the undesired reduction of the azide to an amine.[4][5]

A study by Schneggenburger et al. (2010) provided quantitative data on the extent of azide reduction in the presence of different thiol scavengers during TFA-mediated cleavage. While the study did not use this compound specifically, the results for other azido-amino acids are highly indicative. The data clearly demonstrates that 1,2-ethanedithiol (EDT) can cause significant reduction of the azide, while dithiothreitol (DTT) is a much safer alternative.[4][5][6]

Table 1: Influence of Thiol Scavengers on Azide Stability During TFA Cleavage

Cleavage Cocktail Composition (TFA/H2O/TIS/Scavenger)ScavengerPeptide Context% Azide Reduction
92.5:2.5:2.5:2.5EDTTerminal AzideHigh
Not SpecifiedDTTTerminal AzideLow

Data adapted from Schneggenburger et al., J Pept Sci, 2010. The original study investigated several peptide sequences and the level of reduction varied. "High" indicates a substantial conversion to the amine, in some cases up to 50%, while "Low" indicates minimal reduction.

Recommendation: For peptides containing this compound, it is strongly recommended to use a cleavage cocktail containing DTT instead of EDT if a thiol scavenger is required. A standard recommended cocktail is TFA/H2O/TIPS/DTT (92.5:2.5:2.5:2.5 v/v/v/w).[7] If the peptide does not contain scavenger-requiring residues, a simple TFA/water/TIS cocktail can be used to avoid any potential for azide reduction.

Reactivity of the Azide Group

The azide group is a versatile functional handle that can participate in several highly specific and efficient ligation reactions. This bioorthogonality means that the azide group will not react with the vast majority of functional groups found in biological systems, allowing for precise chemical modifications.[8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of "click chemistry." It involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole. This reaction is characterized by its high yield, stereospecificity, and mild reaction conditions.[9][10]

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Peptide_Azide Peptide-Lys(N3) Triazole_Product Peptide-Lys(Triazole)-Molecule Peptide_Azide->Triazole_Product Alkyne Alkyne-Molecule Alkyne->Triazole_Product Catalyst Cu(I) Source (e.g., CuSO4 + Na-Ascorbate) Catalyst->Triazole_Product

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[8][9] SPAAC is generally faster than the Staudinger ligation and has become a widely used tool for in vivo chemistry.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Peptide_Azide Peptide-Lys(N3) Triazole_Product Peptide-Lys(Triazole)-Molecule Peptide_Azide->Triazole_Product Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole_Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

Azide-Containing Amino AcidStrained AlkyneSolventSecond-Order Rate Constant (M⁻¹s⁻¹)
Azidolysine analogueDBCOHBS buffer, pH 7.40.34
Azidolysine analogueBCNMeOD0.28

Data from Klánová et al., Org. Biomol. Chem., 2022. While not this compound itself, this data provides a strong indication of the expected reaction kinetics.

Staudinger Ligation

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a phosphine. The classical Staudinger reaction reduces the azide to an amine.[11] However, a modification of this reaction, known as the Staudinger ligation, results in the formation of a stable amide bond. This reaction is highly selective and proceeds under mild, aqueous conditions.[1] While generally slower than SPAAC, it remains a valuable tool for bioconjugation.

Staudinger_Ligation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Peptide_Azide Peptide-Lys(N3) Aza_Ylide Aza-ylide Peptide_Azide->Aza_Ylide Phosphine Phosphine Reagent Phosphine->Aza_Ylide Amine_Product Peptide-Lys(NH2) Aza_Ylide->Amine_Product + H2O Phosphine_Oxide Phosphine Oxide Aza_Ylide->Phosphine_Oxide

Staudinger Reduction Pathway.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence on a resin support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), a coupling agent such as HBTU (2.9 eq.), and an activator like HOBt (3 eq.) or DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin conjugation of an alkyne-containing molecule to an azide-functionalized peptide.

  • Resin Preparation: Synthesize the azide-containing peptide on the resin as described in Protocol 1. The N-terminal Fmoc group may be left on or removed depending on the experimental design. Swell the resin in DMF.

  • Reaction Mixture Preparation:

    • Dissolve the alkyne-modified molecule (5-10 eq.) in DMF.

    • Prepare a fresh solution of sodium ascorbate (10-20 eq.) in water.

    • Prepare a solution of copper(II) sulfate (CuSO4) (5-10 eq.) in water.

  • Reaction:

    • Add the alkyne solution to the resin.

    • Add the CuSO4 solution to the resin.

    • Add the sodium ascorbate solution to initiate the reaction.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF, water, and DCM to remove copper salts and excess reagents.

  • Cleavage and Purification: Cleave the peptide from the resin using an appropriate cleavage cocktail (see stability section) and purify by RP-HPLC.

Protocol 3: In-Solution Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of a strained alkyne to a purified azide-containing peptide.

  • Peptide Preparation: Synthesize and purify the azide-containing peptide.

  • Reactant Dissolution: Dissolve the azide-modified peptide and a slight excess (1.2-1.5 eq.) of the strained alkyne (e.g., DBCO-PEG) in a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction: Mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentrations and the specific strained alkyne used.

  • Monitoring and Purification: Monitor the reaction progress by RP-HPLC or mass spectrometry. Purify the final conjugate by RP-HPLC.

Protocol 4: Azide Reduction to Amine via Staudinger Reduction

This protocol describes the conversion of the azide group to a primary amine using a phosphine reagent.

  • Reactant Preparation: Dissolve the azide-containing peptide in a suitable solvent (e.g., a mixture of water and an organic co-solvent like THF or DMF).

  • Reaction: Add an excess of a phosphine reagent, such as triphenylphosphine or the water-soluble TCEP (tris(2-carboxyethyl)phosphine).

  • Hydrolysis: The reaction proceeds to form a phosphine imine intermediate, which is then hydrolyzed by the water in the solvent mixture to the primary amine and the corresponding phosphine oxide. The reaction is typically stirred at room temperature for several hours.

  • Purification: Purify the resulting amine-containing peptide by RP-HPLC.

Conclusion

This compound is an invaluable tool for the synthesis of modified peptides and proteins. The azide group is generally stable throughout SPPS, with the notable exception of its sensitivity to certain thiol-based scavengers during cleavage. By selecting the appropriate cleavage cocktail, the integrity of the azide can be preserved. The reactivity of the azide in CuAAC, SPAAC, and the Staudinger ligation provides a versatile platform for a wide range of bioconjugation applications, from the development of peptide-drug conjugates to the creation of novel biomaterials. A thorough understanding of the stability and reactivity of this functional group, as detailed in this guide, is essential for its successful implementation in research and drug development.

References

A Technical Guide to Nε-azido-Nα-(9-fluorenylmethoxycarbonyl)-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nε-azido-Nα-(9-fluorenylmethoxycarbonyl)-L-lysine, a critical building block in modern peptide chemistry and drug development. It details its chemical properties, applications, and the experimental protocols for its use, with a focus on enabling researchers to effectively incorporate this versatile amino acid into their workflows.

Core Compound Data

Nε-azido-Nα-(9-fluorenylmethoxycarbonyl)-L-lysine, commonly abbreviated as Fmoc-L-Lys(N3)-OH, is a synthetic amino acid derivative. The key features of this compound are the Fmoc protecting group on the α-amine, which is standard for solid-phase peptide synthesis (SPPS), and an azide moiety on the ε-amine of the lysine side chain. This azide group serves as a bioorthogonal handle for "click chemistry" reactions, allowing for the specific modification of peptides.

PropertyValue
CAS Number 159610-89-6
Molecular Formula C₂₁H₂₂N₄O₄
Molecular Weight 394.43 g/mol [1]
Appearance White crystalline powder[1][2]
Purity Typically ≥98%[2]
Storage Conditions Store at 2-8 °C[]

Note: A related isomer, Nα-azido-Nε-Fmoc-L-lysine, has the CAS number 473430-12-5.[2] Researchers should ensure they are using the correct isomer for their intended application.

Key Applications in Research and Drug Development

The unique structure of Fmoc-L-Lys(N3)-OH makes it an invaluable tool for a wide range of applications:

  • Peptide Synthesis and Modification : It is a key building block in SPPS for creating peptides with site-specific modifications. The azide group is stable under standard SPPS conditions, including Fmoc deprotection and peptide cleavage from the resin.[4]

  • Bioconjugation and "Click Chemistry" : The azide functionality allows for highly efficient and specific covalent modification of peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[4][5] This enables the attachment of various molecules, including:

    • Fluorescent dyes for imaging and tracking peptides in biological systems.[4]

    • Drug molecules to create targeted peptide-drug conjugates.

    • PEG chains to improve the pharmacokinetic properties of therapeutic peptides.

    • Other biomolecules , such as sugars or nucleic acids, to create complex hybrid structures.[5]

  • Development of Novel Biomaterials : Peptides containing azido-lysine can be used to create novel biomaterials with specific functionalities.[4]

  • Probing Protein-Protein Interactions : Modified peptides can be used as probes to study and understand complex biological interactions.[4]

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Lys(N3)-OH

The following is a generalized protocol for the incorporation of Fmoc-L-Lys(N3)-OH into a peptide sequence using manual or automated SPPS.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 Washing (DMF, DCM) Deprotection1->Wash1 Coupling Coupling of Fmoc-L-Lys(N3)-OH (with HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Washing Deprotection2->Wash3 Elongation Peptide Chain Elongation (Repeat Deprotection, Washing, Coupling) Wash3->Elongation Cleavage Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Methodology:

  • Resin Preparation : Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection : Remove the Fmoc protecting group from the resin or the preceding amino acid by treating with a 20% solution of piperidine in DMF. This is typically done in two steps: a short treatment followed by a longer one.

  • Washing : Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess piperidine and byproducts.

  • Coupling of Fmoc-L-Lys(N3)-OH :

    • Dissolve Fmoc-L-Lys(N3)-OH (typically 3-5 equivalents relative to the resin loading) in DMF.

    • Add a coupling agent, such as HBTU (3 equivalents), and a base, like N,N-diisopropylethylamine (DIPEA) (6 equivalents).

    • Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 1-2 hours) with gentle agitation.

  • Washing : Wash the resin with DMF to remove unreacted reagents.

  • Repeat : Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Post-Synthetic Modification via Click Chemistry (CuAAC)

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to modify the azide-containing peptide.

CuAAC_Workflow Start Azide-Containing Peptide Reagents Prepare Reagents: - Alkyne-modified molecule - Copper(II) sulfate (CuSO₄) - Sodium ascorbate Start->Reagents Reaction Reaction Setup: Dissolve peptide and alkyne in a suitable solvent (e.g., water/t-BuOH). Add CuSO₄ and sodium ascorbate. Reagents->Reaction Incubation Incubate at room temperature with stirring. Reaction->Incubation Purification Purification of the Triazole-linked Product (e.g., RP-HPLC) Incubation->Purification

Caption: Workflow for CuAAC modification of an azide-containing peptide.

Methodology:

  • Dissolve the Peptide : Dissolve the purified peptide containing the azido-lysine residue in a suitable solvent system, such as a mixture of water and tert-butanol.

  • Add Alkyne : Add the alkyne-containing molecule (e.g., a fluorescent probe with a terminal alkyne) to the peptide solution.

  • Prepare Catalysts : Prepare fresh aqueous solutions of copper(II) sulfate (CuSO₄) and a reducing agent, typically sodium ascorbate.

  • Initiate the Reaction : Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Incubation : Allow the reaction to proceed at room temperature with stirring for several hours to overnight. Monitor the reaction progress by LC-MS.

  • Purification : Once the reaction is complete, purify the resulting triazole-linked peptide conjugate by RP-HPLC.

Signaling Pathway Application Example: Probing Kinase Activity

Peptides containing Fmoc-L-Lys(N3)-OH can be utilized to create probes for studying enzyme activity, such as in kinase signaling pathways. For example, a known kinase substrate peptide can be synthesized with an azido-lysine. This peptide can then be incubated with a cell lysate or a purified kinase. After the phosphorylation event, the azide group can be "clicked" to an alkyne-modified reporter tag (e.g., biotin or a fluorophore). This allows for the detection and quantification of the phosphorylated peptide, providing a measure of kinase activity.

Kinase_Assay_Workflow cluster_synthesis Probe Synthesis cluster_assay Kinase Activity Assay cluster_detection Detection SPPS Synthesize Kinase Substrate Peptide with Fmoc-L-Lys(N3)-OH Incubation Incubate Peptide Probe with Kinase and ATP SPPS->Incubation Phosphorylation Kinase Phosphorylates the Substrate Peptide Incubation->Phosphorylation Click Click Chemistry: Attach Alkyne-Reporter (e.g., Biotin or Fluorophore) Phosphorylation->Click Detection Detect and Quantify Phosphorylated Peptide Click->Detection

Caption: Workflow for a kinase activity assay using an azido-modified peptide probe.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to its unique chemical properties, most notably its lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This technical guide provides a comprehensive overview of the Fmoc group, including its core principles, detailed experimental protocols, quantitative data on its cleavage, and a discussion of common challenges and solutions in its application.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group in peptide synthesis is predicated on its stability to acidic conditions and its facile removal by a mild base, typically a secondary amine like piperidine.[1][2][3] This orthogonality is the foundation of the widely used Fmoc/tBu (tert-butyl) strategy in SPPS.[4][5][6] The α-amino group of the incoming amino acid is temporarily protected by the Fmoc group, while reactive side chains are protected by acid-labile groups such as Boc (tert-butyloxycarbonyl), tBu (tert-butyl), and Trt (trityl).[1][4][5] This allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without affecting the side-chain protection, which is only removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[4][5]

Mechanism of Protection

The Fmoc group is typically introduced by reacting an amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[2][7] Fmoc-OSu is generally preferred due to its greater stability and a lower propensity for the formation of dipeptide byproducts.[2][7] The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

Mechanism of Deprotection

The key to the Fmoc group's utility lies in its base-labile nature. The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[8][9] A base, most commonly piperidine, abstracts the acidic proton at the C9 position of the fluorenyl ring.[7][10] This generates a stabilized carbanion, which then undergoes rapid elimination to form the highly reactive electrophile dibenzofulvene (DBF) and a carbamic acid intermediate that spontaneously decarboxylates to release the free amine.[2][10] The excess secondary amine in the reaction mixture also serves as a scavenger for the liberated DBF, forming a stable adduct and preventing its reaction with the newly deprotected amine.[2]

Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Intermediate1 Fluorenyl Anion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine - H⁺ Free_Amine H₂N-Peptide Intermediate1->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate1->DBF CO2 CO₂ Intermediate1->CO2 DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine Piperidine Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data on Fmoc Group Lability

The rate of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, the solvent, and the temperature. Understanding these kinetics is crucial for optimizing SPPS protocols to ensure complete deprotection while minimizing side reactions.

Kinetics of Fmoc Deprotection with Various Bases

Piperidine is the most common base used for Fmoc removal; however, other bases have been investigated to either accelerate deprotection or mitigate side reactions. The following table summarizes the half-life (t½) of Fmoc deprotection under different conditions.

BaseConcentration (in DMF)Half-life (t½) of Fmoc-Val DeprotectionReference(s)
Piperidine20% (v/v)~6-7 seconds[7][10][11]
Piperidine5% (v/v)~50 seconds for 99.99% deprotection in 8.6 min[10]
Piperazine5% (v/v)~50 seconds[10][11]
Morpholine50% (v/v)~1 minute[11]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v)Faster than piperidine[12][13]
Impact of Temperature and Solvents on Fmoc Cleavage

While most Fmoc deprotection is performed at room temperature, temperature can significantly impact the reaction rate. Increased temperatures, such as those used in microwave-assisted SPPS, accelerate Fmoc removal but can also increase the rate of side reactions like aspartimide formation.[14]

The choice of solvent also plays a role. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are standard for SPPS and facilitate efficient Fmoc deprotection.[9][15] Thermal cleavage of the Fmoc group at elevated temperatures (e.g., 120°C) has been observed in solvents like DMSO, DMF, and NMP, even in the absence of a base.[15][16][17]

SolventTemperatureFmoc Cleavage (%) after 15 minReference(s)
DMSO120°C>95[15][17]
DMF120°C>95[15][17]
NMP120°C>95[15][17]
Acetonitrile120°C~60[15][17]
Chloroform120°C0[15][17]
Methanol120°C0[15][17]

Experimental Protocols

The following are detailed methodologies for the key steps involving the Fmoc protecting group in peptide synthesis.

Protocol 1: Synthesis of Fmoc-Amino Acids

3.1.1. Synthesis of Fmoc-Cl

9-Fluorenylmethanol is reacted with phosgene (COCl₂) to yield Fmoc-Cl.[18] This method requires handling of highly toxic phosgene and should be performed with appropriate safety precautions.

3.1.2. Synthesis of Fmoc-OSu

A safer and more common laboratory preparation involves the reaction of Fmoc-Cl with N-hydroxysuccinimide in the presence of a base like triethylamine.[19]

3.1.3. Protection of an Amino Acid with Fmoc-OSu

This protocol describes a general procedure for the N-protection of an amino acid.

Materials:

  • Amino acid (1.0 equivalent)

  • 10% Aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate

  • Fmoc-OSu (1.05 equivalents) dissolved in dioxane or acetone

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid in the basic aqueous solution.

  • Slowly add the solution of Fmoc-OSu to the amino acid solution with vigorous stirring at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[7]

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[7]

  • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.[7]

  • Extract the precipitated Fmoc-amino acid with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-amino acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps in a single cycle of amino acid addition in Fmoc-SPPS.

SPPS_Workflow start Start with Resin-Bound Fmoc-Amino Acid deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash with DMF coupling->wash2 end_cycle Repeat Cycle for Next Amino Acid wash2->end_cycle end_cycle->deprotection final_cleavage Final Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) end_cycle->final_cleavage

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in DMF

  • DMF (N,N-Dimethylformamide) of high purity

  • Fmoc-amino acid (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

  • Base (e.g., DIPEA, Collidine) (6-10 equivalents)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for an initial 1-3 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 10-20 minutes.[20]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the DBF-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with the coupling reagent and base in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): The completion of the coupling reaction can be monitored using a qualitative colorimetric test such as the Kaiser test.[21]

  • Repeat the cycle for the next amino acid in the sequence.

Protocol 3: UV Monitoring of Fmoc Deprotection

The strong UV absorbance of the dibenzofulvene-piperidine adduct (around 301 nm) can be utilized for real-time, quantitative monitoring of the deprotection step.[22][23][24] This is particularly useful in automated peptide synthesizers to ensure complete deprotection at each step.[25]

Procedure:

  • During the deprotection step, the effluent from the reaction vessel is passed through a UV spectrophotometer.

  • The absorbance at ~301 nm is monitored over time.

  • The completion of the deprotection is indicated by the return of the absorbance to the baseline. The area under the curve can be integrated to quantify the amount of Fmoc group removed, which should be consistent from cycle to cycle for an efficient synthesis.[22]

Common Side Reactions and Troubleshooting

While Fmoc chemistry is robust, several side reactions can occur, impacting the purity and yield of the final peptide.

Aspartimide Formation

This is one of the most significant side reactions in Fmoc-SPPS.[4] It occurs when an aspartic acid (Asp) residue is present in the peptide chain. The backbone amide nitrogen can attack the side-chain β-ester, forming a five-membered succinimide ring (aspartimide).[4] This is particularly problematic for Asp-Gly, Asp-Asn, and Asp-Ser sequences.[14] The aspartimide can then be opened by piperidine or water to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.[4][14]

Aspartimide_Formation Peptide ...-Asp(OR)-Xaa-... Aspartimide Aspartimide Intermediate Peptide->Aspartimide Base (Piperidine) Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide + H₂O/Piperidine Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide + H₂O/Piperidine Piperidide Piperidide Adducts Aspartimide->Piperidide + Piperidine

Caption: Mechanism of aspartimide formation and subsequent side reactions.

Mitigation Strategies:

  • Use of sterically hindered side-chain protecting groups for Asp: Protecting groups like O-2-PhiPr (2-phenylisopropyl) can reduce aspartimide formation.

  • Addition of an acidic additive to the deprotection solution: Adding 0.1 M HOBt (Hydroxybenzotriazole) or Oxyma to the 20% piperidine in DMF solution can reduce the basicity and suppress aspartimide formation.[4][14]

  • Use of a weaker base for deprotection: Piperazine has been shown to cause less aspartimide formation compared to piperidine.[3]

  • Backbone protection: Introducing a protecting group on the backbone amide nitrogen of the residue following Asp can prevent the cyclization reaction.[26]

Diketopiperazine Formation

This side reaction is most common at the dipeptide stage, particularly when Proline is one of the first two amino acids.[26] The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[26]

Mitigation Strategies:

  • Use of sterically bulky resins like 2-chlorotrityl chloride resin.[26]

  • Coupling the first two amino acids as a pre-formed dipeptide.

Racemization

Racemization of amino acids can occur during the activation step of the coupling reaction. This is a more significant issue for certain amino acids like Cysteine and Histidine.[27]

Mitigation Strategies:

  • Use of coupling additives like HOBt or Oxyma Pure.[28]

  • Careful control of the activation time and temperature.

Troubleshooting Common SPPS Issues
IssuePotential Cause(s)Recommended Solution(s)Reference(s)
Low Yield Incomplete coupling or deprotection; Resin aggregation.Perform a double coupling; Use a stronger deprotection reagent (e.g., with DBU); Use a different solvent system (e.g., NMP).[21][26]
Incomplete Deprotection Resin aggregation; Steric hindrance.Extend deprotection time; Use a stronger base cocktail (e.g., 2% DBU/2% piperidine in DMF); Increase temperature (microwave).[13][26]
Side Product Formation Aspartimide formation; Diketopiperazine formation; Racemization.See specific mitigation strategies above.[4][14][26]
Resin Clogging Poor resin quality; Improper swelling.Ensure proper resin swelling before synthesis; Use high-quality resin.[21]

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, enabling the synthesis of complex peptides with high purity and yield. A thorough understanding of its chemical principles, lability under various conditions, and potential side reactions is paramount for researchers and drug development professionals. By implementing optimized protocols, utilizing real-time monitoring techniques, and employing strategies to mitigate common side reactions, the full potential of Fmoc chemistry can be harnessed to advance scientific discovery and the development of novel peptide-based therapeutics.

References

An In-depth Technical Guide to Click Chemistry with Azide-Modified Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, create only byproducts that are easily removed, are stereospecific, and simple to perform in benign solvents like water.[1][2] Among these reactions, the azide-alkyne cycloaddition has emerged as a powerful tool in chemical biology, drug discovery, and materials science.[1][3] This guide provides a comprehensive technical overview of click chemistry, with a specific focus on the use of azide-modified amino acids for the precise and efficient modification of peptides and proteins.

The incorporation of unnatural amino acids bearing bioorthogonal functional groups, such as azides, into proteins allows for their selective modification in complex biological environments.[4][5][6] This has revolutionized the study of protein function, the development of antibody-drug conjugates (ADCs), and the creation of novel biomaterials.[] Two primary forms of the azide-alkyne cycloaddition are widely utilized: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][8]

Core Concepts of Azide-Alkyne Click Chemistry

The foundation of this technology lies in the [3+2] cycloaddition reaction between an azide and an alkyne to form a stable triazole ring.[3] While the thermal Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of regioisomers, the advent of catalyzed and strain-promoted versions has made this reaction exceptionally suitable for biological applications.[1][3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, demonstrating a massive rate acceleration of 107 to 108 compared to its uncatalyzed counterpart.[1] It is highly specific for terminal alkynes and results exclusively in the formation of the 1,4-disubstituted triazole regioisomer.[1][9] The reaction is typically carried out in aqueous solutions and is tolerant of a wide range of functional groups found in biological systems.[1][10]

Key Features of CuAAC:

  • High Efficiency and Yield: The reaction proceeds rapidly and often to completion, yielding nearly quantitative amounts of the desired product.[10]

  • Exceptional Selectivity: The azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups present in biological molecules.[10]

  • Mild Reaction Conditions: CuAAC can be performed at room temperature and in a wide pH range (typically 4-12), making it compatible with sensitive biomolecules.[1][11]

A common concern with CuAAC is the potential cytotoxicity of the copper(I) catalyst.[12] However, the use of copper-chelating ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can mitigate this issue by stabilizing the Cu(I) oxidation state and reducing cellular toxicity.[13][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the need for a potentially toxic metal catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[8] This reaction utilizes a strained cyclooctyne, which possesses significant ring strain that is released upon cycloaddition with an azide, providing the driving force for the reaction.[15][16]

Key Features of SPAAC:

  • Metal-Free: The absence of a copper catalyst makes SPAAC highly biocompatible and suitable for in vivo applications.[8][12]

  • Bioorthogonality: Like CuAAC, the reacting partners are bioorthogonal.[16]

  • Fast Kinetics: The reaction rates of SPAAC can be tuned by modifying the structure of the cyclooctyne.[15][17]

The development of various cyclooctyne derivatives, such as dibenzocyclooctynes (DIBO) and difluorinated cyclooctynes (DIFO), has led to faster reaction kinetics, enabling efficient labeling at low concentrations.[17]

Incorporation of Azide-Modified Amino Acids into Proteins

The ability to introduce azide functionalities into proteins at specific sites is crucial for targeted modifications. This is primarily achieved through the incorporation of unnatural amino acids (UAAs) containing an azide group.[5][18]

Two main strategies are employed for this purpose:

  • Residue-Specific Incorporation: This method involves the global replacement of a natural amino acid with an azide-containing analog. For example, azidohomoalanine (AHA) can be used as a surrogate for methionine and incorporated into proteins by the native translational machinery in methionine-depleted media.[6][19]

  • Site-Specific Incorporation: This approach allows for the insertion of an azide-modified UAA at a specific position in the protein sequence. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon) and inserts the UAA at that site.[5][18] Common examples of azide-modified UAAs for site-specific incorporation include p-azido-L-phenylalanine (Azi) and N-ε-(2-azidoethoxy)carbonyl-L-lysine (AzK).[18][20]

Quantitative Data

The efficiency of click chemistry reactions can be quantified by their second-order rate constants. The following table summarizes representative rate constants for various SPAAC reactions.

Cyclooctyne DerivativeAzide PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DBCOBenzyl Azide~0.34[21]
BCNBenzyl Azide~0.28[21]
DIFOBenzyl Azide~0.76[17]
DIBOBenzyl Azide~0.1[17]
BARACBenzyl Azide~9.3[15]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH]

This protocol describes a two-step synthesis from commercially available Fmoc-Asn-OH.[22]

Step 1: Hofmann Rearrangement to Fmoc-Dap-OH

  • Dissolve Fmoc-Asn-OH in a 1:1 mixture of acetonitrile and water.

  • Add pyridine and (diacetoxyiodo)benzene (PIDA).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Acidify the reaction mixture with HCl and extract the product with an organic solvent.

  • Dry and concentrate the organic phase to yield Fmoc-Dap-OH.

Step 2: Diazo Transfer to Fmoc-Ala(N₃)-OH

  • Dissolve Fmoc-Dap-OH in a biphasic mixture of water, methanol, and dichloromethane.

  • Add CuSO₄·5H₂O and imidazole-1-sulfonyl azide hydrochloride.

  • Adjust the pH to 9 with aqueous K₂CO₃ solution.

  • Stir vigorously for 18 hours.

  • Perform an aqueous workup, acidify the aqueous phase, and extract the product with ether.

  • Dry and concentrate the organic extracts to obtain Fmoc-Ala(N₃)-OH.[22]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general procedure for labeling a protein containing an azide-modified amino acid with an alkyne-functionalized probe (e.g., a fluorescent dye).[13][14]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-probe stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • THPTA ligand stock solution (e.g., 250 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water)

Procedure:

  • To the azide-modified protein solution, add the alkyne-probe to the desired final concentration (typically a 10-50 fold molar excess over the protein).

  • In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ and THPTA ligand solutions.

  • Add the copper catalyst solution to the protein-alkyne mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-2 hours.

  • The labeled protein can be purified from excess reagents by size exclusion chromatography or dialysis.

Visualizations

Signaling Pathway and Experimental Workflows

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction Pathway Azide R1-N3 (Azide) Cu_Acetylide Copper(I) Acetylide Azide->Cu_Acetylide Cycloaddition Alkyne R2-C≡CH (Terminal Alkyne) Cu_I Cu(I) Alkyne->Cu_I Coordination Cu_II Cu(II)SO4 Ascorbate Sodium Ascorbate Cu_II->Ascorbate Reduction Ascorbate->Cu_I Cu_I->Cu_Acetylide Triazole_Product 1,4-Disubstituted Triazole Cu_Acetylide->Triazole_Product

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_incorporation 1. UAA Incorporation cluster_labeling 2. Bioorthogonal Labeling cluster_analysis 3. Downstream Analysis UAA Azide-Modified Unnatural Amino Acid (e.g., Azi, AHA) Cell Host Cell (e.g., E. coli, Mammalian) UAA->Cell Metabolic Labeling or Orthogonal Synthetase/tRNA Protein Protein of Interest with Azide Handle Cell->Protein Protein Expression Cyclooctyne Strained Cyclooctyne (e.g., DBCO, DIFO) with Reporter Tag Protein->Cyclooctyne SPAAC Reaction (in vitro or in vivo) Labeled_Protein Covalently Labeled Protein Cyclooctyne->Labeled_Protein Analysis Fluorescence Microscopy Western Blot Mass Spectrometry Pull-down Assays Labeled_Protein->Analysis

Caption: General workflow for protein labeling using SPAAC.

Applications in Research and Drug Development

The versatility of click chemistry with azide-modified amino acids has led to its widespread adoption in various fields:

  • Chemical Proteomics: Used for activity-based protein profiling (ABPP), identifying enzyme inhibitors, and studying post-translational modifications.[23][24]

  • Bioconjugation: Enables the attachment of various molecules, including fluorescent dyes, biotin, and polyethylene glycol (PEG), to proteins for imaging, purification, and therapeutic applications.[2][10]

  • Drug Discovery: Facilitates the synthesis of complex molecules and libraries of compounds for screening.[1] It is a key technology in the development of antibody-drug conjugates (ADCs), allowing for site-specific conjugation of cytotoxic drugs to antibodies.[]

  • Materials Science: Used in the synthesis of polymers and the functionalization of surfaces.[3]

Conclusion

Click chemistry, particularly the CuAAC and SPAAC reactions, in conjunction with the incorporation of azide-modified amino acids, provides a powerful and versatile platform for the precise chemical modification of proteins. This in-depth guide has provided the core concepts, quantitative data, experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in harnessing the potential of this transformative technology. The continued development of new bioorthogonal reactions and unnatural amino acids promises to further expand the applications of click chemistry in solving complex biological problems and creating next-generation therapeutics.

References

A Technical Guide to N3-L-Lys(Fmoc)-OH: Properties and Applications in Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the characteristics of N3-L-Lys(Fmoc)-OH, an essential amino acid derivative for advanced scientific research. The document details its solubility in various solvents, provides experimental protocols for its application, and visualizes key workflows, offering a comprehensive resource for professionals in peptide chemistry, chemical biology, and drug development.

Core Properties of this compound

This compound, also known as Fmoc-L-azidolysine, is a versatile building block widely utilized in solid-phase peptide synthesis (SPPS) and bioconjugation.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group makes it suitable for standard Fmoc-based peptide synthesis protocols.[1] The key feature of this compound is the azide (-N₃) functionality on the lysine side chain, which allows for site-specific modification of peptides and proteins through bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The azide group is stable to the reagents commonly used in SPPS, such as piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the solid support.[2][3]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility characteristics can be inferred from its structural features and common applications. The presence of the large, nonpolar Fmoc group generally limits solubility in aqueous solutions, while the free carboxylic acid and the polar azide group contribute to its solubility in polar organic solvents.

For practical applications, especially in solid-phase peptide synthesis, this compound is typically dissolved in polar aprotic solvents.

SolventQualitative SolubilityCommon Application Notes
Dimethylformamide (DMF)SolubleA standard and highly effective solvent for dissolving Fmoc-amino acids, including this compound, for coupling reactions in SPPS.[4]
N-Methyl-2-pyrrolidone (NMP)SolubleOften used as an alternative to DMF in SPPS, particularly for difficult couplings.[4]
Dimethyl sulfoxide (DMSO)SolubleA strong polar aprotic solvent capable of dissolving a wide range of compounds, including Fmoc-amino acids.[4][5][6] It can be used to prepare stock solutions.
Dichloromethane (DCM)SolubleMentioned as a solvent for a related PEGylated compound.[6] Often used for washing steps in SPPS.
WaterPoorly SolubleGenerally, Fmoc-protected amino acids exhibit low solubility in water. The hydrochloride salt form of a similar lysine derivative is noted to enhance solubility in various solvents, suggesting that pH adjustment or salt formation could influence aqueous solubility.[7] The addition of a hydrophilic PEG spacer to a similar molecule increases solubility in aqueous media.[6]
MethanolPartially SolubleA related compound, Fmoc-Lys-OH, shows some solubility in methanol, often requiring sonication and pH adjustment.[5]

Experimental Protocols

The primary application of this compound is its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS).

Protocol: Incorporation of this compound into a Peptide Sequence via Manual SPPS

This protocol outlines the general steps for the manual synthesis of a peptide containing an azido-lysine residue on a Rink Amide resin.

1. Resin Swelling:

  • Swell the Rink Amide resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. N-terminal Fmoc Deprotection:

  • Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF.

  • Perform the treatment twice: first for 5 minutes, followed by a second treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (3 times) and then dichloromethane (DCM) (3 times) to remove residual piperidine.

3. Amino Acid Coupling (Incorporation of this compound):

  • Prepare the coupling solution:

    • Dissolve this compound (3 equivalents relative to the resin loading capacity) in DMF.

    • Add a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 equivalents).

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

  • Pre-activate the amino acid mixture for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

  • To ensure complete coupling, a monitoring test, such as the Kaiser test, can be performed.

4. Washing:

  • After the coupling reaction, wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, remove the N-terminal Fmoc group using the deprotection procedure described in step 2.

7. Final Washing:

  • Wash the resin extensively with DMF (5 times), DCM (5 times), and finally with methanol (3 times).

  • Dry the resin under vacuum.

8. Cleavage and Side-Chain Deprotection:

  • Prepare a cleavage cocktail appropriate for the resin and other side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • Concentrate the collected filtrate under a stream of nitrogen or using a rotary evaporator to remove the majority of the TFA.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Visualizing Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporating this compound

SPPS_Workflow Resin Resin Swelling (e.g., in DMF) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Peptide Azide-Modified Peptide Cleavage->Peptide

Caption: Workflow for SPPS incorporating this compound.

Logical Relationship for Bioorthogonal Conjugation

Click_Chemistry cluster_Peptide Peptide Synthesis cluster_Molecule Molecule of Interest Lys_N3 This compound (Incorporated via SPPS) Peptide_N3 Peptide with Azide Group (-N3) Lys_N3->Peptide_N3 Synthesis Click_Reaction Click Chemistry (e.g., CuAAC or SPAAC) Peptide_N3->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule (e.g., Fluorophore, Drug) Alkyne_Molecule->Click_Reaction Conjugate Peptide-Molecule Conjugate Click_Reaction->Conjugate

Caption: Bioorthogonal conjugation using click chemistry.

References

A Comprehensive Technical Guide to the Safe Handling of N3-L-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth safety protocols and handling precautions for N3-L-Lys(Fmoc)-OH, a versatile amino acid derivative integral to peptide synthesis and bioconjugation. Due to the presence of an azide functional group, this compound requires careful handling to mitigate risks associated with this energetic moiety. Adherence to the following procedures is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound, also known as (S)-2-(Fmoc-amino)-6-azidohexanoic acid, is an organic azide. While a specific hazard classification under OSHA for this compound is not widely established, the primary risks are associated with the azide group.[1] Organic azides are energetic materials that can be sensitive to heat, shock, friction, and light.[2][3] They are also potentially toxic.

Physicochemical and Toxicological Data

Quantitative toxicological and physicochemical data for this compound is largely unavailable in public safety documents.[1] The safety precautions are therefore predicated on the general known hazards of organic azides.

ParameterDataCitation
Chemical Formula C21H22N4O4[1]
Molecular Weight 394.4 g/mol [4]
Appearance White to off-white powder
Acute Toxicity No data available[1]
Skin Corrosion/Irritation May be harmful if absorbed through skin.[1]
Eye Damage/Irritation May cause eye irritation.[1]
Inhalation Hazard May be harmful if inhaled. May cause respiratory tract irritation.[1]
Ingestion Hazard May be harmful if swallowed.[1]
Flammability No data available[1]

Stability of Organic Azides

The stability of organic azides is a primary safety concern. Two general rules help in assessing the potential hazard:

  • Carbon to Nitrogen (C/N) Ratio: The ratio of carbon atoms to nitrogen atoms in a molecule can indicate its stability. For this compound (C21H22N4O4), the C/N ratio is 21/4 = 5.25. A common guideline suggests that a ratio where the number of nitrogen atoms does not exceed the number of carbon atoms is generally more stable.[2][5]

  • Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide).[2][5] In this compound, there is one azide group and 21 carbon atoms, which satisfies this rule, suggesting a relatively stable compound under normal conditions.

Despite these indicators of relative stability, it is crucial to treat all organic azides as potentially explosive and handle them with appropriate care.[3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure and risk.

Engineering Controls
  • Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Blast Shield: The use of a blast shield is strongly recommended, especially when working with quantities greater than a few grams or when heating the compound.[3]

  • Ventilation: Local exhaust ventilation should be used to control airborne dust or mists.[1]

Personal Protective Equipment (PPE)
PPE TypeSpecificationCitation
Eye Protection Chemical safety goggles or a face shield.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[1][3]
Skin and Body A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a full suit may be necessary.[1][6]
Respiratory A dust respirator or a self-contained breathing apparatus should be used if there is a risk of inhaling dust, especially during spill cleanup. A specialist should be consulted.[1]

Experimental Protocols

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow a Review SDS and SOPs b Don Appropriate PPE a->b c Work in Fume Hood with Blast Shield b->c d Use Non-Metal Spatulas c->d e Avoid Heat, Shock, and Friction d->e f Store in Cool, Dark, and Dry Place e->f g Avoid Halogenated and Acidic Solvents h Do Not Concentrate to Dryness g->h i Quench Residual Azide if Possible j Collect in Designated Azide Waste Container i->j k Dispose via Institutional Chemical Waste Program j->k

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a cool, dry, and dark place, away from heat sources and light.[3][5] Recommended storage temperature is often between 15-25°C, though some suppliers suggest -20°C for long-term stability.[7]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and heavy metals.[3][8]

Weighing and Transferring:

  • Perform all weighing and transfer operations within a chemical fume hood.

  • Use spatulas made of non-metallic materials like plastic or ceramic to avoid the formation of shock-sensitive metal azides.[2][3]

  • Avoid creating dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.

In Reactions:

  • Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.[2][3]

  • Avoid contact with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[2][3]

  • When performing reactions, ensure the setup is secure and shielded. Do not use ground glass joints if there is a risk of the azide compound coming into contact with them, as this can cause explosive decomposition.[3]

  • Never heat organic azides directly unless you have extensive experience and appropriate safety measures in place.

  • Reaction mixtures containing azides should not be concentrated to dryness by rotary evaporation or distillation.[3]

Spill and Emergency Procedures:

  • Small Spills:

    • Wearing appropriate PPE, gently sweep up the solid material using non-sparking tools and place it in a designated, labeled waste container.[1]

    • Avoid generating dust.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

    • Only personnel trained in hazardous material cleanup should handle large spills.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6][9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Waste Disposal:

  • All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Collect all azide-containing waste in a clearly labeled, dedicated waste container.[3]

  • Whenever feasible and safe, organic azides should be converted to a more stable derivative (e.g., an amine via reduction) before disposal.[2]

  • Dispose of all azide waste through your institution's chemical waste program.[2] Do not pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[9]

Signaling Pathways and Experimental Workflows

The primary application of this compound is in peptide synthesis and subsequent "click chemistry" reactions. The azide group serves as a chemical handle for bioorthogonal ligation.

Fmoc Solid-Phase Peptide Synthesis (SPPS) and Click Chemistry Workflow

The following diagram illustrates the general workflow involving this compound.

SPPS_Click_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_click Click Chemistry Conjugation resin Solid Support (Resin) deprotection Fmoc Deprotection (Piperidine) resin->deprotection coupling Coupling of this compound deprotection->coupling capping Capping (Optional) coupling->capping repeat Repeat Deprotection/Coupling Cycles capping->repeat cleavage Cleavage from Resin (e.g., TFA) repeat->cleavage azido_peptide Crude Azido-Peptide cleavage->azido_peptide hplc Purification (e.g., HPLC) azido_peptide->hplc ms Characterization (e.g., Mass Spec) hplc->ms cuac Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ms->cuac alkyne Alkyne-Modified Molecule (e.g., Fluorophore, Drug) alkyne->cuac conjugate Peptide Conjugate cuac->conjugate

Caption: General workflow for SPPS using this compound and subsequent bioconjugation via click chemistry.

By adhering to these comprehensive safety and handling precautions, researchers can safely and effectively utilize this compound in their scientific endeavors. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.

References

A Technical Guide to N3-L-Lys(Fmoc)-OH: From Procurement to Application in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in utilizing N3-L-Lys(Fmoc)-OH, an azide-containing amino acid derivative crucial for the synthesis of complex peptides and bioconjugates. This guide covers commercial suppliers and pricing, detailed experimental protocols for its incorporation into peptides, and its application in the development of targeted therapeutics, including a focus on the PI3K/Akt signaling pathway as an exemplary target.

Commercial Availability and Pricing

The procurement of high-quality this compound is the first critical step for its successful application. A variety of chemical suppliers offer this reagent, with pricing dependent on purity, quantity, and the vendor. Below is a summary of commercial suppliers and their listed prices.

SupplierProduct NameCatalog NumberQuantityPrice (USD)
BiosynthFmoc-Lys(N3)-OHFF724791 g$308.98
2 g$432.56[1]
5 g$617.95[1]
10 g$988.70[1]
25 g$1,853.75[1]
ChemPepFmoc-Lys(N3)-OH-250 mg$50.00[2]
1 g-
5 g-
Precise PEGFmoc-L-Lys(N3-Gly)-OHAAD-5355Q4-$750.00
Fisher Scientific (AnaSpec)FMOC-LYS(N3)-OH503522111 g$751.53[3]
Sigma-Aldrich (Novabiochem®)N3-Lys(Fmoc)-OH---
Chem-ImpexNa-Fmoc-Ne-azide-L-Lysine---
AnaspecFmoc-Lys(N3)-OHAS-53100-F1--
AAPPTECFmoc-Lys(N3)-OH---

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability. Some suppliers may offer bulk pricing upon request.

Core Applications in Research and Drug Development

This compound is a versatile building block primarily utilized in two key areas:

  • Solid-Phase Peptide Synthesis (SPPS): The Fmoc protecting group on the α-amino group allows for its seamless integration into standard Fmoc-based SPPS protocols. The azide group on the lysine side chain is stable to the reagents commonly used in SPPS, such as piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the resin.[3][4]

  • Bioconjugation via Click Chemistry: The azide moiety serves as a chemical handle for "click chemistry," a set of biocompatible and highly efficient reactions. This allows for the site-specific conjugation of peptides to other molecules, such as small molecule drugs, imaging agents, or targeting ligands.[4][5][6] The two most common types of click chemistry employed are:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[6]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne to react with the azide, which is particularly useful for applications in living systems where copper toxicity is a concern.[7]

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into a peptide sequence and subsequent modification via click chemistry.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide chain on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the deprotected peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Dry the crude peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the on-resin CuAAC reaction of an azide-containing peptide with an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized peptide on resin

  • Alkyne-functionalized molecule (e.g., a drug or fluorescent probe)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

  • Solvent system (e.g., DMF/water or t-butanol/water)

Procedure:

  • Resin Preparation: Swell the azide-containing peptide-resin in the chosen solvent system.

  • Reaction Mixture Preparation:

    • Dissolve the alkyne-functionalized molecule (5-10 equivalents) in the solvent.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

  • Reaction Setup:

    • To the resin, add the solution of the alkyne-functionalized molecule.

    • Add the THPTA ligand (if used).

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction: Agitate the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once the reaction is complete, wash the resin thoroughly with the reaction solvent, water, and DMF.

  • Cleavage and Purification: Cleave the peptide from the resin and purify as described in the SPPS protocol.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines the solution-phase SPAAC reaction of a purified azide-containing peptide with a strained cyclooctyne-functionalized molecule.

Materials:

  • Purified azide-containing peptide

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO, BCN)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the reaction buffer.

    • Dissolve the strained cyclooctyne-functionalized molecule in the same buffer, or in a minimal amount of co-solvent before diluting with the buffer. Use a slight molar excess (1.1-1.5 equivalents) of the cyclooctyne.

  • Reaction:

    • Mix the solutions of the peptide and the cyclooctyne.

    • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours.

    • Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification: Purify the conjugated product by RP-HPLC to remove any unreacted starting materials.

Application in Targeting the PI3K/Akt Signaling Pathway

A key application of this compound is in the synthesis of peptide-based therapeutics designed to target specific cellular signaling pathways implicated in diseases such as cancer. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.[8] Lysine-rich peptides have been shown to modulate this pathway, inducing apoptosis in cancer cells.[8]

By incorporating this compound into a peptide sequence designed to interact with components of the PI3K/Akt pathway, researchers can then use click chemistry to attach a variety of functional moieties. For example, a cytotoxic drug can be conjugated to the peptide to create a targeted peptide-drug conjugate (PDC) that is delivered specifically to cancer cells overexpressing a particular receptor.

Below are diagrams illustrating the general workflow for creating such a PDC and a simplified representation of the PI3K/Akt/FOXO3a signaling pathway that can be targeted.

experimental_workflow Experimental Workflow for Peptide-Drug Conjugate Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_click Click Chemistry Conjugation cluster_eval Biological Evaluation spps_start Start with Rink Amide Resin spps_incorporate Incorporate this compound spps_start->spps_incorporate spps_cleave Cleave Azide-Peptide from Resin spps_incorporate->spps_cleave click_react React Azide-Peptide with Alkyne-Drug spps_cleave->click_react click_purify Purify Peptide-Drug Conjugate click_react->click_purify eval_cell Treat Cancer Cells with PDC click_purify->eval_cell eval_pathway Analyze PI3K/Akt Pathway Inhibition eval_cell->eval_pathway eval_apoptosis Measure Apoptosis Induction eval_pathway->eval_apoptosis

Caption: Workflow for synthesizing and evaluating a peptide-drug conjugate.

signaling_pathway Targeting the PI3K/Akt/FOXO3a Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates PIP2 to pip2 PIP2 akt Akt pip3->akt Activates foxo3a FOXO3a akt->foxo3a Inhibits cell_survival Cell Survival and Proliferation akt->cell_survival Promotes apoptosis Apoptosis foxo3a->apoptosis Promotes peptide_conjugate Lysine-Rich Peptide Conjugate peptide_conjugate->pi3k Inhibits peptide_conjugate->akt Inhibits

Caption: Simplified PI3K/Akt pathway and potential intervention points.

Conclusion

This compound is an indispensable tool for the modern peptide chemist and drug development professional. Its compatibility with standard SPPS and the versatility of its azide group for click chemistry enable the creation of sophisticated peptide-based molecules with tailored functionalities. The ability to site-specifically conjugate drugs, probes, and other molecules opens up a vast landscape for the design of novel therapeutics, including those targeting critical cell signaling pathways involved in cancer and other diseases. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in cutting-edge research and development.

References

Methodological & Application

Protocol for Incorporating N3-L-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful tool for developing novel therapeutics, diagnostic agents, and research probes. N3-L-Lys(Fmoc)-OH is a versatile building block for solid-phase peptide synthesis (SPPS) that introduces an azide moiety into the peptide sequence. This azide group is chemically stable throughout the standard Fmoc-SPPS cycles and serves as a bioorthogonal handle for post-synthetic modifications, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][2][3][4] This allows for the precise conjugation of various functionalities, such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs, to the peptide scaffold.[2][5]

These application notes provide a detailed protocol for the efficient incorporation of this compound into peptides using standard Fmoc-SPPS chemistry. The protocols cover the entire workflow from resin preparation to final peptide cleavage and post-synthetic modification.

Data Presentation: Comparative Analysis of Amino Acid Incorporation

While this compound is generally compatible with standard SPPS protocols, its slightly increased steric bulk compared to Fmoc-Lys(Boc)-OH may necessitate minor adjustments to coupling times and reagents to ensure optimal incorporation and maximize crude peptide purity. The following table provides a representative comparison of reaction parameters for the incorporation of this compound versus the standard Fmoc-Lys(Boc)-OH.

ParameterFmoc-Lys(Boc)-OH (Standard)This compound (Modified)Notes
Amino Acid Equivalents 3 - 5 eq.3 - 5 eq.Relative to resin loading capacity.
Coupling Reagent HBTU/HOBt or HATUHATU or other high-efficiency reagent recommendedFor sterically hindered couplings, more potent activators are beneficial.
Coupling Time 30 - 60 min60 - 120 min (or double coupling)Longer reaction time or a second coupling may be required for complete incorporation.
Fmoc Deprotection 20% Piperidine in DMF (2 x 10 min)20% Piperidine in DMF (2 x 10 min)The azide group is stable to piperidine.
Expected Coupling Efficiency > 99%> 98%With optimized conditions, high efficiency can be achieved.
Monitoring Kaiser TestKaiser TestA negative Kaiser test indicates complete coupling.

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Alkyne-functionalized molecule (e.g., Alkyne-PEG, Alkyne-fluorophore)

Protocol 1: Solid-Phase Peptide Synthesis Cycle for this compound Incorporation

This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 10 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • In a separate vial, pre-activate a solution of this compound (3-5 eq.), HATU (2.9-4.9 eq.), and DIPEA (6-10 eq.) in DMF for 1-2 minutes.

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 60-120 minutes at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling (double coupling) may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

    • Wash with DCM (3 times) and then DMF (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the post-synthetic modification of the azide-containing peptide while it is still attached to the resin.

  • Resin Preparation: After the final Fmoc deprotection and washing of the full-length peptide, swell the resin in DMF.

  • Preparation of Reagent Solutions:

    • Copper Solution: Prepare a 0.1 M solution of CuSO4·5H2O in deionized water.

    • Reducing Agent Solution: Prepare a 1 M solution of sodium ascorbate in deionized water (prepare fresh).

    • Alkyne Solution: Dissolve the alkyne-functionalized molecule (5-10 eq.) in a DMF/water mixture.

  • Click Reaction:

    • To the resin, add the alkyne solution.

    • Add the copper solution (0.1 eq.).

    • Add the sodium ascorbate solution (0.5 eq.).

    • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin extensively with DMF, water, DMF, and DCM to remove copper salts and excess reagents.

Protocol 3: Peptide Cleavage and Purification
  • Resin Drying: Dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dried resin.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Purification and Analysis:

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Resin Swelling (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Standard AA N3_Coupling Coupling (this compound, HATU, DIPEA) Wash1->N3_Coupling N3-Lys Wash2 Wash (DMF) Coupling->Wash2 N3_Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final AA Kaiser->N3_Coupling Positive (Double Couple) Repeat Repeat Cycle Kaiser->Repeat Negative Repeat->Deprotection Click_Reaction On-Resin Click Chemistry (CuSO4, NaAsc, Alkyne) Final_Deprotection->Click_Reaction Cleavage Cleavage from Resin (TFA/TIS/H2O) Click_Reaction->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Modified Peptide Purification->Final_Peptide Bioorthogonal_Chemistry Peptide Peptide with Azido-Lysine (Peptide-N3) Reaction Bioorthogonal 'Click' Reaction (CuAAC) Peptide->Reaction Alkyne Alkyne-functionalized Molecule (e.g., Fluorophore, PEG) Alkyne->Reaction Catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) Catalyst->Reaction Product Modified Peptide (Peptide-Triazole-Molecule) Reaction->Product

References

A Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-L-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules.[1] This reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide.[2] The use of N3-L-Lys(Fmoc)-OH, an amino acid derivative featuring an azide group on its side chain and an Fmoc-protected α-amino group, is a versatile building block for solid-phase peptide synthesis (SPPS).[3] Its integration into peptide sequences allows for the precise, post-synthetic introduction of a wide array of functionalities, including fluorophores, polyethylene glycol (PEG) chains, targeting ligands, and cytotoxic payloads for peptide-drug conjugates (PDCs).[4][5]

The azide functionality of this compound is stable under the standard conditions of Fmoc-based SPPS, including piperidine treatment for Fmoc deprotection and cleavage from the resin.[3] The subsequent CuAAC reaction is highly selective for the azide and alkyne groups, proceeding under mild conditions that are compatible with unprotected peptide side chains.[6] This bioorthogonality ensures that the reaction does not interfere with other functional groups present in the peptide, making it an invaluable tool in chemical biology, materials science, and pharmaceutical research.[3][7]

Key Applications:
  • Peptide-Drug Conjugation: Development of targeted therapeutics by linking cytotoxic drugs to peptides that recognize specific cell surface receptors.[4]

  • Bioconjugation: Site-specific labeling of peptides with reporter molecules such as fluorophores and biotin for diagnostic and imaging applications.[3]

  • Peptide Cyclization: Formation of cyclic peptides with enhanced stability and biological activity.[8]

  • Biomaterial Functionalization: Modification of peptide-based biomaterials to introduce new functionalities.

Quantitative Data Summary

The efficiency of the CuAAC reaction is influenced by the choice of catalyst, ligands, solvents, and reaction time. Below is a summary of typical reaction conditions and reported outcomes for CuAAC reactions involving peptides.

Table 1: On-Resin CuAAC Reaction Conditions and Yields
Catalyst SystemAlkyne (Equivalents)Base (Equivalents)SolventTime (h)TemperatureYield (%)Reference
CuI5 - 10DIPEA (5 - 10)DMF4 - 16Room Temp.High Conversion[4]
CuSO₄·5H₂O / Sodium Ascorbate5 - 10-DMF / H₂O4 - 16Room Temp.High Conversion[4]
Copper WireN/A-DMF550°C100% Conversion[2]
[Cu(CH₃CN)₄]PF₆ / TBTAN/A-DMFN/AN/AN/A[9]
CuI / Ascorbic AcidN/APiperidine (20%)DMFN/AN/A~87%[8]

Yields are often reported as "high conversion" or qualitatively, as complete reaction on solid support is the primary goal. Quantitative yields are typically determined after cleavage and purification.

Table 2: In-Solution CuAAC Reaction Conditions and Yields
Catalyst SystemAlkyne (Equivalents)Ligand (Equivalents)SolventTime (h)TemperatureYield (%)Reference
CuSO₄ / Sodium AscorbateN/ATBTAN/A18Room Temp.78% (overall)[2]
CuSO₄ / Sodium AscorbateN/A-DMF / H₂O / t-BuOH12Room Temp.>95%[6]
CuSO₄ / Sodium Ascorbate4-pH 5 Acetate Buffer / DMF / MeCNN/A25°C>98%[10]

Experimental Protocols

The following protocols provide a general guideline for performing CuAAC with peptides containing this compound. Optimization may be necessary for specific peptide sequences and alkyne substrates.

Protocol 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction performed on a peptide that has been synthesized on a solid support and contains an N3-L-Lys residue.

Materials:

  • Azide-functionalized peptide-resin

  • Terminal alkyne-containing molecule

  • Catalyst System A: Copper(I) iodide (CuI) and N,N-Diisopropylethylamine (DIPEA)

  • Catalyst System B: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and Sodium Ascorbate

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Reaction vessel with a frit for solid-phase synthesis

Procedure:

  • Resin Swelling: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Washing: Drain the DMF and wash the resin thoroughly with DMF (3 x resin volume).

  • Reaction Cocktail Preparation:

    • In a separate vial, dissolve the terminal alkyne (5-10 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Reaction Initiation (Choose Catalyst System A or B):

    • Catalyst System A (CuI/DIPEA):

      • To the reaction vessel containing the resin, add CuI (1-2 equivalents).

      • Add DIPEA (5-10 equivalents).

      • Add the solution of the terminal alkyne to the resin mixture.

    • Catalyst System B (CuSO₄/Sodium Ascorbate):

      • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.5 M in water) and sodium ascorbate (e.g., 1 M in water).

      • To the reaction vessel containing the resin and the alkyne solution in DMF, add the sodium ascorbate solution (5-10 equivalents).

      • Add the CuSO₄·5H₂O solution (1-5 equivalents). The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.

  • Reaction Incubation: Agitate the reaction mixture at room temperature for 4-16 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC or mass spectrometry.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with DMF (3x).

  • Downstream Processing: The resin-bound peptide conjugate can now be further elongated, deprotected, or cleaved from the solid support using standard procedures.

Protocol 2: In-Solution Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the "click" reaction with a purified, azide-containing peptide in a solution.

Materials:

  • Purified azide-functionalized peptide

  • Purified terminal alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Copper-stabilizing ligand (e.g., THPTA or TBTA) is recommended to improve efficiency and reduce side reactions.

  • Solvent system (e.g., a mixture of a buffer like PBS or HEPES and an organic co-solvent like DMSO or t-BuOH to dissolve the reactants).

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the azide-peptide, alkyne-molecule, CuSO₄·5H₂O, and the ligand in the chosen solvent system.

    • Prepare a fresh stock solution of sodium ascorbate immediately before use.

  • Reaction Setup:

    • In a reaction tube, combine the azide-peptide and the alkyne-molecule (typically 1.1-2 equivalents of the alkyne).

    • Add the ligand to the reaction mixture (if used, typically in a 1:5 molar ratio of Cu:Ligand).

    • Add the CuSO₄ solution to a final concentration of 100-500 µM.

  • Reaction Initiation:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by HPLC or mass spectrometry.

  • Purification:

    • Once the reaction is complete, the peptide conjugate can be purified by reverse-phase HPLC (RP-HPLC) to remove unreacted starting materials, catalyst, and other reagents.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Visualizations

CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide R1-N3 (Azide) Triazole 1,4-Disubstituted Triazole Azide->Triazole Alkyne R2-C≡CH (Alkyne) Alkyne->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole Catalyzes

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

On-Resin CuAAC Experimental Workflow

On_Resin_CuAAC_Workflow Start Start: Azide-Peptide-Resin Swell 1. Swell Resin in DMF Start->Swell Wash1 2. Wash Resin with DMF Swell->Wash1 AddCocktail 4. Add Reaction Cocktail to Resin Wash1->AddCocktail PrepareCocktail 3. Prepare Alkyne & Catalyst Cocktail PrepareCocktail->AddCocktail Incubate 5. Incubate with Agitation (4-16h at RT) AddCocktail->Incubate Monitor 6. Monitor Reaction (HPLC/MS of cleaved sample) Incubate->Monitor Wash2 7. Wash Resin (DMF, DCM) Monitor->Wash2 End End: Conjugated-Peptide-Resin Wash2->End

Caption: Experimental workflow for on-resin CuAAC with an azide-functionalized peptide.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (Cu(I) oxidized to Cu(II))- Use freshly prepared sodium ascorbate solution. - Degas solvents to remove oxygen. - Add a copper-stabilizing ligand (e.g., THPTA, TBTA).
Poor solubility of reactants- Use a co-solvent like DMSO, t-BuOH, or acetonitrile.
Inefficient mixing (on-resin)- Ensure adequate agitation of the resin slurry.
Side Product Formation Alkyne homodimerization (Glaser coupling)- Ensure an excess of sodium ascorbate is present. - Use a stabilizing ligand to protect the Cu(I) catalyst.
Peptide degradation- Avoid prolonged reaction times at elevated temperatures. - Ensure the pH of the reaction mixture is not excessively acidic or basic.
Difficulty in Purification Copper contamination- After in-solution reactions, wash with a buffer containing a mild chelator like EDTA. - For on-resin reactions, ensure thorough washing of the resin post-reaction.
Unreacted starting materials- Ensure the reaction has gone to completion by monitoring. - Increase the equivalents of the alkyne or catalyst if necessary.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing N3-L-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[1] The Fmoc-protected azido-lysine derivative, N3-L-Lys(Fmoc)-OH, is a versatile building block for solid-phase peptide synthesis (SPPS), allowing the precise, site-specific incorporation of an azide moiety into peptides.[2] This azide then serves as a chemical handle for subsequent modification via SPAAC, facilitating the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled probes, and hydrogels.[2][3] The azide group is stable under standard SPPS conditions, including Fmoc deprotection with piperidine and cleavage from the resin with trifluoroacetic acid (TFA).[2][4]

Key Applications

The site-specific incorporation of this compound enables a multitude of applications in research and drug development:

  • Peptide Synthesis: Design of peptides with functional side chains for studying protein-protein interactions and developing peptide-based therapeutics.[2]

  • Bioconjugation: Covalent attachment of various molecules, such as fluorescent dyes for imaging, polyethylene glycol (PEG) for improving pharmacokinetic profiles, or cytotoxic drugs for targeted therapies.[2][5]

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic agents to antibodies, leading to more homogeneous and potentially more effective ADCs.

  • Surface Immobilization: Attachment of peptides or proteins to surfaces for the development of biosensors and other biotechnological applications.[3]

  • Hydrogel Formation: Cross-linking of polymers to create biocompatible hydrogels for tissue engineering and drug delivery.[3]

Quantitative Data Summary

Azide-Containing MoietyCyclooctyne ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Buffer Conditions
Azidolysine-containing peptideDBCO-PEG0.34HBS (pH 7.4)
Novel positively charged azidoamino acidDBCO0.34HBS (pH 7.4) at 25 °C
Fmoc-Azidolysine (Fmoc-N3K)BCN0.037Methanol at 25 °C
Novel positively charged azidoamino acidBCN0.28Methanol at 25 °C
3-azido-L-alaninesulfo-DBCO-amine0.32 - 1.22PBS (pH 7), HEPES (pH 7)

Note: The reaction kinetics are influenced by factors such as the specific structures of the azide and cyclooctyne, buffer composition, and pH.[3]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing the N3-L-Lys moiety using standard Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin or other suitable resin

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[3]

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[3] Wash the resin thoroughly with DMF and DCM.[3]

  • Amino Acid Coupling:

    • Pre-activate the desired Fmoc-amino acid (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and a base such as DIPEA (6 equivalents) in DMF.[3]

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.[3]

    • To couple this compound, use the same procedure as for other standard Fmoc-amino acids.

  • Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin test. If the test is positive (indicating free amines), repeat the coupling step.[3]

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid to be incorporated into the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it thoroughly.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[3] Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[3]

  • Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.

experimental_workflow_spas cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_cleavage_purification Cleavage and Purification resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (including this compound) deprotection1->coupling wash1 Washing coupling->wash1 wash1->deprotection1 Repeat for each amino acid deprotection2 Final Fmoc Deprotection wash1->deprotection2 After final coupling cleavage Cleavage from Resin deprotection2->cleavage precipitation Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization final_product final_product lyophilization->final_product Azide-Peptide

Caption: Workflow for the synthesis of an azide-containing peptide.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the general procedure for conjugating a strained alkyne (e.g., a DBCO-functionalized molecule) to the azide-containing peptide synthesized in Protocol 1.

Materials:

  • Azide-containing peptide

  • Strained alkyne-functionalized molecule (e.g., DBCO-fluorophore, DBCO-PEG)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or another suitable aqueous buffer.[3]

  • Organic co-solvent (if needed for solubility): Dimethyl sulfoxide (DMSO) or DMF.[3]

  • Analytical and preparative RP-HPLC

  • Mass spectrometer

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.[1]

    • Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the strained alkyne is typically used.[1]

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the strained alkyne.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific reactivity of the strained alkyne.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by RP-HPLC or mass spectrometry to observe the formation of the product and the consumption of the starting materials.

  • Purification: Once the reaction is complete, purify the resulting peptide conjugate using RP-HPLC to remove any unreacted starting materials.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

experimental_workflow_spaac cluster_reaction_setup Reaction Setup cluster_reaction_purification Reaction and Purification dissolve_peptide Dissolve Azide-Peptide in Buffer mix Mix Reactants dissolve_peptide->mix dissolve_alkyne Dissolve Strained Alkyne (e.g., DBCO-Molecule) dissolve_alkyne->mix incubate Incubate (1-24h, RT or 37°C) mix->incubate monitor Monitor by HPLC/MS incubate->monitor purify RP-HPLC Purification monitor->purify characterize Characterization (MS) purify->characterize final_product final_product characterize->final_product Peptide Conjugate

Caption: General workflow for a SPAAC bioconjugation reaction.

References

Application Notes and Protocols for N3-L-Lys(Fmoc)-OH in Protein Labeling and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N3-L-Lys(Fmoc)-OH for the site-specific incorporation of an azide moiety into peptides and proteins. This versatile amino acid derivative is a cornerstone for bioorthogonal ligation strategies, enabling the precise attachment of various functionalities such as fluorescent probes, imaging agents, and therapeutic payloads. The protocols detailed below cover the incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS) and subsequent bioconjugation using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Section 1: Introduction to this compound

This compound, also known as Fmoc-L-azidolysine, is a chemically modified amino acid where the epsilon-amino group of lysine is replaced with an azide group.[1] The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2] The azide functional group is bioorthogonal, meaning it does not react with native functional groups found in biological systems. This allows for highly specific chemical modifications of azide-containing peptides and proteins through "click chemistry" reactions.[1]

The primary applications of incorporating this compound into a peptide or protein sequence include:

  • Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking in biological systems.[1]

  • Drug Conjugation: Creation of peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs) for targeted therapy.

  • PEGylation: Modification with polyethylene glycol (PEG) to improve the pharmacokinetic properties of therapeutic peptides.

  • Surface Immobilization: Attachment of peptides and proteins to surfaces for various biotechnological applications.

Section 2: Experimental Protocols

Protocol 2.1: Incorporation of this compound into Peptides via Fmoc-SPPS

This protocol outlines the manual procedure for incorporating this compound into a peptide sequence using standard Fmoc-SPPS chemistry. The azide group is stable to the piperidine used for Fmoc deprotection and trifluoroacetic acid (TFA) used for final cleavage.[3]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents: HCTU (or HATU for potentially difficult couplings)[4]

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HCTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For potentially difficult couplings, a double coupling may be performed.[5]

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the freshly prepared TFA cleavage cocktail to the resin.

    • Incubate with agitation for 2-3 hours at room temperature.

    • Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Expected Outcome: The successful incorporation of this compound into the peptide chain. The coupling efficiency can be monitored at each step using a Kaiser test to detect free primary amines.[7]

Experimental Workflow for Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Purification Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (this compound + HCTU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Washing_1 Washing (DMF and DCM) Amino_Acid_Coupling->Washing_1 Chain_Elongation Repeat for subsequent amino acids Washing_1->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Azide-Modified Peptide Purification->Final_Peptide

Caption: Workflow for incorporating this compound into a peptide.

Protocol 2.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to an azide-modified peptide in solution.

Materials:

  • Azide-modified peptide (dissolved in a suitable buffer, e.g., PBS)

  • Alkyne-containing molecule (e.g., fluorescent probe, biotin-alkyne)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/water)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified peptide and the alkyne-containing molecule. The molar ratio will depend on the specific application, but a slight excess of the alkyne molecule is common.

  • Catalyst Preparation: In a separate tube, pre-mix CuSO₄ and the THPTA/TBTA ligand. A 1:5 molar ratio of copper to ligand is often used.

  • Reaction Initiation:

    • Add the copper/ligand solution to the peptide/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Purify the conjugated peptide using RP-HPLC or size-exclusion chromatography to remove excess reagents and catalyst.

Quantitative Data for CuAAC Reactions:

ReactantsCopper SourceLigandSolventTime (h)Yield (%)Reference
Azide- and Alkyne-functionalized peptidesCopper wireNoneDMF5100[8]
Azide- and Alkyne-derivatized α-amino acidsCuSO₄TBTADMF1878[9]
Peptide-polymer conjugatesCuSO₄NoneDMF0.2543[9]
Non-fluorescent peptide-oligonucleotideCopper powderNoneN/A868[9]
Fluorescently-labeled peptide-oligonucleotideCopper powderNoneN/A843[9]

CuAAC Reaction Pathway

CuAAC cluster_reactants Reactants cluster_catalyst Catalyst System Azide_Peptide Azide-Modified Peptide Reaction_Mix Reaction Mixture Azide_Peptide->Reaction_Mix Alkyne_Molecule Alkyne-Functionalized Molecule Alkyne_Molecule->Reaction_Mix Copper CuSO4 Copper->Reaction_Mix Ligand THPTA/TBTA Ligand->Reaction_Mix Reducing_Agent Sodium Ascorbate Reducing_Agent->Reaction_Mix Conjugated_Product Triazole-Linked Bioconjugate Reaction_Mix->Conjugated_Product Cycloaddition

Caption: Schematic of the CuAAC bioconjugation process.

Protocol 2.3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for applications in living systems where the cytotoxicity of copper is a concern.[10]

Materials:

  • Azide-modified peptide or protein (in a biocompatible buffer, e.g., PBS)

  • Strained alkyne probe (e.g., DBCO, BCN, or DIFO derivatives) dissolved in a biocompatible solvent like DMSO.

Procedure:

  • Reaction Setup: Combine the azide-modified biomolecule and the strained alkyne probe in a microcentrifuge tube.

  • Incubation: Incubate the reaction mixture at a temperature compatible with the biomolecule's stability (e.g., 4°C to 37°C). Reaction times can vary from minutes to hours depending on the concentrations and the specific strained alkyne used.

  • Analysis and Purification: Monitor the reaction progress by an appropriate method (e.g., fluorescence for a fluorescent probe, or mass spectrometry). Purify the conjugate if necessary to remove unreacted probe.

Quantitative Comparison of SPAAC Reagents:

The efficiency of SPAAC is largely determined by the second-order rate constant (k₂) of the strained alkyne.

Strained Alkyne ReagentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DBCO (Dibenzocyclooctyne)~0.1 - 1.0Good balance of reactivity and stability. Widely used.
BCN (Bicyclo[6.1.0]nonyne)~0.3 - 1.4High reactivity, can be more compact than DBCO.
DIFO (Difluorinated Cyclooctyne)~0.01 - 0.1Highly stable, but slower reaction kinetics compared to DBCO and BCN.

Note: Rate constants can vary depending on the specific derivatives and reaction conditions.

SPAAC Reaction Pathway

SPAAC Azide_Protein Azide-Modified Protein/Peptide Reaction Spontaneous Cycloaddition (Copper-Free) Azide_Protein->Reaction Strained_Alkyne Strained Alkyne Probe (e.g., DBCO, BCN) Strained_Alkyne->Reaction Conjugated_Product Stable Triazole Conjugate Reaction->Conjugated_Product

Caption: The copper-free SPAAC bioconjugation pathway.

Section 3: Troubleshooting and Considerations

  • Low Coupling Efficiency in SPPS: For sterically hindered amino acids like this compound, consider using a more potent coupling reagent like HATU, increasing the coupling time, or performing a double coupling.[5]

  • Nonspecific Labeling in CuAAC: In complex biological samples like cell lysates, copper-catalyzed reactions can sometimes lead to nonspecific labeling, particularly with cysteine residues.[11][12] Careful optimization of catalyst and ligand concentrations is crucial.

  • SPAAC Reaction Rate: The rate of SPAAC is generally slower than CuAAC. Ensure sufficient incubation time and consider using a strained alkyne with a higher reaction rate constant if rapid labeling is required.

  • Azide Stability: While generally stable, the azide group can be sensitive to reducing agents. Avoid strongly reducing conditions during synthesis and handling.[2]

By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound for a wide range of protein labeling and bioconjugation applications.

References

Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides using N3-L-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling of peptides with fluorescent probes is a critical technique in modern biological research and drug development.[1] Fluorescently labeled peptides are indispensable tools for a wide array of applications, including in vivo biomedical imaging, intracellular localization studies, protein interaction analysis, and high-throughput screening in drug discovery.[2][3][4] This document provides a detailed guide for the synthesis of fluorescently labeled peptides utilizing the amino acid building block, N3-L-Lys(Fmoc)-OH.

The methodology hinges on a two-stage process: the incorporation of the azide-functionalized lysine derivative into a peptide sequence via solid-phase peptide synthesis (SPPS), followed by a highly specific and efficient bioorthogonal "click chemistry" reaction to conjugate a fluorescent dye.[1] Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is employed to covalently link an alkyne-modified fluorophore to the azide group on the lysine side chain.[1][5] This approach offers a robust and versatile platform for producing high-purity fluorescently labeled peptides with excellent yields.[1] this compound is fully compatible with standard Fmoc-based SPPS protocols, ensuring the azide group remains stable throughout the synthesis, deprotection, and cleavage steps.[6]

Experimental Workflow Overview

The overall process for synthesizing fluorescently labeled peptides using this compound can be visualized as a sequential workflow. The primary stages involve the assembly of the azide-modified peptide on a solid support, followed by the solution-phase click chemistry reaction to attach the fluorescent label, and concluding with purification and characterization of the final product.

Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click Click Chemistry Labeling cluster_Analysis Analysis & Characterization Resin Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection Resin->Fmoc_Deprotection_1 DMF Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection_1->Amino_Acid_Coupling Piperidine N3_Lys_Coupling This compound Coupling Amino_Acid_Coupling->N3_Lys_Coupling Repeat Cycles Final_Fmoc_Deprotection Final Fmoc Deprotection N3_Lys_Coupling->Final_Fmoc_Deprotection HBTU/DIEA Cleavage Cleavage & Deprotection Final_Fmoc_Deprotection->Cleavage Piperidine Purification_1 Azide-Peptide Purification (HPLC) Cleavage->Purification_1 TFA Cocktail Reaction_Setup Reaction Setup Purification_1->Reaction_Setup Catalyst_Addition Catalyst Addition Reaction_Setup->Catalyst_Addition Azide-Peptide + Alkyne-Fluorophore Reaction Incubation Catalyst_Addition->Reaction CuSO4/Ligand + Sodium Ascorbate Purification_2 Labeled Peptide Purification (HPLC) Reaction->Purification_2 1-12 hours Mass_Spec Mass Spectrometry Purification_2->Mass_Spec HPLC_Analysis Analytical HPLC Purification_2->HPLC_Analysis Fluorescence_Spec Fluorescence Spectroscopy Purification_2->Fluorescence_Spec

Figure 1: Overall workflow for synthesizing fluorescently labeled peptides.

Quantitative Data Summary

The efficiency of each step in the synthesis process is crucial for the overall yield and purity of the final fluorescently labeled peptide. The following table summarizes typical quantitative data obtained during this procedure.

ParameterTypical ValueNotes
SPPS
Coupling Efficiency (Standard AA)>99%Monitored by Kaiser test.
Coupling Efficiency (N3-L-Lys)>95%May require extended coupling time.
Crude Azide-Peptide Purity60-95%Dependent on peptide length and sequence complexity.[1]
Purified Azide-Peptide Yield30-70%Based on initial resin loading.[1]
Click Chemistry
Reaction Conversion>95%Monitored by LC-MS.
Final Product
Final Labeled Peptide Purity>98%After final HPLC purification.[1]
Overall Yield of Labeled Peptide15-50%Highly dependent on the yields of the preceding steps.[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Azide-Modified Peptides

This protocol outlines the manual synthesis of a peptide containing an azide functional group using this compound on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • This compound

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling:

    • For standard amino acids, pre-activate a solution of the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test to ensure completion.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Steps 2-4 for each amino acid in the peptide sequence.

  • Incorporation of this compound:

    • For the desired lysine position, use this compound as the amino acid.

    • Pre-activate this compound (2 eq.), HBTU (1.9 eq.), and DIEA (4 eq.) in DMF.

    • Add the activated solution to the resin and allow it to react for 2-4 hours to ensure complete coupling.[7]

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in Step 2.

  • Washing: Wash the resin with DMF (5 times), DCM (5 times), and methanol (3 times), then dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude azide-modified peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the solution-phase click chemistry reaction to label the azide-modified peptide with an alkyne-functionalized fluorescent dye.

Materials:

  • Purified azide-modified peptide

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)

  • Copper(II) sulfate (CuSO4)

  • Copper-stabilizing ligand (e.g., THPTA or TBTA)

  • Sodium ascorbate (freshly prepared solution)

  • Solvent system (e.g., a mixture of buffer and DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the azide-peptide, alkyne-fluorophore, CuSO4, and the copper-stabilizing ligand.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water) immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-peptide and the alkyne-fluorophore (typically in a slight excess) in the chosen solvent system.

  • Catalyst Addition:

    • In a separate tube, premix the CuSO4 and ligand solutions. A 1:5 molar ratio of Cu:Ligand is often recommended.

    • Add the premixed catalyst solution to the main reaction tube.

  • Reaction Initiation:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubation:

    • Close the tube to minimize oxygen exposure and mix gently (e.g., on a rotator) at room temperature.

    • Allow the reaction to proceed for 1-12 hours. Monitor the progress using LC-MS.

  • Purification:

    • Once the reaction is complete, purify the fluorescently labeled peptide using RP-HPLC to remove the catalyst, excess dye, and any unreacted peptide.

Characterization of Fluorescently Labeled Peptides

Accurate characterization is essential to confirm the identity, purity, and functionality of the synthesized fluorescently labeled peptide.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final product.[1] The chromatogram should show a single major peak corresponding to the labeled peptide.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the final product, verifying the successful conjugation of the fluorescent dye to the peptide.[8]

  • Fluorescence Spectroscopy: A fluorescence spectrophotometer is used to verify the fluorescent properties of the labeled peptide and to determine the labeling efficiency.

Signaling Pathway and Application Context

Fluorescently labeled peptides are powerful tools for elucidating complex biological processes. For example, they can be designed to target specific cell surface receptors, such as G-protein coupled receptors (GPCRs), which are crucial targets in drug development. The binding of a fluorescently labeled peptide ligand to its receptor can initiate a downstream signaling cascade.

SignalingPathway Fluorescent_Peptide Fluorescently Labeled Peptide Ligand Receptor Cell Surface Receptor (e.g., GPCR) Fluorescent_Peptide->Receptor Binding & Visualization G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Events

Figure 2: Example of a GPCR signaling pathway studied with fluorescent peptides.

By tracking the localization and intensity of the fluorescence, researchers can study receptor binding, internalization, and trafficking, providing valuable insights into drug-target engagement and mechanism of action.[9]

Conclusion

The synthesis of fluorescently labeled peptides using this compound and click chemistry is a highly effective and versatile strategy for creating powerful molecular probes. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully produce and characterize these valuable reagents for a wide range of biological and therapeutic applications.

References

N3-L-Lys(Fmoc)-OH: A Key Building Block for Site-Specific Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The development of peptide-drug conjugates (PDCs) represents a promising frontier in targeted therapeutics, combining the specificity of peptides with the potency of cytotoxic drugs. A critical component in the synthesis of well-defined and effective PDCs is the ability to achieve site-specific conjugation of the drug payload. N3-L-Lys(Fmoc)-OH is a versatile amino acid derivative that serves as a powerful tool for this purpose. Its fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, while the azide (-N3) functionality on the lysine side chain provides a bioorthogonal handle for "click chemistry."[1][2] This enables the precise attachment of a drug molecule at a predetermined position within the peptide sequence, ensuring the homogeneity and optimizing the therapeutic efficacy of the final conjugate.

The azide group is stable under the conditions of Fmoc-based SPPS, including repeated cycles of basic deprotection (e.g., with piperidine) and amide bond formation.[1] Following peptide synthesis and purification, the azide-modified peptide can be conjugated to an alkyne-functionalized drug or linker-drug complex through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1] These click chemistry reactions are highly efficient, selective, and biocompatible, proceeding under mild conditions with minimal byproduct formation.[1]

Key Applications in Peptide-Drug Conjugate Development

The use of this compound offers several advantages in the development of PDCs:

  • Site-Specific Conjugation: Enables the production of homogeneous PDCs with a defined drug-to-peptide ratio (DPR), which is crucial for consistent pharmacological activity and a predictable safety profile.

  • Versatility: The azide handle can be used to conjugate a wide variety of payloads, including cytotoxic agents, imaging agents, and targeting ligands.[1]

  • Improved Pharmacokinetics: Site-specific conjugation can be used to optimize the pharmacokinetic properties of the PDC, such as its stability, solubility, and circulation half-life.

  • Enhanced Therapeutic Index: By targeting the cytotoxic payload to specific cells or tissues, PDCs can achieve a higher therapeutic index compared to non-targeted therapies.

Representative Data for PDC Synthesis and Characterization

The following tables provide illustrative quantitative data for the synthesis and characterization of a model peptide-drug conjugate using this compound.

Table 1: Synthesis and Purification of Azide-Modified Peptide

ParameterResult
Peptide SequenceAc-Arg-Gly-Asp-Lys(N3)-Phe-NH2
Synthesis Scale0.1 mmol
Crude Peptide Yield78 mg
Crude Purity (RP-HPLC)85%
Purified Peptide Yield55 mg
Purified Purity (RP-HPLC)>98%
Observed Mass (ESI-MS)[M+H]+ = 718.38 Da
Calculated Mass718.37 Da

Table 2: CuAAC Conjugation of Azide-Modified Peptide with an Alkyne-Functionalized Drug

ParameterValue
Peptide Concentration1 mM
Alkyne-Drug Concentration1.2 mM
Copper(II) Sulfate (CuSO4)0.5 mM
Sodium Ascorbate2.5 mM
Ligand (e.g., THPTA)1 mM
SolventDMSO/Water (1:1)
Reaction Time2 hours
Reaction TemperatureRoom Temperature
Conversion to PDC (RP-HPLC)>95%
Final PDC Purity (after purification)>97%
Drug-to-Peptide Ratio (DPR)1.0

Experimental Workflows and Signaling Pathways

The development of a peptide-drug conjugate using this compound follows a logical workflow, from the initial solid-phase synthesis of the azide-modified peptide to the final purification of the conjugate.

PDC_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification1 Purification cluster_Conjugation Click Chemistry Conjugation (CuAAC) cluster_Purification2 Final Purification cluster_Analysis Analysis Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection AA_Coupling Amino Acid Coupling Fmoc_Deprotection->AA_Coupling AA_Coupling->Fmoc_Deprotection Repeat for each AA N3_Lys_Coupling This compound Coupling AA_Coupling->N3_Lys_Coupling N3_Lys_Coupling->Fmoc_Deprotection Cleavage Cleavage & Deprotection N3_Lys_Coupling->Cleavage RP_HPLC1 RP-HPLC Purification Cleavage->RP_HPLC1 Reaction_Setup Reaction Setup: - Azide-Peptide - Alkyne-Drug - CuSO4/Ascorbate RP_HPLC1->Reaction_Setup Conjugation_Reaction Conjugation Reaction Reaction_Setup->Conjugation_Reaction RP_HPLC2 RP-HPLC Purification Conjugation_Reaction->RP_HPLC2 LC_MS LC-MS Analysis RP_HPLC2->LC_MS Purity_DPR Purity & DPR Determination LC_MS->Purity_DPR

Caption: Workflow for PDC synthesis using this compound.

Once administered, a peptide-drug conjugate designed for cancer therapy typically follows a specific signaling pathway to induce cell death in target cancer cells.

PDC_Signaling_Pathway PDC Peptide-Drug Conjugate Receptor Target Cell Receptor PDC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release (e.g., linker cleavage) Lysosome->Drug_Release Released_Drug Released Cytotoxic Drug Drug_Release->Released_Drug Cellular_Target Intracellular Target (e.g., DNA, Tubulin) Released_Drug->Cellular_Target Interaction Apoptosis Apoptosis (Cell Death) Cellular_Target->Apoptosis

Caption: General signaling pathway for a PDC inducing apoptosis.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of an Azide-Modified Peptide

This protocol describes the manual Fmoc-SPPS for incorporating this compound into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence. For the incorporation of the azide functionality, use this compound in the coupling step.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the freshly prepared cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice. Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the purified azide-modified peptide to an alkyne-functionalized drug.

Materials:

  • Purified azide-modified peptide

  • Alkyne-functionalized drug

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

Procedure:

  • Reactant Preparation: Dissolve the azide-modified peptide in a mixture of DMSO and water (e.g., 1:1 v/v) to a final concentration of 1 mM. Dissolve the alkyne-functionalized drug in DMSO to a stock concentration (e.g., 10 mM).

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:

    • Azide-modified peptide solution.

    • Alkyne-functionalized drug (to a final concentration of 1.2 mM).

    • THPTA stock solution (to a final concentration of 1 mM).

    • CuSO4 stock solution (to a final concentration of 0.5 mM).

  • Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC.

  • Purification: Upon completion, purify the peptide-drug conjugate by RP-HPLC to remove unreacted starting materials and catalyst.

  • Characterization: Lyophilize the pure fractions and characterize the final PDC by mass spectrometry to confirm the conjugation and determine the drug-to-peptide ratio.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is suitable for sensitive biological molecules.

Materials:

  • Purified azide-modified peptide

  • DBCO (Dibenzocyclooctyne)-functionalized drug

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

  • DMSO (if needed to dissolve the drug)

Procedure:

  • Reactant Preparation: Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mM. Dissolve the DBCO-functionalized drug in a minimal amount of DMSO and then dilute into the reaction buffer. A slight molar excess (1.2-1.5 equivalents) of the DBCO-drug is typically used.

  • Reaction Incubation: Mix the solutions of the azide-peptide and the DBCO-drug. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentrations and reactivity of the components.

  • Monitoring and Purification: Monitor the reaction progress by RP-HPLC. Once complete, purify the PDC by RP-HPLC.

  • Characterization: Characterize the final purified PDC by mass spectrometry.

References

Application Notes: Fmoc Deprotection for Peptides Containing Nε-azido-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. Nε-azido-L-lysine, available as Fmoc-L-Lys(N₃)-OH, is a highly valuable building block. The side-chain azide (N₃) group serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions enable the precise, site-specific conjugation of peptides to various molecules, including fluorescent probes, imaging agents, drug payloads, and polymers like PEG.[2]

A critical step in Solid-Phase Peptide Synthesis (SPPS) using this amino acid is the removal of the Nα-Fmoc protecting group to allow for peptide chain elongation. This process must be efficient and clean, without compromising the integrity of the chemically sensitive azide group. These application notes provide a detailed overview and robust protocols for the Fmoc deprotection step in the synthesis of peptides containing Nε-azido-L-lysine.

Core Principle: Stability of the Azide Group

The key consideration when working with Fmoc-L-Lys(N₃)-OH is the stability of the side-chain azide. Fortunately, the azide functional group is generally stable under the standard conditions used for Fmoc-SPPS.[1][3] This includes repeated cycles of Fmoc deprotection with piperidine and coupling reactions using common carbodiimide or phosphonium/uronium salt-based activating agents (e.g., HBTU, HATU).[3] The orthogonality of the Fmoc group (base-labile) and the acid-labile side-chain protecting groups of other amino acids is well-maintained.[4]

While the azide group is robust during the iterative synthesis cycles, it is sensitive to certain reagents, particularly thiol-based scavengers (e.g., 1,2-ethanedithiol - EDT) often used during the final TFA-mediated cleavage from the resin, which can reduce the azide to a primary amine.[3] However, for the deprotection step itself, standard protocols are highly effective.

Experimental Protocols

Reagent Preparation
  • Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

    • To prepare 100 mL: Add 20 mL of piperidine to 80 mL of high-purity, peptide-synthesis-grade DMF.

    • Mix thoroughly. This solution should be prepared fresh daily for optimal performance.

  • Washing Solvent: N,N-Dimethylformamide (DMF), peptide-synthesis-grade.

  • Amino Acid Solution: Prepare the incoming Fmoc-amino acid (4-5 equivalents relative to resin loading) with an appropriate activating agent (e.g., HBTU, 3.8-4.8 equivalents) and a base such as N,N-Diisopropylethylamine (DIEA, 8-10 equivalents) in DMF.

Automated SPPS Protocol (Standard Cycle)

This protocol is suitable for most automated peptide synthesizers. Volumes are based on a 0.1 mmol synthesis scale.

StepActionReagent/SolventVolumeDurationRepeats
1WashDMF5 mL1 min3
2Fmoc Deprotection 20% Piperidine in DMF5 mL3 min1
3Drain----
4Fmoc Deprotection 20% Piperidine in DMF5 mL10-15 min1
5Drain----
6WashDMF5 mL1 min5-7
7CouplingPre-activated Fmoc-AA3-4 mL1-2 hours1-2*
8Drain----
9WashDMF5 mL1 min3

*A second coupling (double coupling) may be necessary for sterically hindered amino acids or to ensure complete reaction.

Manual SPPS Protocol

This protocol outlines the manual synthesis process in a fritted glass reaction vessel.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 1-2 hours.[5] After swelling, drain the DMF.

  • Initial Wash: Wash the resin with DMF (3 x 5 mL).

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate the vessel (e.g., on a shaker or with nitrogen bubbling) for 3 minutes, then drain.[5]

    • Add a fresh 5 mL of 20% piperidine in DMF.

    • Continue agitation for 10-15 minutes to ensure complete removal of the Fmoc group.[5]

  • Post-Deprotection Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][5]

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful deprotection.

  • Amino Acid Coupling: Add the pre-activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Repeat the cycle for the next amino acid.

Quantitative Data Summary

While specific kinetic studies on Fmoc deprotection of Nε-azido-L-lysine are not widely published, extensive use in the literature confirms that standard conditions are highly effective. The conditions below are representative of successful incorporations.

ParameterConditionExpected OutcomeSource
Deprotection Reagent20% Piperidine in DMF>99% Fmoc removal[4][6]
Deprotection Time2 x (3 min + 10 min)Complete deprotection without significant side reactions[5]
Azide StabilityStable to repeated cyclesFull retention of the azide group for subsequent conjugation[1][3]
MonitoringUV Absorbance of Piperidine EluentStrong absorbance at ~301 nm indicates Fmoc removal[4]

Potential Side Reactions and Considerations

While the process is generally robust, awareness of potential issues is crucial for troubleshooting.

  • Incomplete Deprotection: Insufficient deprotection time or degraded piperidine solution can lead to incomplete Fmoc removal, resulting in deletion sequences. Always use freshly prepared reagent.

  • Aspartimide Formation: For sequences containing Asp residues adjacent to the azido-lysine, the basic conditions of deprotection can promote aspartimide formation. Adding 0.1 M HOBt to the piperidine solution can help suppress this side reaction.[7]

  • Diketopiperazine Formation: At the dipeptide stage, especially with Pro or Gly as one of the first two residues, cyclization to form a diketopiperazine can occur, cleaving the peptide from the resin. Using 2-chlorotrityl chloride resin can mitigate this due to its steric bulk.[7]

  • Elimination of Azide: A rare, sequence-specific side reaction involving the elimination of the azide ion has been reported for peptides with an N-terminal α-azidoaspartate residue upon treatment with deprotection reagents.[3][8][9] This is not considered a general reaction for side-chain azides like that in Nε-azido-L-lysine.

Visualizations

G cluster_SPPS SPPS Cycle for Nε-azido-L-lysine Incorporation Resin Peptide-Resin (Free Amine) Coupling Couple next Fmoc-AA-OH Resin->Coupling Add Activated Fmoc-AA-OH Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Wash2->Resin Ready for Next Cycle

SPPS workflow highlighting the Fmoc deprotection step.

G Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Deprotonation (fast) Piperidine + Piperidine (Base) DBF Dibenzofulvene (DBF) Intermediate->DBF E1cB Elimination (slow) Free_Amine H₂N-Peptide Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine (Scavenger)

Simplified mechanism of piperidine-mediated Fmoc deprotection.

Functional components of the Fmoc-L-Lys(N₃)-OH building block.

References

Application Notes and Protocols for Peptides with N3-L-Lys(Fmoc)-OH: Cleavage and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, stability, and functionality. N3-L-Lys(Fmoc)-OH is a key building block in modern peptide chemistry, introducing a versatile azide moiety into the peptide sequence. This azide group serves as a chemical handle for various bioorthogonal conjugations, most notably the Nobel Prize-winning "click chemistry"[1], enabling the attachment of imaging agents, drug payloads, and other functional molecules.[2][3][4][5]

The successful synthesis of peptides containing this compound hinges on the critical final steps of cleavage from the solid-phase resin and subsequent purification. The primary challenge lies in preserving the integrity of the azide functional group, which is susceptible to reduction under standard cleavage conditions. This application note provides detailed protocols and data-driven recommendations for the efficient cleavage and purification of peptides containing this compound, ensuring high yield and purity of the target azide-containing peptide.

Data Presentation: Impact of Scavengers on Azide Group Stability

The selection of scavengers in the trifluoroacetic acid (TFA) cleavage cocktail is paramount to prevent the undesired reduction of the azide group to an amine. The following table summarizes the quantitative analysis of azide reduction using different scavenger cocktails. The data is adapted from a study on a peptide containing a structurally similar azido-amino acid, Fmoc-L-Orn(N3)-OH, and is highly indicative of the performance for N3-L-Lys containing peptides.[6]

Table 1: Comparison of Cleavage Cocktails and Their Effect on Azide Reduction [6]

Cleavage Cocktail Composition (TFA/Scavenger/H₂O)Scavenger(s)Azide Reduction (%)Remarks
95 / 2.5 / 2.5Triisopropylsilane (TIS)< 1%Recommended. TIS is a non-thiol scavenger that effectively quenches carbocations without reducing the azide group.
94 / 2.5 / 2.5 / 1Ethanedithiol (EDT) / TIS> 50%Not Recommended. EDT is a strong reducing agent in acidic conditions and leads to significant reduction of the azide.
92.5 / 5 / 2.5Dithiothreitol (DTT)~5-10%A less reducing thiol scavenger than EDT, but still results in some azide reduction. TIS is preferred.
95 / 5Phenol< 2%Phenol can be used as a scavenger, particularly to protect tyrosine residues, and shows good compatibility with the azide group.

Data is estimated from published HPLC traces and represents the conversion of the azide to the corresponding amine.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N3-L-Lys-Containing Peptides

This protocol outlines the general steps for incorporating this compound into a peptide sequence using an automated peptide synthesizer or manual synthesis.

Materials:

  • Rink Amide MBHA resin or pre-loaded Wang resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF (for Fmoc deprotection)

  • Kaiser test kit (for monitoring coupling completion)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For the coupling of this compound, ensure complete dissolution and activation before adding to the resin.

    • Monitor the reaction completion using the Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the peptide-resin extensively with DMF (5x), DCM (5x), and finally with methanol (3x). Dry the resin under vacuum.

Protocol 2: Cleavage of the Peptide from the Resin

This protocol is optimized to preserve the azide functionality.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Preparation of Cleavage Cocktail: In a fume hood, prepare the recommended cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O . Prepare this solution fresh before use.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.[6]

  • Peptide Collection:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • TFA Evaporation: Concentrate the collected filtrate under a stream of nitrogen or using a rotary evaporator to remove most of the TFA.

  • Peptide Precipitation:

    • In a centrifuge tube, add a large volume of cold diethyl ether.

    • Slowly add the concentrated peptide solution to the cold ether while gently vortexing. A white precipitate of the peptide should form.

  • Pelleting and Washing:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude azide-containing peptide.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the standard method for purifying peptides to a high degree of purity.[7]

Materials:

  • Crude azide-containing peptide

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or a water/acetonitrile mixture).

  • HPLC Separation:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient is 5% to 65% B over 30-60 minutes, but this should be optimized for each peptide.[6][8][9][10]

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak of the desired peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the azide-containing peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Mandatory Visualizations

Workflow for the Synthesis and Application of N3-L-Lysine Peptides

spss_click_chemistry_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_purification Cleavage and Purification cluster_application Application: Click Chemistry start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (HBTU/DIPEA) deprotection->coupling repeat Repeat Cycles coupling->repeat Next AA n3_lys_coupling This compound Coupling n3_lys_coupling->repeat repeat->deprotection Yes repeat->n3_lys_coupling N3-Lys Position final_deprotection Final Fmoc Deprotection repeat->final_deprotection End of Sequence cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification (C18 Column) precipitation->purification characterization Characterization (MS, HPLC) purification->characterization final_product Purified N3-Peptide characterization->final_product click_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) final_product->click_reaction alkyne_molecule Alkyne-Modified Molecule (e.g., Drug, Fluorophore) alkyne_molecule->click_reaction conjugated_peptide Bioconjugated Peptide click_reaction->conjugated_peptide

Caption: Experimental workflow for the synthesis, cleavage, purification, and subsequent click chemistry application of peptides containing N3-L-Lysine.

Logical Flow for Cleavage Cocktail Selection

cleavage_cocktail_selection start Start: Peptide contains N3-L-Lys check_sensitive_residues Does the peptide contain other sensitive residues (e.g., Trp, Met, Cys)? start->check_sensitive_residues no_sensitive Use Standard Azide-Safe Cocktail: TFA/TIS/H2O (95:2.5:2.5) check_sensitive_residues->no_sensitive No yes_sensitive Add appropriate scavenger while avoiding thiols check_sensitive_residues->yes_sensitive Yes end Proceed to Cleavage no_sensitive->end check_trp Contains Trp? yes_sensitive->check_trp add_phenol Consider adding Phenol: TFA/TIS/Phenol/H2O check_trp->add_phenol Yes check_cys_met Contains Cys or Met? check_trp->check_cys_met No add_phenol->check_cys_met use_dtt If a thiol is absolutely necessary, use DTT with caution and expect some azide reduction: TFA/TIS/DTT/H2O check_cys_met->use_dtt Yes check_cys_met->end No use_dtt->end

Caption: Decision-making flowchart for selecting an appropriate cleavage cocktail for peptides containing N3-L-Lysine.

References

Application Notes and Protocols for the Characterization of Peptides Modified with N3-L-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified amino acids into peptides is a powerful strategy in chemical biology and drug discovery. N3-L-Lys(Fmoc)-OH, an L-lysine derivative featuring an azide moiety on the side chain and an Fmoc protecting group on the alpha-amino group, is a versatile building block for solid-phase peptide synthesis (SPPS). The azide group serves as a bioorthogonal handle, enabling the selective modification of peptides through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions allow for the conjugation of a wide range of molecules, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs, to the peptide scaffold.[2]

Accurate and comprehensive analytical characterization of peptides modified with this compound is crucial to ensure the identity, purity, and structural integrity of the final product. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize these modified peptides.

Analytical Techniques and Protocols

A suite of analytical techniques is employed to provide a comprehensive characterization of peptides modified with this compound. These methods interrogate different physicochemical properties of the peptide, from its mass and sequence to its purity and secondary structure.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the successful incorporation of this compound into a peptide sequence and for verifying the overall mass of the synthesized peptide.[3] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.

Quantitative Data Summary: Mass Spectrometry

ParameterValueReference
Molecular Weight of L-Lysine146.19 g/mol [1][4][5][6][7]
Molecular Weight of 6-Azido-L-lysine172.19 g/mol [3][8]
Mass Shift upon N3-L-Lys incorporation +26.00 Da Calculated

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid, to a final concentration of 10-100 pmol/µL.

  • Instrumentation and Parameters:

    • Mass Spectrometer: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.

    • Ionization Mode: Positive ion mode is typically used for peptides.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas Flow and Temperature: Optimize based on the instrument (e.g., 8-12 L/min at 250-350 °C).

    • Mass Range: Scan a mass range that encompasses the expected m/z of the modified peptide.

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectrum to obtain the monoisotopic mass of the peptide.

    • Compare the experimentally determined mass with the theoretical mass calculated for the peptide sequence containing the N3-L-Lys modification. The azide group is stable under standard SPPS and cleavage conditions.[1]

Tandem Mass Spectrometry (MS/MS) for Sequence Verification:

To confirm the location of the N3-L-Lys modification, tandem MS (MS/MS) can be performed. The peptide of interest is isolated in the mass spectrometer and fragmented, typically via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions (b- and y-ions) are analyzed to reconstruct the peptide sequence and pinpoint the modified residue.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for assessing the purity of the synthesized peptide and for its purification.[9] The separation is based on the hydrophobicity of the peptide. The incorporation of the azido group can slightly alter the retention time of the peptide compared to its unmodified counterpart.

Quantitative Data Summary: RP-HPLC

ParameterTypical Value/Range
Column Stationary Phase C18 or C8
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Linear gradient of increasing Mobile Phase B
Detection Wavelength 214 nm and 280 nm

Experimental Protocol: Analytical RP-HPLC

  • System Preparation:

    • Column: A C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Equilibrate the column with the initial mobile phase composition.

  • Sample Preparation:

    • Dissolve the peptide in Mobile Phase A or a compatible solvent at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: A typical gradient for a 15-25 amino acid peptide might be 5% to 65% Mobile Phase B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the specific peptide.[10]

    • Detection: Monitor the absorbance at 214 nm (peptide bond) and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).

  • Data Analysis:

    • Integrate the peak area of the main peptide product and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide, including the confirmation of the N3-L-Lys incorporation and its local environment. 1D ¹H NMR and 2D experiments like COSY and TOCSY can be used for resonance assignments.

Quantitative Data Summary: ¹H NMR

ProtonExpected Chemical Shift (δ, ppm)
Lysine Side Chain CH₂ adjacent to N₃ ~3.3 ppm (triplet)
Lysine Side Chain other CH₂1.3 - 1.9 ppm (multiplets)
Peptide Backbone α-H3.5 - 4.5 ppm
Peptide Backbone Amide NH7.5 - 8.5 ppm

Note: The chemical shift of the CH₂ adjacent to the azide is based on data for similar azido-amino acids and may vary slightly depending on the peptide sequence and solvent.

Experimental Protocol: ¹H NMR

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a small amount of a reference standard (e.g., DSS or TMS).

  • Instrumentation and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard 1D ¹H NMR experiment.

    • Temperature: 298 K.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to determine the relative number of protons.

    • Assign the peaks based on their chemical shifts and coupling patterns. The characteristic triplet around 3.3 ppm is a key indicator of the methylene protons adjacent to the azide group in the lysine side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the presence of the azide functional group, which has a characteristic stretching vibration in a region of the infrared spectrum that is typically free from other peptide-related absorptions.

Quantitative Data Summary: FTIR

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
Azide (N₃) Asymmetric Stretch ~2100 cm⁻¹ [11]
Amide IC=O Stretch1600-1700 cm⁻¹
Amide IIN-H Bend, C-N Stretch1500-1600 cm⁻¹

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • The peptide can be analyzed as a solid (lyophilized powder) using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation and Parameters:

    • Spectrometer: A Fourier-Transform Infrared spectrometer.

    • Accessory: ATR or transmission.

    • Spectral Range: Scan from 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic sharp absorption peak around 2100 cm⁻¹, which is indicative of the azide asymmetric stretch.[11]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Peptide Synthesis and Click Chemistry

The following diagram illustrates the general workflow for synthesizing a peptide containing this compound and its subsequent modification via click chemistry.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Purification & Characterization cluster_2 Click Chemistry Modification Resin Resin Support Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling1 Amino Acid Coupling (e.g., HBTU/DIPEA) Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_N3 This compound Coupling Deprotection2->Coupling_N3 Wash2 Washing Coupling_N3->Wash2 Elongation Peptide Elongation (Repeat Cycles) Wash2->Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Elongation->Cleavage Crude_Peptide Crude N3-Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Characterization Analytical Characterization (MS, HPLC, NMR, FTIR) Purification->Characterization Pure_Peptide Pure N3-Peptide Characterization->Pure_Peptide Click_Reaction CuAAC or SPAAC Reaction Pure_Peptide->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule (e.g., Fluorophore, Drug) Alkyne_Molecule->Click_Reaction Final_Product Modified Peptide Conjugate Click_Reaction->Final_Product

Caption: Workflow for SPPS and Click Chemistry.

Signaling Pathway: Kinase Network Rewiring in AML

Peptides modified with lysine analogs can be used to probe and modulate cellular signaling pathways. For instance, understanding how lysine modifications affect kinase signaling is crucial in cancer research. The following diagram illustrates a simplified representation of how inhibiting a lysine-specific demethylase (LSD1) can rewire kinase signaling networks in Acute Myeloid Leukemia (AML), creating a vulnerability that can be exploited by kinase inhibitors.[12] While this example uses an inhibitor rather than a modified peptide, it highlights the central role of lysine modifications in kinase signaling, a key area of application for peptides modified with this compound for creating probes and inhibitors.

G cluster_0 Kinase Signaling Network in AML cluster_1 Therapeutic Intervention LSD1 LSD1 (Lysine Demethylase) Histone Histone H3 LSD1->Histone Demethylates MEK_Pathway MEK Pathway LSD1->MEK_Pathway Suppression Lifted Gene_Expression Altered Gene Expression Histone->Gene_Expression Regulates Kinase_Network Broad Kinase Activity & Feedback Loops Gene_Expression->Kinase_Network Influences Kinase_Network->MEK_Pathway Suppresses Proliferation Leukemia Cell Proliferation & Survival Kinase_Network->Proliferation MEK_Pathway->Proliferation LSD1_Inhibitor LSD1 Inhibitor LSD1_Inhibitor->LSD1 Inhibits LSD1_Inhibitor->Kinase_Network Suppresses Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK_Pathway Inhibits

Caption: Kinase Network Rewiring in AML.

References

Application Notes and Protocols: N3-L-Lys(Fmoc)-OH Storage and Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-L-Lys(Fmoc)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of bioorthogonal handles for peptide modification and conjugation. Ensuring the stability and purity of this reagent is paramount for the successful synthesis of high-quality peptides. This document provides detailed guidelines on the recommended storage conditions, long-term stability considerations, and experimental protocols to assess the integrity of this compound.

Introduction

N-(9-fluorenylmethoxycarbonyl)-L-azidolysine, or this compound, is a derivative of the amino acid lysine. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group, which is base-labile and ideal for SPPS, and an azido group on the side chain. The azide moiety serves as a versatile chemical handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are widely used for peptide labeling, cyclization, and the synthesis of peptide-drug conjugates.

The stability of this compound is influenced by several factors, including temperature, light, moisture, and chemical environment. Degradation of this reagent can lead to impurities in the final peptide product, affecting its yield, purity, and biological activity. Therefore, proper storage and handling are crucial.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, it is essential to adhere to the recommended storage conditions provided by various suppliers. While specific recommendations may vary slightly, the general consensus is summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C to 8°CMinimizes thermal degradation of both the Fmoc group and the azide functionality.[1][2]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon)Prevents oxidation and degradation from atmospheric moisture.[3]
Light Protect from lightThe Fmoc group can be light-sensitive, and prolonged exposure may lead to degradation.[3][4]
Moisture Keep container tightly sealed and in a dry environmentMoisture can lead to hydrolysis of the Fmoc group and potentially react with the azide.
Form Solid (lyophilized powder)Storing in solution is not recommended for long-term as it accelerates degradation.

Note: Before use, it is critical to allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which can compromise its stability.[5]

Long-Term Stability and Potential Degradation Pathways

While specific quantitative long-term stability data for this compound is not extensively published, understanding its potential degradation pathways is key to ensuring its quality over time. The primary sites of instability are the Fmoc protecting group and the azide functional group.

Fmoc Group Instability

The Fmoc group is notoriously susceptible to basic conditions, which is the principle behind its removal during SPPS. However, exposure to even weak bases or certain nucleophiles during storage can lead to premature deprotection. Additionally, Fmoc-protected amino acids can be sensitive to high temperatures and light.

Azide Group Instability

The azide group is generally stable under standard SPPS conditions, including exposure to trifluoroacetic acid (TFA) and piperidine.[1] However, it is sensitive to reducing environments and high temperatures. Exposure to reducing agents can lead to the reduction of the azide to an amine.

Potential Degradation Pathways Diagram

This compound This compound Deprotected Lysine Derivative Deprotected Lysine Derivative This compound->Deprotected Lysine Derivative Base, Light, Heat Reduced Lysine Derivative Reduced Lysine Derivative This compound->Reduced Lysine Derivative Reducing Agents, Heat Other Degradants Other Degradants This compound->Other Degradants Hydrolysis, Oxidation cluster_0 Forced Degradation cluster_1 Analysis Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress Base Stress Base Stress Stock Solution->Base Stress Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress HPLC Analysis HPLC Analysis Acid Stress->HPLC Analysis Base Stress->HPLC Analysis Oxidative Stress->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis Method Validation Method Validation HPLC Analysis->Method Validation Data Interpretation Data Interpretation Method Validation->Data Interpretation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Chemistry with N3-L-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing click chemistry reactions involving N3-L-Lys(Fmoc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is an amino acid derivative used in peptide synthesis and bioconjugation.[1][2] It contains a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, making it suitable for solid-phase peptide synthesis (SPPS).[2][] The key feature is the azide group (-N3) on the lysine side chain, which serves as a reactive handle for "click chemistry" reactions.[1][2] This allows for the precise attachment of molecules containing an alkyne group, such as fluorescent probes, polymers, or therapeutic agents.[2]

Q2: Which types of click chemistry can be used with this compound?

A2: this compound is compatible with the two main types of click chemistry:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction that joins the azide with a terminal alkyne to form a stable 1,4-disubstituted triazole.[4][5] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source and a reducing agent.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN).[4][5] The ring strain of the alkyne drives the reaction forward without the need for a catalyst, making it ideal for use in biological systems where copper toxicity is a concern.[6][7]

Q3: Is the azide group on this compound stable during solid-phase peptide synthesis (SPPS)?

A3: Yes, the azide functional group is stable under the standard conditions of Fmoc-based SPPS. This includes exposure to mild bases like piperidine for Fmoc deprotection and acidic conditions for cleavage from the resin.[2][8] The azide group does not require a protecting group during peptide synthesis.[9]

Q4: When should the Fmoc group be removed?

A4: The timing of Fmoc group removal depends on the experimental design.[7]

  • During SPPS: The Fmoc group is removed at each cycle to allow for the coupling of the next amino acid in the peptide sequence.[7]

  • Post-Synthetic Modification: If the click reaction is performed after the peptide has been synthesized, the Fmoc group can be removed either before or, in some cases, simultaneously with the click reaction.[7] Some on-resin cyclization protocols have successfully used piperidine in the CuAAC reaction mixture to deprotect the amine and facilitate the click reaction at the same time.[7]

Troubleshooting Guide

This section addresses common issues encountered during click chemistry reactions with this compound.

Q5: I am observing a low or no yield of my desired product. What are the potential causes?

A5: Low reaction yield is a frequent issue with several possible causes. Refer to the troubleshooting workflow below and the summary table for potential solutions.

G cluster_start cluster_checks cluster_optimization cluster_outcome start Low or No Product Yield reagent_quality Check Reagent Quality (Fresh Sodium Ascorbate, Reactant Integrity) start->reagent_quality reaction_setup Verify Reaction Setup (Stoichiometry, Degassed Solvents) reagent_quality->reaction_setup Reagents OK success Successful Reaction reagent_quality->success Issue Found & Corrected catalyst Optimize Catalyst System (Increase Ligand Ratio, Check Copper Source) reaction_setup->catalyst Setup Correct reaction_setup->success Issue Found & Corrected solubility Address Solubility Issues (Add Co-solvents, Increase Temperature) catalyst->solubility Still Low Yield catalyst->success Yield Improved aggregation Mitigate Peptide Aggregation (Use Chaotropic Agents, Microwave Synthesis) solubility->aggregation Still Low Yield solubility->success Yield Improved aggregation->success Yield Improved

Troubleshooting workflow for low-yield click reactions.
Potential Cause Recommended Solution
Inactive Copper Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Ensure all buffers and solvents are freshly degassed.[8] The use of a Cu(I)-stabilizing ligand like THPTA or TBTA can improve reaction efficiency.[10]
Degraded Reducing Agent Sodium ascorbate is used to reduce Cu(II) to Cu(I). Its solutions are prone to degradation and should be prepared fresh immediately before each reaction.[7][8] Use a stoichiometric excess (e.g., 2-5 equivalents) relative to the copper source.[8]
Poor Reactant Solubility Poor solubility of the azide or alkyne partner can significantly slow down the reaction.[11] Consider adding organic co-solvents such as DMSO, DMF, or t-butanol.
Peptide Aggregation Peptides, especially those with hydrophobic or charged sequences, can aggregate, making the reactive groups inaccessible.[8] Adding organic co-solvents or using microwave-assisted synthesis can help break up aggregates.[8] For PNA conjugates, performing HPLC purification at elevated temperatures (e.g., 55-60 °C) can also mitigate aggregation.[11]
Incorrect Stoichiometry Ensure a slight excess (e.g., 1.5-3 equivalents) of the smaller, non-peptide reaction partner is used to drive the reaction to completion.[8]
Suboptimal pH The optimal pH for CuAAC is typically between 4 and 7.[11] Highly acidic or basic conditions can lead to side reactions or degradation of reactants.[11]
Presence of Inhibitors Chelating agents (like EDTA) or thiols in your sample can interfere with the copper catalyst.[11] Ensure your starting materials are purified to remove these substances.

Q6: My reaction is producing significant side products. How can I improve specificity?

A6: Side product formation is often due to oxidative processes or reactant instability.

Side Product/Reaction Cause Recommended Solution
Alkyne Homodimerization This occurs when Cu(I) is oxidized to Cu(II), which promotes the oxidative coupling of terminal alkynes.[7]Ensure the reaction is thoroughly deoxygenated and that a sufficient excess of the reducing agent (sodium ascorbate) is present. Using a stabilizing ligand can also help maintain the copper in its active Cu(I) state.[7]
Degradation of Peptide/Protein Reactive oxygen species generated during the CuAAC reaction can damage sensitive amino acid residues.The addition of a copper-stabilizing ligand and aminoguanidine can help protect biomolecules from oxidation.[12]
Premature Cleavage of Protecting Groups If performing the click reaction on-resin with simultaneous Fmoc deprotection (using piperidine), the basic conditions may affect other base-labile protecting groups.[7]Use orthogonal protecting groups that are stable to piperidine if they need to remain intact. Alternatively, perform the click reaction in solution after cleavage and purification.[7]

Experimental Protocols

Protocol 1: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for performing a click reaction on a peptide containing this compound that is still attached to the solid-phase resin.

G cluster_workflow start Start: Peptide-Resin with This compound swell 1. Swell Resin in DMF start->swell add_reagents 2. Add Alkyne, Copper Source, Ligand, & DIPEA swell->add_reagents initiate 3. Initiate with Fresh Sodium Ascorbate add_reagents->initiate react 4. Agitate at RT (12-24h) initiate->react wash 5. Wash Resin (DMF, H2O, DCM) react->wash cleave 6. Cleave & Purify Peptide wash->cleave end End: Purified Click Product cleave->end

Workflow for on-resin CuAAC reaction.

Materials:

  • Peptide-resin containing this compound

  • Alkyne-modified molecule (5 eq.)

  • Copper(I) source (e.g., CuI, CuSO4) (0.5-1 eq.)

  • Copper(I)-stabilizing ligand (e.g., THPTA, TBTA) (1-5 eq. relative to copper)

  • Sodium Ascorbate (2-5 eq. relative to copper)

  • N,N-Diisopropylethylamine (DIPEA) (2 eq.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF in a reaction vessel for 30 minutes.[10]

  • Reagent Addition: In a separate vial, dissolve the alkyne-modified molecule, copper source, and ligand in DMF. Add this solution to the swollen resin. Add DIPEA to the resin slurry.[10]

  • Reaction Initiation: In a separate microfuge tube, prepare a fresh solution of sodium ascorbate in water. Add the sodium ascorbate solution to the resin mixture to initiate the reaction.[10]

  • Reaction: Agitate the reaction mixture at room temperature for 12-24 hours. If the alkyne-modified molecule is light-sensitive, protect the reaction vessel from light.[10]

  • Washing: Drain the reaction solution and wash the resin extensively with DMF, water, and DCM to remove excess reagents and copper salts.[10]

  • Cleavage and Purification: Proceed with the standard protocol for cleaving the peptide from the resin, followed by purification using reverse-phase HPLC.[10]

Protocol 2: Solution-Phase Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling a purified peptide containing this compound in a solution.

Materials:

  • Purified peptide containing this compound

  • Alkyne-modified molecule (1.5 eq.)

  • Copper(II) Sulfate (CuSO4) (0.1 eq.)

  • Sodium Ascorbate (0.5 eq.)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (0.1 eq.)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • DMSO (if needed to dissolve the alkyne)

Procedure:

  • Prepare Reactant Solutions: Dissolve the azide-containing peptide in the reaction buffer. Dissolve the alkyne-modified molecule in DMSO, and then dilute it with the reaction buffer.[10]

  • Prepare Catalyst Stock Solutions: Prepare stock solutions of CuSO4 and the ligand (THPTA or TBTA). Prepare a stock solution of sodium ascorbate in water immediately before use.[10]

  • Reaction Setup: In a reaction tube, add the peptide solution, followed by the alkyne solution. Add the ligand solution, and then the CuSO4 solution.[10][12]

  • Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10][12]

  • Reaction: Gently mix the solution and allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC or LC-MS.[7][10]

  • Purification: Once the reaction is complete, purify the product using reverse-phase HPLC.

Optimization Data for CuAAC Reactions

The following table provides typical concentration ranges and conditions for optimizing CuAAC reactions. The optimal conditions will be specific to the substrates being used.

Parameter Typical Range Notes
Limiting Reactant Concentration 50 µM - 1 mMHigher concentrations generally lead to faster reaction rates.[7]
Excess Reagent (Alkyne) 1.5 - 10 equivalentsA slight excess of the smaller molecule can drive the reaction to completion.[8]
Copper(II) Sulfate 0.1 - 1.0 equivalentsThe catalytic amount of copper needed can vary.
Reducing Agent (Sodium Ascorbate) 2 - 5 equivalents (relative to copper)A sufficient excess is needed to maintain copper in the Cu(I) state. Should be prepared fresh.[8]
Ligand (e.g., THPTA) 1 - 5 equivalents (relative to copper)A 1:5 molar ratio of Cu:Ligand is often recommended to stabilize the catalyst and protect biomolecules.[7]
Reaction Time 1 - 12 hoursReaction progress should be monitored by HPLC or LC-MS.[7]
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at room temperature.
Solvent Aqueous buffer with co-solvents (DMSO, DMF, t-butanol)The choice of co-solvent depends on the solubility of the reactants.

References

Technical Support Center: Incomplete Fmoc Removal from N3-L-Lys(Fmoc)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete Fmoc deprotection during the synthesis of peptides containing Nα-Fmoc-Nε-azido-L-lysine (N3-L-Lys(Fmoc)-OH). The azide group on the lysine side chain is stable under standard Solid-Phase Peptide Synthesis (SPPS) conditions, including Fmoc deprotection with piperidine.[1][2] Therefore, issues with incomplete Fmoc removal are typically attributed to factors related to the peptide sequence and synthesis conditions rather than the azido functionality itself.

Troubleshooting Guide

Issue: Incomplete Fmoc Deprotection

Symptom: A negative or weak Kaiser test (yellow or light blue beads) is observed after the deprotection step.[3] Subsequent HPLC/MS analysis of the cleaved peptide reveals the presence of the Fmoc-protected peptide (mass increase of +222 Da) and/or deletion sequences where the subsequent amino acid failed to couple.[4]

Potential Causes & Solutions:

Potential CauseRecommended SolutionsRationale
Peptide Aggregation 1. Extend Deprotection Time: Increase the duration of the piperidine treatment (e.g., from 2 x 10 min to 2 x 20 min).[5] 2. "Double Deprotection": Perform a complete deprotection cycle twice before proceeding to the coupling step.[6] 3. Change Solvent: Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which is more effective at disrupting secondary structures.[4]Aggregated peptide chains on the resin can physically block the N-terminal Fmoc group, hindering access by the deprotection reagent. Longer reaction times and stronger solvents can help to break up these aggregates.[6]
Steric Hindrance 1. Use a Stronger Base: Add 1-2% (v/v) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the 20% piperidine/DMF deprotection solution.[5] 2. Increase Temperature: Perform the deprotection at a slightly elevated temperature (e.g., 30-35°C), monitoring carefully for side reactions.Bulky amino acids near the N-terminus can sterically impede the approach of the piperidine molecule. DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal.[5][7]
Poor Resin Swelling/Solvation 1. Ensure Adequate Swelling: Swell the resin in the synthesis solvent (DMF or NMP) for at least 30-60 minutes before the first deprotection step.[3][6] 2. Use a Chaotropic Salt: In severe cases, adding a low concentration of a chaotropic salt like LiCl to the deprotection solution can help improve solvation.Insufficient swelling of the resin matrix can limit the diffusion of reagents to the growing peptide chain.[4]
Degraded Deprotection Reagent 1. Use Fresh Piperidine Solution: Prepare the 20% piperidine in DMF solution fresh daily. Piperidine can degrade over time, leading to reduced efficacy.The basicity of the deprotection solution is critical for efficient Fmoc removal. Degraded piperidine will have a lower effective concentration of the active base.

Frequently Asked Questions (FAQs)

Q1: Is the azide group on this compound stable to standard Fmoc deprotection conditions?

A1: Yes, the azide group is chemically stable and fully compatible with standard SPPS protocols. It is resistant to treatment with 20% piperidine in DMF and also to the final cleavage from the resin with trifluoroacetic acid (TFA).[1][2]

Q2: How can I detect incomplete Fmoc deprotection?

A2: Several methods can be employed:

  • Qualitative Colorimetric Tests: The Kaiser (ninhydrin) test is a common method to detect free primary amines. A blue color indicates a successful deprotection, while a yellow color suggests the Fmoc group is still present.[3]

  • UV-Vis Spectrophotometry: The removal of the Fmoc group liberates dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored spectrophotometrically at approximately 301 nm.[8] A lack of or reduced absorbance can indicate a problem.

  • HPLC and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide-resin is the most definitive method. Incomplete deprotection will result in a peak corresponding to the mass of the peptide plus the Fmoc group (+222.2 Da).[4]

Q3: What are the consequences of incomplete Fmoc removal?

A3: The primary consequence is the formation of deletion sequences. If the Fmoc group is not removed, the N-terminal amine is not available for the next amino acid coupling, leading to a peptide that is missing one or more amino acids.[3] These impurities can be difficult to separate from the desired full-length peptide, reducing the overall yield and purity.

Q4: When should I consider using DBU for Fmoc deprotection?

A4: The use of 1-2% DBU in the piperidine deprotection solution is recommended for "difficult" sequences that are prone to aggregation or contain sterically hindered amino acids.[5] DBU is a much stronger base than piperidine and can significantly accelerate the deprotection reaction.[7] However, it should be used with caution as it can promote side reactions, such as aspartimide formation in sequences containing aspartic acid.[7]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[6]

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF, ensuring the resin is fully covered. Agitate for 5-10 minutes at room temperature.[6]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3]

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences

Caution: DBU is a very strong base and may promote side reactions. This protocol should be used judiciously.

  • Resin Swelling: Swell the peptide-resin in DMF or NMP.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF.[3]

  • Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes at room temperature. Monitor the reaction progress carefully.[3]

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF (at least 5 times) to remove all traces of DBU and piperidine.[3]

Protocol 3: Kaiser Test (Ninhydrin Test)
  • Sample Preparation: Take a small sample of the peptide-resin (10-15 beads) in a small test tube.[9]

  • Add Reagents: Add 2-3 drops of each of the following solutions:

    • Reagent A: 1.0 mL of 0.01 M KCN in water diluted to 50 mL with pyridine.[9]

    • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[9]

    • Reagent C: 40 g of phenol in 20 mL of n-butanol.[9]

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[9]

  • Observation:

    • Positive Result (Free Amine): Intense blue color on the beads and in the solution.

    • Negative Result (Fmoc Protected): Yellow or colorless beads and solution.[8]

Protocol 4: HPLC Analysis for Incomplete Deprotection
  • Sample Cleavage: Take a small sample of the dried peptide-resin (approx. 5-10 mg).

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Treat the resin sample with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide with cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[4]

  • HPLC Analysis: Analyze the sample by reverse-phase HPLC.

    • Column: C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is typical.[10]

    • Detection: Monitor UV absorbance at 220 nm (for the peptide backbone) and 301 nm (to detect the Fmoc group).[10] The Fmoc-protected peptide will typically elute later than the deprotected peptide.

Visualizations

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting Workflow start Incomplete Fmoc Deprotection Suspected (e.g., negative Kaiser test) check_reagents Verify Reagents (Fresh 20% Piperidine/DMF) start->check_reagents extend_time Extend Deprotection Time (e.g., 2 x 20 min) check_reagents->extend_time Reagents OK analyze Cleave and Analyze (HPLC/MS) extend_time->analyze Still incomplete success Problem Resolved extend_time->success Issue resolved use_dbu Use Stronger Base (Add 1-2% DBU) change_solvent Change Solvent to NMP use_dbu->change_solvent Still incomplete use_dbu->success Issue resolved change_solvent->success Issue resolved analyze->use_dbu Aggregation/Steric Hindrance Suspected

Caption: A stepwise workflow for troubleshooting.

Analytical Detection Methods cluster_0 On-Resin Analysis (Qualitative) cluster_1 Filtrate Analysis (Quantitative) cluster_2 Cleaved Peptide Analysis (Definitive) kaiser Kaiser Test (Detects free primary amines) uv_vis UV-Vis Spectroscopy (Monitors DBF-piperidine adduct at ~301 nm) hplc HPLC (Separates Fmoc-protected from deprotected peptide) ms Mass Spectrometry (Confirms mass of Fmoc-peptide, +222 Da) hplc->ms coupled analysis

Caption: Methods for detecting incomplete Fmoc removal.

References

Technical Support Center: Aggregation of Peptides Containing N3-L-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues during the solid-phase peptide synthesis (SPPS) of peptides containing N3-L-Lys(Fmoc)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of on-resin peptide aggregation during synthesis?

A: On-resin aggregation can manifest in several ways. A primary physical indicator is the shrinking of the resin beads or their failure to swell properly in the synthesis solvent.[1][2] In automated synthesizers with UV monitoring of Fmoc deprotection, aggregation can be identified by a flattened and broadened UV absorbance profile. Furthermore, traditional colorimetric tests for reaction completion, such as the Kaiser or TNBS tests, may provide false negative results, indicating a complete reaction when, in reality, the N-terminus of the growing peptide chain is inaccessible due to aggregation.

Q2: Are my slow and incomplete coupling and/or deprotection reactions a sign of aggregation?

A: Yes, sluggish or incomplete coupling and deprotection steps are classic symptoms of on-resin aggregation.[1] The formation of intermolecular secondary structures, like β-sheets, causes the peptide chains to associate with one another, which can physically obstruct the reactive sites. This steric hindrance prevents reagents from efficiently accessing the N-terminus for subsequent deprotection and coupling reactions, leading to lower yields and the accumulation of deletion byproducts.

Q3: Does the incorporation of this compound increase the risk of peptide aggregation?

A: The incorporation of this compound can increase the risk of peptide aggregation due to a change in the physicochemical properties of the amino acid side chain. The replacement of a standard lysine residue with azido-lysine eliminates the positive charge of the lysine's side-chain amine group at physiological pH.[3] This reduction in charge can lead to a decrease in the overall solubility of the peptide and a higher propensity for aggregation, particularly in sequences that are already hydrophobic or aggregation-prone.[3]

Q4: How does the hydrophobicity of azido-lysine compare to standard lysine?

A: Azido-lysine (N3K) is significantly more hydrophobic than lysine. The replacement of the hydrophilic, charged amine group with a more neutral azide group reduces the peptide's interaction with polar solvents. This increased hydrophobicity can contribute to the formation of secondary structures and subsequent aggregation.[3]

Troubleshooting Guide for On-Resin Aggregation

If you suspect on-resin aggregation during the synthesis of a peptide containing this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial Diagnosis and Immediate Actions

The first step is to confirm if aggregation is occurring and to attempt simple modifications to the synthesis conditions.

Troubleshooting Workflow for On-Resin Peptide Aggregation

Troubleshooting_Workflow_for_On-Resin_Peptide_Aggregation Troubleshooting Workflow for On-Resin Peptide Aggregation cluster_0 Diagnosis cluster_1 Immediate Actions cluster_2 Advanced Strategies A Observe Signs of Aggregation (Resin Shrinking, Poor Swelling, Incomplete Reactions) B Modify Synthesis Conditions A->B Aggregation Suspected C Change Solvent (e.g., NMP, DMF/DMSO) B->C D Increase Temperature B->D E Sonication B->E F Employ Additives B->F If Aggregation Persists G Use Chaotropic Salts (e.g., LiCl, NaClO4) F->G H Incorporate 'Magic Mixture' F->H I Incorporate Structure-Disrupting Elements (Resynthesis) F->I If Aggregation Still Persists J Use Pseudoproline Dipeptides I->J K Utilize Backbone Protection (Hmb/Dmb) I->K L Switch to Low-Loading Resin I->L Difficult_Sequence_Strategies Strategies for Overcoming Difficult Peptide Sequences cluster_0 Backbone Modification cluster_1 Resin Modification A Difficult Peptide Sequence (Aggregation-Prone) B Pseudoproline Dipeptides A->B Introduce 'Kink' C Hmb/Dmb Protection A->C Block H-Bonding D Low-Loading Resin A->D Increase Chain Distance

References

Technical Support Center: Purification of Peptides Modified with N3-L-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of peptides modified with N3-L-Lys(Fmoc)-OH.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of azide-modified peptides.

Problem 1: Loss of Azide Functionality (Reduction to Amine)

Question: My mass spectrometry (MS) analysis shows a significant peak at the expected mass of my peptide minus 26 Da. What is the likely cause and how can I prevent this?

Answer: A mass loss of 26 Da strongly indicates the reduction of the azide group (-N3) to a primary amine (-NH2). This is a common side reaction during the final cleavage and deprotection step, especially when using certain cleavage cocktails.

Primary Cause: The use of thiol-based scavengers, particularly 1,2-ethanedithiol (EDT), in the trifluoroacetic acid (TFA) cleavage cocktail is the most frequent cause of azide reduction.[1]

Solutions:

  • Scavenger Selection: Avoid using EDT. A recommended "azide-safe" cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS is a non-thiol scavenger that effectively captures carbocations without reducing the azide group.[1] If a thiol scavenger is necessary, dithiothreitol (DTT) is a much safer alternative to EDT and results in significantly less azide reduction.[1]

  • On-Resin Diazotransfer: As an alternative to incorporating this compound during synthesis, you can synthesize the peptide with a lysine residue protected by a group that can be removed orthogonally (e.g., Alloc). After chain assembly, the protecting group is removed, and the free amine is converted to an azide on the solid support before cleavage.[1]

Problem 2: Poor Peak Shape in RP-HPLC (Peak Broadening or Tailing)

Question: My target peptide peak in the RP-HPLC chromatogram is broad or shows significant tailing. What are the potential causes and how can I improve the peak shape?

Answer: Poor peak shape can result from a variety of factors related to the peptide itself, the HPLC system, or the methodology.

Potential Causes and Solutions:

CauseSolution
Peptide Aggregation Peptides containing hydrophobic residues, including azidolysine which is more hydrophobic than lysine, can be prone to aggregation.[2] To mitigate this, try dissolving the crude peptide in a stronger solvent like neat TFA or formic acid before diluting it with the initial mobile phase. Sonication can also help to break up aggregates.
Secondary Interactions with Stationary Phase Residual free silanol groups on the silica-based stationary phase can interact with the peptide, leading to tailing. Ensure that a high-purity, end-capped column is being used. The addition of 0.1% TFA to the mobile phases helps to suppress these interactions.
Column Overload Injecting too much peptide can lead to peak distortion. Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase Ensure the mobile phase is properly prepared and degassed. The pH of the mobile phase can also affect peak shape; for most peptide purifications, a low pH (around 2) maintained by 0.1% TFA is optimal.
Extra-Column Volume Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening. Minimize the flow path length and use tubing with a narrow internal diameter.

Problem 3: Co-elution of the Target Peptide with Impurities

Question: I am having difficulty separating my target azide-modified peptide from closely eluting impurities during RP-HPLC. How can I improve the resolution?

Answer: Co-elution often occurs when impurities have similar hydrophobicities to the target peptide.

Solutions:

  • Optimize the Gradient: A shallower gradient around the elution point of your target peptide can increase the separation between closely eluting species. For example, if your peptide elutes at 40% acetonitrile (ACN) with a 1%/min gradient, try a gradient of 0.5%/min from 35% to 45% ACN.

  • Change the Organic Modifier: If using acetonitrile, try switching to methanol or isopropanol. The different selectivity of these solvents can alter the elution order and improve the resolution of co-eluting peaks.

  • Alternative Chromatography: If RP-HPLC is insufficient, consider an orthogonal purification method such as ion-exchange chromatography (IEX) to separate based on charge, followed by a final RP-HPLC polishing step.

Frequently Asked Questions (FAQs)

Q1: Is the azide group on this compound stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: Yes, the azide group is generally stable under the standard conditions of Fmoc-SPPS. It is resistant to the basic conditions of Fmoc deprotection with piperidine and the acidic conditions of TFA-mediated cleavage from the resin.[3][4] The primary concern for its stability is the choice of scavengers used during the final cleavage step.[1]

Q2: How does the incorporation of N3-L-Lys affect the hydrophobicity and retention time of a peptide in RP-HPLC?

A2: The replacement of a lysine residue with azidolysine increases the hydrophobicity of the peptide.[2] This is because the positively charged primary amine of the lysine side chain, which contributes to the overall polarity of the peptide, is replaced by the more neutral and hydrophobic azide group. Consequently, a peptide containing N3-L-Lys will typically have a longer retention time in RP-HPLC compared to its unmodified lysine-containing counterpart under identical chromatographic conditions.[2]

Illustrative Hydrophobicity Comparison

Amino Acid ResidueRelative HydrophobicityExpected Impact on RP-HPLC Retention Time
Lysine (Lys)HydrophilicShorter retention time
Azidolysine (N3-Lys)More HydrophobicLonger retention time[2]

Q3: What are the expected purity and yield for peptides modified with this compound?

A3: The final purity and yield are highly dependent on the peptide sequence, the success of the synthesis, and the purification strategy. After a single purification step by preparative RP-HPLC, it is common to achieve a purity of >95%. The overall yield can vary significantly, typically ranging from 10% to 30% after synthesis and purification. For complex or aggregation-prone peptides, the yield may be lower. Solid-Phase Extraction (SPE) is generally used for desalting or as a preliminary purification step and will typically result in lower purity compared to RP-HPLC but with a higher recovery.

Comparison of Purification Methods

MethodTypical PurityTypical Yield/RecoveryApplication
RP-HPLC >95%LowerHigh-purity applications
SPE 60-80%HigherDesalting, crude pre-purification

Q4: Can I use Solid-Phase Extraction (SPE) to purify my azide-modified peptide?

A4: Yes, SPE is a useful technique for the initial cleanup of crude azide-modified peptides.[5] It is effective for desalting and removing many of the small molecule impurities from the cleavage cocktail. However, SPE typically does not provide the resolution needed to separate the target peptide from closely related impurities like deletion or truncated sequences. Therefore, for applications requiring high purity, SPE should be followed by a final purification step using RP-HPLC.

Experimental Protocols

Protocol 1: Azide-Safe Cleavage and Deprotection

This protocol is designed to cleave the peptide from the resin and remove side-chain protecting groups while preserving the integrity of the azide group.

Reagents:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% deionized water, 2.5% Triisopropylsilane (TIS). Prepare fresh.

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle vortexing.

  • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes) and carefully decant the ether.

  • Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.

  • Air-dry the peptide pellet in a fume hood to remove residual ether. The peptide is now ready for purification.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification

Materials:

  • Crude azide-modified peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • C18 RP-HPLC column (preparative or semi-preparative)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, use a small amount of a stronger solvent like formic acid or a higher concentration of acetonitrile, then dilute with Mobile Phase A. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system and column with the starting mobile phase conditions (e.g., 95% A/5% B) until a stable baseline is achieved.

  • Injection and Gradient Elution: Inject the prepared sample onto the column. Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and may require optimization.

  • Fraction Collection: Collect fractions corresponding to the peaks detected by the UV detector (typically at 220 nm and 280 nm).

  • Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry to identify those containing the pure target peptide.

  • Lyophilization: Pool the pure fractions, freeze the solution, and lyophilize to obtain the purified peptide as a white, fluffy powder.

Protocol 3: Solid-Phase Extraction (SPE) for Desalting and Pre-purification

Materials:

  • Crude azide-modified peptide

  • C18 SPE cartridge

  • Activation Solvent: 100% acetonitrile

  • Equilibration Buffer: 0.1% TFA in water

  • Wash Buffer: 0.1% TFA in water

  • Elution Buffers: Stepwise gradients of acetonitrile in 0.1% TFA in water (e.g., 10%, 20%, 30%, 40%, 50%, 60% ACN)

Procedure:

  • Cartridge Conditioning: Activate the C18 SPE cartridge by passing through 5-10 mL of the Activation Solvent. Then, equilibrate the cartridge with 5-10 mL of the Equilibration Buffer. Do not let the cartridge go dry.

  • Sample Loading: Dissolve the crude peptide in a minimal volume of the Equilibration Buffer and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5-10 mL of the Wash Buffer to remove salts and very polar impurities.

  • Elution: Elute the peptide using a stepwise gradient of increasing acetonitrile concentration. Collect each elution step as a separate fraction.

  • Fraction Analysis: Analyze the eluted fractions by analytical RP-HPLC or mass spectrometry to identify the fraction(s) containing the highest concentration of the target peptide.

  • Further Purification: The enriched fraction(s) can be lyophilized and then subjected to RP-HPLC for final purification.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Azide-Safe Cleavage (TFA/TIS/H2O) SPPS->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide SPE Solid-Phase Extraction (SPE) (Optional Pre-purification) CrudePeptide->SPE RPHPLC Reversed-Phase HPLC CrudePeptide->RPHPLC Direct Purification SPE->RPHPLC Analysis QC Analysis (Analytical HPLC & MS) RPHPLC->Analysis PurePeptide Pure Azide-Modified Peptide Lyophilization Lyophilization Analysis->Lyophilization Lyophilization->PurePeptide

Caption: General workflow for the synthesis and purification of azide-modified peptides.

troubleshooting_logic Start Purification Issue with Azide-Peptide CheckMS Check Mass Spectrum Start->CheckMS CheckHPLC Check HPLC Chromatogram Start->CheckHPLC MassLoss Mass Loss of 26 Da? CheckMS->MassLoss PoorPeakShape Poor Peak Shape? CheckHPLC->PoorPeakShape AzideReduction Azide Reduction - Change Scavenger (avoid EDT) - Use TFA/TIS/H2O MassLoss->AzideReduction Yes NoMassLoss Other Modification or Incomplete Deprotection MassLoss->NoMassLoss No CoElution Co-elution of Impurities? PoorPeakShape->CoElution No OptimizeHPLC Optimize HPLC Conditions: - Adjust Gradient - Check for Aggregation - Reduce Sample Load PoorPeakShape->OptimizeHPLC Yes ChangeMethod Improve Resolution: - Use Shallower Gradient - Change Organic Modifier - Consider Orthogonal Method (IEX) CoElution->ChangeMethod Yes Resolved Proceed with Pooling Pure Fractions CoElution->Resolved No GoodPeakShape Proceed with Analysis OptimizeHPLC->GoodPeakShape ChangeMethod->Resolved

Caption: Troubleshooting decision tree for purifying azide-modified peptides.

References

Technical Support Center: Steric Hindrance Effects with N3-L-Lys(Fmoc)-OH in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered amino acid derivative, N3-L-Lys(Fmoc)-OH, during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can it be difficult to couple?

This compound is an L-lysine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is modified with an azido (-N3) group. The primary challenge in its use arises from steric hindrance. The bulky Fmoc protecting group, combined with the spatial arrangement of the lysine side chain, can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. This can lead to incomplete coupling reactions.

Q2: How do I know if the coupling of this compound is incomplete?

Incomplete coupling can be identified by several indicators:

  • Positive Kaiser Test: A qualitative test that detects free primary amines. A blue or purple color on the resin beads after the coupling step indicates that the N-terminal amine of the growing peptide is still available and has not reacted with the incoming this compound.

  • Mass Spectrometry (MS) Analysis of the Crude Peptide: The presence of a significant peak corresponding to a deletion sequence (the peptide without the this compound residue) is a clear sign of failed coupling.

  • HPLC Analysis of the Crude Peptide: A complex chromatogram with multiple peaks, including a prominent peak for the deletion sequence, suggests low coupling efficiency.

Q3: Is the azide group on this compound stable during standard Fmoc-SPPS conditions?

The azide group is generally stable under the standard conditions of Fmoc-SPPS, including repeated cycles of Fmoc deprotection with piperidine and coupling reactions.[1][2] However, the azide group can be sensitive to certain conditions, particularly during the final cleavage and deprotection step.

Q4: What are the potential side reactions associated with this compound?

The most common side reaction is the reduction of the azide group to a primary amine (-NH2) during the final cleavage from the resin, especially when using cleavage cocktails containing certain scavengers like thiols.[1][3] This results in a product with a mass difference of -26 Da compared to the desired azide-containing peptide. There have also been rare, sequence-specific reports of azide elimination during Fmoc deprotection when an α-azidoaspartate residue is at the N-terminus.[1][4][5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the coupling of this compound.

Problem Potential Cause Recommended Solution
Positive Kaiser test after coupling Steric Hindrance: The bulky nature of this compound is impeding the reaction.1. Switch to a more potent coupling reagent: Use aminium/uronium or phosphonium salt-based reagents like HATU, HCTU, or COMU. 2. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[6] 3. Increase the coupling time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight.
Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the N-terminal amine.1. Change the solvent: Use a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF). 2. Incorporate a chaotropic salt: Add a salt like LiCl to the coupling reaction to disrupt secondary structures.
Low yield of the desired peptide and presence of deletion sequence in MS Incomplete Coupling: As above.Follow the recommendations for a positive Kaiser test.
Suboptimal Activation: The coupling reagent may not be efficiently activating the this compound.1. Ensure fresh reagents: Use high-quality, fresh coupling reagents and solvents. 2. Optimize reagent equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).
Mass corresponding to the amine (-NH2) instead of the azide (-N3) is observed in MS Azide Reduction: The azide group was reduced during the final cleavage step.1. Modify the cleavage cocktail: Avoid using thiol-based scavengers like dithiothreitol (DTT) or ethanedithiol (EDT).[3] Use triisopropylsilane (TIS) as the primary scavenger. A recommended cocktail is 95% TFA, 2.5% Water, and 2.5% TIS.

Data Presentation: Comparison of Coupling Reagents

While direct quantitative data for this compound is limited in the literature, the following table provides a representative comparison of coupling reagents based on their performance with other sterically hindered amino acids. The efficiency is highly dependent on the specific peptide sequence and reaction conditions.

Coupling Reagent Reagent Type Typical Coupling Time (min) Relative Coupling Efficiency (Sterically Hindered Residues) Key Advantages Potential Drawbacks
DIC/HOBt Carbodiimide60 - 120ModerateCost-effective, low risk of racemization.Slower, can form N-acylurea byproduct.
HBTU Aminium/Uronium30 - 60HighFast and efficient.Can cause guanidinylation of the N-terminus if used in excess.
HATU Aminium/Uronium20 - 45Very HighHighly reactive, excellent for hindered couplings, low racemization.Higher cost, potential for guanidinylation.
HCTU Aminium/Uronium20 - 45Very HighSimilar reactivity to HATU, often more soluble.Higher cost.
COMU Aminium/Uronium15 - 40Very HighVery high reactivity, safer byproducts than benzotriazole-based reagents.[6]Higher cost.
PyAOP Phosphonium30 - 60Very HighHighly effective for hindered couplings, no risk of guanidinylation.Byproducts can be difficult to remove.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a standard method for coupling this compound to a resin-bound peptide using HATU as the coupling reagent.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis reaction vessel

  • Shaker or nitrogen bubbler for agitation

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

    • Wash the resin thoroughly with DMF (3 x 1-minute washes).

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex briefly. The solution may change color.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the reaction vessel containing the swollen and washed resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of resin beads for a Kaiser test (see Protocol 3) to check for completion.

    • If the Kaiser test is negative (yellow beads), proceed to washing. Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove excess reagents and byproducts.

    • If the Kaiser test is positive (blue beads), consider performing a double coupling (see Protocol 2).

Protocol 2: Double Coupling Strategy for this compound

This protocol is recommended if the initial coupling is incomplete, as indicated by a positive Kaiser test.

Procedure:

  • First Coupling:

    • Perform the initial coupling of this compound as described in Protocol 1.

  • Washing:

    • After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in Protocol 1 (steps 2.1 and 2.2).

    • Add this fresh solution to the washed resin and agitate for another 1-2 hours.

  • Final Wash and Monitoring:

    • After the second coupling, wash the resin thoroughly with DMF (5 x 1-minute washes).

    • Perform a final Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This qualitative test detects the presence of free primary amines on the resin.

Materials:

  • Resin sample (a few beads)

  • Small glass test tube

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Sample Preparation:

    • Take a small sample of resin beads (5-10 mg) and place them in a clean test tube.

    • Wash the beads with ethanol (2 x 1 mL) and decant the solvent.

  • Reagent Addition:

    • Add 2-3 drops of Reagent A to the test tube.

    • Add 2-3 drops of Reagent B to the test tube.

    • Add 2-3 drops of Reagent C to the test tube.

  • Heating:

    • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation and Interpretation:

    • Negative Result (Complete Coupling): The beads and the solution remain yellow or colorless. This indicates the absence of free primary amines.

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color. This indicates the presence of free primary amines and that the coupling reaction is incomplete.

Visualizations

Troubleshooting_Workflow start Positive Kaiser Test after this compound Coupling q1 Is peptide aggregation suspected? start->q1 sol_agg Change solvent to NMP or add chaotropic salts q1->sol_agg Yes q2 Using a standard coupling reagent (e.g., DIC/HOBt)? q1->q2 No double_couple Perform a double coupling sol_agg->double_couple sol_reagent Switch to a potent reagent (HATU, HCTU, COMU) q2->sol_reagent Yes q2->double_couple No sol_reagent->double_couple increase_time Increase coupling time double_couple->increase_time end Negative Kaiser Test increase_time->end

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Experimental_Workflow start Start: Fmoc-deprotected peptide-resin swell Swell resin in DMF start->swell activate Activate this compound with HATU/DIPEA swell->activate couple Couple to resin (2-4 hours) activate->couple kaiser_test Perform Kaiser Test couple->kaiser_test wash Wash resin with DMF kaiser_test->wash Negative double_couple Perform Double Coupling (Protocol 2) kaiser_test->double_couple Positive next_step Proceed to next Fmoc deprotection wash->next_step double_couple->wash

Caption: Standard experimental workflow for coupling this compound.

References

Technical Support Center: Troubleshooting Unexpected Mass Shifts in Mass Spectrometry of N3-L-Lys(Fmoc)-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering unexpected mass shifts in the mass spectrometry of peptides containing N3-L-Lys(Fmoc)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound, also known as Fmoc-L-azidolysine, is an amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, allowing for sequential addition of amino acids to a growing peptide chain.[1] The key feature of this compound is the azido (-N3) group on the lysine side chain. This azide group is a versatile chemical handle for "click chemistry," a type of bioorthogonal reaction that allows for the precise and efficient attachment of molecules like fluorescent dyes, drugs, or imaging agents to the peptide.[1][2]

Q2: Is the azide group on this compound stable during standard peptide synthesis and cleavage?

A2: The azide group is generally stable under the conditions of Fmoc-based solid-phase peptide synthesis, including repeated cycles of Fmoc deprotection with piperidine and standard coupling reactions.[3] It is also stable to the trifluoroacetic acid (TFA) cocktails typically used for cleaving the peptide from the resin support.[3] However, certain conditions, particularly the presence of reducing agents, can lead to the degradation of the azide group.[1]

Q3: What are the most common expected mass shifts associated with this compound peptides?

A3: The most commonly anticipated and intentional mass shift occurs after the successful "click" reaction. For example, in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), the mass of the alkyne-containing molecule will be added to the peptide. Unintentional, but known, modifications include the reduction of the azide group to an amine, resulting in a mass loss of 28 Da (N3 vs. NH2).

Troubleshooting Guide: Unexpected Mass Shifts

This guide will help you diagnose and resolve unexpected mass shifts observed during the mass spectrometry analysis of your this compound containing peptides.

Issue 1: Observation of a Mass Loss of 28 Da

Symptom: The mass spectrum shows a significant peak at M-28 Da, where M is the expected mass of the peptide.

Potential Cause: Reduction of the azide group (-N3) to a primary amine (-NH2). This is a common side reaction, especially during the final cleavage and deprotection step if certain scavengers are used. Thiol-based scavengers, in particular, can promote this reduction.

Troubleshooting Steps:

  • Review Cleavage Cocktail:

    • Avoid using reducing scavengers like dithiothreitol (DTT) if azide integrity is critical.

    • Consider using scavengers less prone to reducing azides, such as triisopropylsilane (TIS) and water.

  • Optimize Cleavage Conditions:

    • Minimize the cleavage time to what is necessary for complete removal of protecting groups and resin cleavage.

    • Perform the cleavage at room temperature, as elevated temperatures can increase the rate of side reactions.[1]

  • Alternative Cleavage Strategy: If the reduction persists, consider a two-step cleavage process where the majority of protecting groups are removed under conditions that preserve the azide, followed by a second specific deprotection step if necessary.

Issue 2: Unexpected Mass Additions (Adducts)

Symptom: The mass spectrum displays peaks at M+X, where M is the expected mass and X is an unexpected mass addition. These are often more pronounced in electrospray ionization (ESI) mass spectrometry.

Potential Causes and Solutions:

Mass Shift (Da)Potential CauseTroubleshooting Steps
+22Sodium adduct ([M+Na]+)Use high-purity, LC-MS grade solvents and reagents. Avoid using glassware that has been washed with detergents containing sodium salts. Prepare fresh mobile phases.
+38Potassium adduct ([M+K]+)Similar to sodium adducts, ensure high purity of all reagents and solvents. Potassium is a common contaminant.
+18Water adduct ([M+H2O+H]+)Optimize desolvation parameters in the mass spectrometer, such as increasing the drying gas temperature or flow rate.
+41Acetonitrile adduct ([M+ACN+H]+)This is common when acetonitrile is used as a mobile phase. Optimize source conditions to minimize adduct formation. Consider lowering the acetonitrile concentration in the mobile phase if chromatographically feasible.
VariableSolvent clustersEnsure proper nebulization and desolvation in the ESI source.

Experimental Protocol: LC-MS/MS Analysis of N3-L-Lys Peptides

This protocol provides a general framework for the analysis of peptides containing N3-L-Lys. Optimization will be required for specific peptides and instrumentation.

  • Sample Preparation:

    • Following cleavage and precipitation, dissolve the crude or purified peptide in a suitable solvent, typically 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.

    • Centrifuge the sample to pellet any insoluble material before transferring to an autosampler vial.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water (LC-MS grade).

    • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid (LC-MS grade).

    • Gradient: A typical gradient would be a linear increase from 5% to 60% B over 30 minutes, followed by a wash at high organic and re-equilibration.

    • Flow Rate: 200-400 µL/min for a 2.1 mm ID column.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions from each MS1 scan for fragmentation.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer, drying, and sheath gas) to maximize signal and minimize adduct formation.

Issue 3: In-source Fragmentation or Decay

Symptom: Observation of fragment ions in the MS1 spectrum, or an unusually complex MS/MS spectrum that is difficult to interpret. This can be more common in MALDI-TOF-MS.

Potential Cause: The peptide is fragmenting within the ion source before mass analysis. This "in-source decay" (ISD) or "in-source fragmentation" can be influenced by the matrix used (in MALDI), the laser power (MALDI), or the cone voltage (ESI).

Troubleshooting Workflow:

cluster_maldi MALDI Troubleshooting cluster_esi ESI Troubleshooting start In-source Fragmentation Observed maldi MALDI-MS start->maldi  MALDI esi ESI-MS start->esi  ESI maldi_laser Reduce Laser Power maldi->maldi_laser maldi_matrix Change Matrix (e.g., to a 'cooler' matrix) maldi->maldi_matrix maldi_prep Optimize Sample-Matrix Co-crystallization maldi->maldi_prep esi_cone Reduce Cone Voltage (Nozzle-Skimmer Voltage) esi->esi_cone esi_source Optimize Source Temperature and Gas Flows esi->esi_source

Caption: Troubleshooting workflow for in-source fragmentation.

Issue 4: Unexpected Mass Shifts Due to Other Modifications

Symptom: The mass spectrum shows peaks with mass shifts that do not correspond to common adducts or azide reduction.

Potential Cause: Other chemical modifications can occur during synthesis, cleavage, or sample handling.

Common Unexpected Modifications:

Mass Shift (Da)Potential ModificationPotential Source
+14MethylationCan be a biological modification or an artifact from solvents like methanol.
+28DimethylationSimilar to methylation.
+42AcetylationCan occur if acetic anhydride is used for capping and is not completely removed.
+57CarbamidomethylationIf iodoacetamide is used for cysteine alkylation, it can sometimes modify other nucleophilic residues like lysine.
+16OxidationParticularly common for methionine and tryptophan residues, but can occur on other residues under oxidative conditions.

Troubleshooting Steps:

  • Review Synthesis and Cleavage Protocols: Carefully check all reagents and procedures for potential sources of unintended modifications.

  • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to obtain an accurate mass of the modification. This can help to determine its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragment the modified peptide to pinpoint the location of the modification on the peptide sequence.

  • Control Experiments: Synthesize a control peptide without the N3-L-Lys residue to see if the unexpected modification still occurs.

Signaling Pathways and Experimental Workflows

Workflow for Identifying Unexpected Mass Shifts:

start Start: Unexpected Peak in Mass Spectrum hr_ms Acquire High-Resolution Mass Spectrum start->hr_ms calc_mass_shift Calculate Mass Shift (Observed - Expected Mass) hr_ms->calc_mass_shift ms_ms Perform MS/MS on Modified Peptide calc_mass_shift->ms_ms analyze_fragments Analyze Fragment Ions to Localize Modification ms_ms->analyze_fragments database_search Search Database for Known Modifications analyze_fragments->database_search propose_structure Propose Structure of Novel Modification database_search->propose_structure No Match confirm Confirm with Synthetic Standard (if possible) database_search->confirm Match Found propose_structure->confirm

Caption: Workflow for the identification of unexpected mass shifts.

By following these troubleshooting guides and utilizing the provided protocols and workflows, researchers can more effectively diagnose and resolve unexpected mass shifts in the mass spectrometry of this compound peptides, leading to more accurate and reliable experimental results.

References

Improving the solubility of peptides containing N3-L-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing N3-L-Lys(Fmoc)-OH. The information provided addresses common solubility challenges and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound poorly soluble in aqueous solutions?

A1: The solubility of peptides is largely determined by their amino acid composition. Peptides containing this compound often exhibit poor aqueous solubility due to two main factors:

  • Presence of the Fmoc group: The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the lysine side chain is large and highly hydrophobic. This group is stable under standard trifluoroacetic acid (TFA) cleavage conditions used in solid-phase peptide synthesis (SPPS), and therefore remains on the final peptide, significantly increasing its overall hydrophobicity.

  • Neutral Azide Moiety: The azide (N3) group on the lysine side chain is neutral. In contrast, a standard lysine residue has a positively charged amino group at physiological pH, which enhances interaction with water and improves solubility. The replacement of this charged group with a neutral one reduces the peptide's overall polarity.[1][2]

Q2: What is the first step I should take when I encounter solubility issues with my peptide?

A2: Before attempting to dissolve the entire batch of your lyophilized peptide, it is highly recommended to perform a small-scale solubility test.[3] This will help you determine the optimal solvent system without risking your entire sample. Start with a small, accurately weighed amount of the peptide (e.g., 1 mg).

Q3: Which solvents are recommended for dissolving peptides containing this compound?

A3: Due to their hydrophobic nature, these peptides often require organic co-solvents for initial solubilization. The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent, and then slowly dilute the solution with your desired aqueous buffer.

Commonly used organic solvents include:

  • Dimethyl sulfoxide (DMSO) [3][4]

  • N,N-Dimethylformamide (DMF) [3][4]

  • Acetonitrile (ACN) [3][5]

For peptides containing methionine or cysteine, it is advisable to avoid DMSO as it can cause oxidation.[6] In such cases, DMF or ACN are better alternatives.

Q4: Can I improve the solubility of my peptide by adjusting the pH?

A4: Adjusting the pH can be an effective strategy for improving the solubility of many peptides. However, for peptides containing this compound, the impact of pH adjustment might be less pronounced due to the dominant hydrophobicity of the Fmoc group and the neutrality of the azide group. The overall charge of your peptide will depend on the other amino acid residues in the sequence.

  • For acidic peptides (net negative charge), you can try dissolving them in a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate).

  • For basic peptides (net positive charge), a slightly acidic buffer (e.g., 10% acetic acid) may improve solubility.[3]

Always perform a small-scale test first, as extreme pH values can lead to peptide degradation.

Troubleshooting Guide

Problem: My peptide will not dissolve in any solvent.
Possible Cause Troubleshooting Step
Strong intermolecular aggregation Use sonication to break up aggregates. A brief, gentle warming of the sample may also help, but should be done with caution to avoid degradation.[4][5]
Incorrect solvent choice Systematically test a range of organic solvents (DMSO, DMF, ACN) for initial dissolution.
Peptide has formed a gel This can occur with peptides that have a high propensity for forming hydrogen bonds. Try disrupting the gel with a strong chaotropic agent like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea. Note that these agents will denature proteins and may interfere with downstream applications.[6]
Problem: My peptide dissolves in organic solvent but precipitates upon addition of aqueous buffer.
Possible Cause Troubleshooting Step
Rapid change in solvent polarity Add the aqueous buffer very slowly (dropwise) to the peptide-organic solvent mixture while vortexing.[7]
Final concentration is too high Try preparing a more dilute final solution. It is often easier to work with a lower concentration stock solution.
Buffer incompatibility The salt concentration or pH of the aqueous buffer may be promoting precipitation. Try a different buffer system.

Data Presentation

The following table provides representative solubility data for a model peptide with and without the this compound modification. Please note that this data is illustrative and actual solubility will be sequence-dependent.

Peptide Sequence Solvent System Approximate Solubility (mg/mL)
H2N-Tyr-Gly-Gly-Phe-Lys -CONH2Water> 10
H2N-Tyr-Gly-Gly-Phe-Lys(N3, Fmoc) -CONH2Water< 0.1
H2N-Tyr-Gly-Gly-Phe-Lys(N3, Fmoc) -CONH210% Acetonitrile in Water< 0.5
H2N-Tyr-Gly-Gly-Phe-Lys(N3, Fmoc) -CONH250% Acetonitrile in Water~2
H2N-Tyr-Gly-Gly-Phe-Lys(N3, Fmoc) -CONH2DMSO> 20

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Weigh approximately 1 mg of your lyophilized peptide into a microcentrifuge tube.

  • Add 10-20 µL of a pure organic solvent (e.g., DMSO).

  • Vortex the tube for 30 seconds. If the peptide does not dissolve, try gentle sonication for 1-2 minutes.

  • If the peptide dissolves, slowly add your desired aqueous buffer dropwise while vortexing until you reach your target concentration.

  • Observe for any precipitation. If the solution remains clear, this is a suitable solvent system.

Protocol 2: Preparing a Stock Solution of a Hydrophobic Peptide
  • Allow the lyophilized peptide to warm to room temperature in a desiccator.

  • Add the minimum volume of a strong organic solvent (e.g., DMSO) required to completely dissolve the peptide. For example, start with 50 µL for 1-2 mg of peptide.

  • Vortex or sonicate until the peptide is fully dissolved, resulting in a clear solution.

  • While vortexing, slowly add your aqueous buffer (e.g., PBS or Tris buffer) dropwise to the dissolved peptide solution until the desired final concentration is reached.

  • If any precipitation occurs, you may need to either increase the percentage of the organic co-solvent or decrease the final peptide concentration.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Visualizations

Logical Workflow for Troubleshooting Peptide Solubility

G Troubleshooting Workflow for Peptide Solubility start Start: Lyophilized Peptide solubility_test Perform Small-Scale Solubility Test start->solubility_test dissolve_organic Dissolve in minimal organic solvent (DMSO, DMF, ACN) solubility_test->dissolve_organic sonicate Sonication / Gentle Warming dissolve_organic->sonicate If not fully dissolved dilute_aqueous Slowly add aqueous buffer dissolve_organic->dilute_aqueous sonicate->dissolve_organic check_solubility Is the peptide soluble? dilute_aqueous->check_solubility success Success: Prepare Stock Solution check_solubility->success Yes fail Precipitation Occurs check_solubility->fail No troubleshoot Troubleshoot: - Increase organic solvent % - Decrease final concentration - Change buffer fail->troubleshoot troubleshoot->solubility_test Re-test

Caption: A step-by-step workflow for troubleshooting solubility issues with hydrophobic peptides.

Signaling Pathway of Solubility Factors

G Factors Influencing Peptide Solubility peptide Peptide containing This compound fmoc Hydrophobic Fmoc Group peptide->fmoc azide Neutral Azide Group peptide->azide hydrophobicity Increased Hydrophobicity fmoc->hydrophobicity charge Reduced Net Charge azide->charge aggregation Increased Aggregation hydrophobicity->aggregation charge->aggregation solubility Poor Aqueous Solubility aggregation->solubility

Caption: Key factors contributing to the poor solubility of peptides with this compound.

References

N3-L-Lys(Fmoc)-OH stability issues in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N3-L-Lys(Fmoc)-OH under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use in peptide synthesis and other applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The stability of this compound is primarily dependent on the integrity of its two key functional moieties: the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine and the azide group on the lysine side chain. The Fmoc group is sensitive to basic conditions, while the azide group can be susceptible to reduction.

Q2: How stable is the Fmoc group under acidic and basic conditions?

The Fmoc group is known to be very stable in acidic conditions, tolerating reagents like trifluoroacetic acid (TFA).[1] However, it is intentionally labile under basic conditions, which is the principle behind its use in solid-phase peptide synthesis (SPPS).[2] Deprotection is typically achieved using a mild base, most commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF).[2][3]

Q3: What is the stability of the azide group during standard Fmoc-based SPPS?

The side-chain azide group of this compound is generally robust and stable throughout the standard cycles of Fmoc-based SPPS.[4][5] This includes exposure to the basic conditions of piperidine for Fmoc deprotection and the acidic conditions of TFA used for cleavage from the resin.[6][7][8]

Q4: Under what conditions can the azide group degrade?

The primary degradation pathway for the azide group is its reduction to a primary amine (-NH2). This can occur under specific reductive conditions. While generally stable during SPPS, certain reagents, particularly thiol-based scavengers used during the final cleavage step, can cause this reduction.[9] The azide group is also sensitive to reducing agents like phosphines (as in the Staudinger reduction), sodium borohydride, and catalytic hydrogenation.[6][10][11][12]

Troubleshooting Guide

Issue Symptom Potential Cause Recommended Solution
Premature Fmoc Deprotection Unwanted peptide chain elongation or side reactions at the α-amine.Exposure to basic conditions other than the intended deprotection step.Ensure all reagents and solvents are free from amine contaminants. Avoid prolonged exposure to even mildly basic conditions.
Loss of Azide Functionality Mass spectrometry analysis shows a mass decrease of 26 Da, corresponding to the conversion of the azide (-N3) to an amine (-NH2).[9]Reduction of the azide group, often during the final cleavage from the solid support. This is a known side reaction when using certain scavengers.[9]Avoid using thiol-based scavengers like 1,2-ethanedithiol (EDT). Consider using dithiothreitol (DTT) as a more suitable alternative to minimize azide reduction.[9] Alternatively, use non-thiol scavengers if compatible with other amino acid side-chain protecting groups.
Incomplete Coupling Deletion of the this compound residue in the final peptide sequence, confirmed by mass spectrometry.Steric hindrance from the Fmoc group and the azide moiety can slow down the coupling reaction.Perform a double coupling to ensure the reaction goes to completion.[13] Use a more potent coupling reagent such as HATU or HBTU.[13]

Stability Data Summary

The following table summarizes the stability of the Fmoc and azide groups of this compound under common chemical conditions encountered in peptide synthesis.

Condition Fmoc Group Stability Azide Group Stability Primary Degradation Product(s)
Strongly Acidic (e.g., TFA) Stable[1]Stable[7][8]N/A
Mildly Basic (e.g., 20% Piperidine in DMF) Labile (Deprotection)[2][3]Generally Stable[7][8]N3-L-Lys-OH (or peptide with free N-terminus)
Reductive (e.g., thiols, phosphines) StableUnstable (Reduction)[6][9]Fmoc-L-Lys(NH2)-OH

Experimental Protocols

Protocol 1: Assessing Fmoc Group Stability under Basic Conditions

Objective: To determine the rate of Fmoc deprotection of this compound in a piperidine/DMF solution.

Methodology:

  • Prepare a stock solution of this compound in DMF.

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Initiate the reaction by mixing the this compound stock solution with the piperidine solution at room temperature.

  • At various time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction in the aliquot by adding an acidic solution (e.g., 1% TFA in acetonitrile/water).

  • Analyze the quenched samples by reverse-phase HPLC (RP-HPLC), monitoring the disappearance of the starting material (this compound) and the appearance of the deprotected product (N3-L-Lys-OH) at a suitable wavelength (e.g., 265 nm).

  • Quantify the percentage of starting material remaining at each time point to determine the deprotection kinetics.

Protocol 2: Assessing Azide Group Stability under Cleavage Conditions

Objective: To evaluate the stability of the azide group of a resin-bound peptide containing N3-L-Lys(Fmoc) during TFA-mediated cleavage with different scavengers.

Methodology:

  • Synthesize a short model peptide containing the N3-L-Lys residue on a solid support using standard Fmoc SPPS.

  • Divide the peptide-resin into multiple portions.

  • Prepare different cleavage cocktails:

    • Cocktail A: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.

    • Cocktail B: 95% TFA, 2.5% 1,2-ethanedithiol (EDT), 2.5% water.

    • Cocktail C: 95% TFA, 2.5% dithiothreitol (DTT), 2.5% water.

  • Treat each portion of the peptide-resin with one of the cleavage cocktails for a standard duration (e.g., 2 hours) at room temperature.

  • Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and dry the crude peptide pellets.

  • Dissolve the crude peptides in a suitable solvent (e.g., acetonitrile/water).

  • Analyze each sample by LC-MS to identify and quantify the desired azide-containing peptide and the reduced amine-containing side-product.

  • Compare the relative abundance of the reduced product in each sample to assess the impact of the different scavengers on azide stability.

Visualizations

cluster_basic Basic Conditions (e.g., Piperidine) A This compound B Deprotected Product (N3-L-Lys-OH) A->B Fmoc Removal C Dibenzofulvene-Piperidine Adduct A->C Byproduct Formation

Caption: Fmoc deprotection pathway under basic conditions.

cluster_acidic Reductive Conditions (e.g., Thiols) D This compound E Reduced Product (Fmoc-L-Lys(NH2)-OH) D->E Azide Reduction

Caption: Azide reduction pathway under reductive conditions.

cluster_troubleshooting Troubleshooting Workflow Start Experiment Start Problem Unexpected Result (e.g., Mass Discrepancy) Start->Problem Check_Mass Analyze Mass Spectrum Problem->Check_Mass Mass_Decrease Mass Decrease by 26 Da? Check_Mass->Mass_Decrease Yes Mass_Increase Mass Increase or Deletion? Check_Mass->Mass_Increase No Azide_Reduction Conclusion: Azide Reduction Review Cleavage Scavengers Mass_Decrease->Azide_Reduction Coupling_Issue Conclusion: Incomplete Coupling Implement Double Coupling Mass_Increase->Coupling_Issue

Caption: Troubleshooting workflow for common this compound issues.

References

Validation & Comparative

A Researcher's Guide to Azide-Containing Amino Acids: N3-L-Lys(Fmoc)-OH in Focus for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids into peptides and proteins has become a pivotal technology. Azide-containing amino acids, in particular, serve as versatile chemical handles for bioconjugation via "click chemistry." This guide provides a comprehensive comparison of N3-L-Lys(Fmoc)-OH with other commonly used azide-containing amino acids, supported by experimental data and detailed protocols to aid in the selection of the optimal building block for your research needs.

The azide moiety, being small, bio-inert, and highly reactive in a controlled manner, is an ideal functional group for the precise attachment of molecules such as fluorophores, drugs, or polymers to biological macromolecules.[1] The two primary methods for azide-based bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The choice of the azide-containing amino acid can significantly impact the efficiency, yield, and biocompatibility of these reactions.

Performance Comparison of Azide-Containing Amino Acids

The selection of an azide-containing amino acid for bioconjugation is often dictated by factors such as reaction kinetics, stability, and its influence on the physicochemical properties of the resulting peptide or protein. This section provides a quantitative comparison of this compound and other notable azide-containing amino acids.

Key Characteristics
FeatureThis compoundp-Azido-L-phenylalanine (pAzF)L-Azidohomoalanine (Aha)Novel Hydrophilic Azido-Lysine Analogue
Structure Aliphatic azide on lysine side chainAromatic azide on phenylalanineAliphatic azide, methionine analogueAliphatic azide with a secondary amine
Incorporation Solid-Phase Peptide Synthesis (SPPS)Genetic code expansionGenetic code expansion (methionine surrogate)Solid-Phase Peptide Synthesis (SPPS)
Key Advantages Commercially available, compatible with standard Fmoc-SPPS protocols.[2]Site-specific incorporation into proteins in living systems.[3]Can replace methionine residues in proteins.[4]Enhanced solubility of the resulting peptide.
Potential Limitations Requires chemical synthesis of the peptide.Potential for in vivo reduction of the azide to an amine.[3]Can affect protein structure and function if replacing a critical methionine.Not as widely commercially available.
Solubility Impact Can decrease peptide solubility compared to lysine.Generally hydrophobic.Can increase hydrophobicity.Designed to maintain or improve peptide solubility.
Comparative Reaction Kinetics

The efficiency of a bioconjugation reaction is critically dependent on its rate. The second-order rate constants for SPAAC reactions, which are often preferred for in vivo applications due to the absence of a toxic copper catalyst, are presented below. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Azide-Containing Amino AcidCyclooctyne PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
Novel Hydrophilic Azido-Lysine AnalogueDBCO0.34
Azidolysine (N3K)DBCO0.037
Novel Hydrophilic Azido-Lysine AnalogueBCN0.28
Azidolysine (N3K)BCNNot Reported
p-Azidomethyl-L-phenylalanine (pAMF)DBCO~0.8
p-Azido-L-phenylalanine (pAzF)DBCO~0.4

Note: DBCO (Dibenzocyclooctyne) and BCN (Bicyclononyne) are commonly used strained alkynes for SPAAC. The reaction conditions such as solvent, temperature, and pH can significantly influence the reaction rates.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are protocols for the incorporation of this compound via SPPS and subsequent bioconjugation using CuAAC and SPAAC.

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol outlines the manual solid-phase peptide synthesis for incorporating this compound at a desired position in a peptide sequence.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • This compound

  • Other Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of the azide functionality, use this compound in the coupling step. The azide group is stable to the standard piperidine and TFA treatments used in Fmoc-SPPS.[2][5]

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Fmoc-AA (HBTU/HOBt/DIPEA) wash1->couple kaiser Kaiser Test couple->kaiser wash2 Wash (DMF, DCM) kaiser->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave Cleave from Resin & Deprotect (TFA Cocktail) final_deprotect->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end Pure Azide-Peptide purify->end

Fmoc-SPPS workflow for peptide synthesis.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Containing Peptide

This protocol describes the conjugation of an alkyne-containing molecule to an azide-modified peptide in solution.

Materials:

  • Azide-containing peptide (from Protocol 1)

  • Alkyne-functionalized molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate (freshly prepared solution)

  • Aminoguanidine hydrochloride

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-containing peptide and the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare stock solutions of CuSO₄, THPTA, sodium ascorbate, and aminoguanidine. The sodium ascorbate solution should be made fresh.

  • Reaction Setup:

    • In a reaction tube, combine the azide-containing peptide and the alkyne-functionalized molecule (typically with the alkyne in slight excess).

    • Add the THPTA ligand to the mixture. A 5-fold molar excess of ligand to copper is often used.[6]

    • Add the CuSO₄ solution.

    • Add aminoguanidine to prevent oxidative damage to the peptide.

  • Initiation of Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • The final reaction mixture may contain a small percentage of an organic co-solvent like DMSO to ensure solubility of all components.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The progress can be monitored by LC-MS.

  • Purification: Purify the resulting peptide conjugate by RP-HPLC or size-exclusion chromatography.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System AzidePeptide Azide-Peptide ReactionMix Reaction Mixture (Buffer/DMSO) AzidePeptide->ReactionMix AlkyneMolecule Alkyne-Molecule AlkyneMolecule->ReactionMix CuSO4 CuSO₄ (Cu²⁺) CuSO4->ReactionMix Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->ReactionMix THPTA THPTA (Ligand) THPTA->ReactionMix TriazoleProduct Triazole-Linked Conjugate ReactionMix->TriazoleProduct Click Reaction (Room Temp, 1-4h)

Workflow for CuAAC bioconjugation.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Containing Peptide

This protocol details the copper-free conjugation of a strained alkyne to an azide-modified peptide.

Materials:

  • Azide-containing peptide (from Protocol 1)

  • Strained alkyne-functionalized molecule (e.g., DBCO-dye)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO), if needed

Procedure:

  • Reagent Preparation: Dissolve the azide-containing peptide and the strained alkyne-functionalized molecule in the reaction buffer. A small amount of a water-miscible organic solvent like DMSO can be used to aid solubility.

  • Reaction Setup: Combine the solutions of the azide-peptide and the strained alkyne in a reaction tube. A slight molar excess of the strained alkyne is often used.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific strained alkyne and the concentrations of the reactants. Monitor the reaction by LC-MS.

  • Purification: Purify the final conjugate using RP-HPLC or other suitable chromatographic techniques.

SPAAC_Workflow Reactants Combine Azide-Peptide & Strained Alkyne-Molecule in Reaction Buffer Incubate Incubate (Room Temp or 37°C, 1-12h) Reactants->Incubate Monitor Monitor by LC-MS Incubate->Monitor Purify Purify Conjugate (e.g., RP-HPLC) Monitor->Purify Product Stable Triazole Conjugate Purify->Product

General workflow for SPAAC bioconjugation.

Concluding Remarks

The choice of an azide-containing amino acid is a critical decision in the design of bioconjugation experiments. This compound remains a robust and widely used building block for the synthesis of azide-modified peptides due to its compatibility with standard Fmoc-SPPS. For applications involving recombinant proteins in living systems, genetically encoded amino acids like p-azido-L-phenylalanine offer the advantage of site-specific incorporation. However, researchers must be mindful of the potential for in vivo reduction of the azide group.[3] Newer developments, such as hydrophilic azido-lysine analogues, address the challenge of poor peptide solubility that can arise from the incorporation of unnatural amino acids.

When selecting an azide-containing amino acid, it is essential to consider the specific requirements of the application, including the desired reaction kinetics, the tolerance of the biological system to copper, and the physicochemical properties of the final conjugate. The provided data and protocols serve as a guide to facilitate this selection process and to enable the successful implementation of azide-alkyne click chemistry for a wide range of bioconjugation applications.

References

A Comparative Guide to CuAAC and SPAAC Efficiency for N3-L-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of biomolecules is paramount. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a powerful tool for this purpose. This guide provides an objective comparison of the two primary modalities of this reaction—Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)—for the versatile amino acid building block, N3-L-Lys(Fmoc)-OH. This molecule is widely used in solid-phase peptide synthesis (SPPS) to introduce a bioorthogonal handle for subsequent modifications.

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison. While direct comparative studies on this compound are limited, the data presented for similar azido-amino acids provide a strong basis for performance expectation.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate FastModerate to Slow
Second-Order Rate Constant (k₂) 10 - 10⁴ M⁻¹s⁻¹[1]~0.34 M⁻¹s⁻¹ (for azidolysine with DBCO)[2][3]
Catalyst Requirement Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[4]None[4]
Alkyne Reactant Terminal alkyne[4]Strained cyclooctyne (e.g., DBCO, BCN)[4]
Typical Reaction Time Minutes to a few hours[5]1 to 24 hours[6][7]
Biocompatibility Limited due to copper cytotoxicity[8]High, suitable for in vivo applications[8]
Reaction Conditions Aqueous or organic solvents, broad pH range (4-11)Aqueous buffers (e.g., PBS, HBS), physiological conditions[2][6]
Fmoc Group Compatibility Caution required, as some basic conditions for CuAAC can affect Fmoc stability[9]Generally high, as the reaction proceeds under mild conditions

Reaction Pathways and Experimental Workflows

The fundamental difference between CuAAC and SPAAC lies in the activation of the alkyne component. CuAAC relies on a copper catalyst to activate a terminal alkyne, while SPAAC utilizes the ring strain of a cyclooctyne to drive the reaction with an azide.

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagent1 This compound mix Mix Reagents in Solvent (e.g., DMF/H2O) reagent1->mix reagent2 Terminal Alkyne reagent2->mix reagent3 CuSO4 + Ligand (e.g., THPTA) reagent3->mix reagent4 Sodium Ascorbate (freshly prepared) reagent4->mix react Incubate at RT (minutes to hours) mix->react purify Purification (e.g., RP-HPLC) react->purify analyze Characterization (e.g., LC-MS) purify->analyze

CuAAC Experimental Workflow.

SPAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagent1 This compound mix Mix Reagents in Buffer (e.g., PBS) reagent1->mix reagent2 Strained Alkyne (e.g., DBCO) reagent2->mix react Incubate at RT or 37°C (1-24 hours) mix->react purify Purification (e.g., RP-HPLC) react->purify analyze Characterization (e.g., LC-MS) purify->analyze

SPAAC Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for CuAAC and SPAAC reactions with a peptide containing this compound.

Protocol 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a terminal alkyne to a peptide containing this compound synthesized on a solid support.

Materials:

  • Peptide-resin containing this compound

  • Terminal alkyne (5-10 equivalents)

  • Copper(I) iodide (CuI) (1-2 equivalents) or Copper(II) sulfate (CuSO₄·5H₂O) (0.1-0.5 equivalents)

  • Sodium ascorbate (1-5 equivalents, if using CuSO₄)

  • N,N-Diisopropylethylamine (DIPEA) (5-10 equivalents, if using CuI)

  • Anhydrous N,N-Dimethylformamide (DMF) or a mixture of DMF/water

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes. Wash the resin thoroughly with DMF (3 times).

  • Reaction Cocktail Preparation:

    • If using CuI: In a separate vial, dissolve the terminal alkyne in a minimal amount of DMF.

    • If using CuSO₄: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

  • Reaction Setup:

    • If using CuI: To the reaction vessel containing the resin, add CuI and DIPEA. Then, add the solution of the terminal alkyne.[10]

    • If using CuSO₄: To the reaction vessel, add the terminal alkyne dissolved in a DMF/water mixture. Add the sodium ascorbate solution, followed by the CuSO₄ solution. The solution should turn yellow-orange.[11]

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress using a suitable analytical method (e.g., a small-scale cleavage and LC-MS analysis).

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and copper salts.

  • Cleavage and Purification: Cleave the peptide from the resin and purify using standard procedures, such as reverse-phase HPLC.

Protocol 2: In-Solution Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of a strained alkyne to a purified peptide containing this compound.

Materials:

  • Purified peptide containing this compound

  • Strained alkyne (e.g., DBCO-functionalized molecule) (1.1-1.5 equivalents)[6]

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES-Buffered Saline (HBS) pH 7.4)[2]

  • Organic co-solvent if needed (e.g., DMSO)

Procedure:

  • Reagent Preparation: Dissolve the peptide containing this compound in the reaction buffer. Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.[6]

  • Reaction Incubation: Mix the solutions of the azide-peptide and the DBCO-reagent. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the reactants.[6]

  • Monitoring: The reaction progress can be monitored by RP-HPLC or LC-MS.

  • Purification: Once the reaction is complete, the conjugated product can be purified using standard techniques such as reverse-phase HPLC.

Concluding Remarks

The choice between CuAAC and SPAAC for the modification of peptides containing this compound is highly dependent on the specific application.

  • CuAAC is the method of choice when rapid and high-yield conjugation is the primary concern, and the potential for copper-induced side reactions or cytotoxicity is not a limiting factor. It is particularly well-suited for the synthesis of peptide-drug conjugates and functionalized biomaterials in vitro.[10]

  • SPAAC is the preferred method for applications involving sensitive biological systems, such as live-cell imaging or in vivo studies, where the absence of a cytotoxic copper catalyst is essential.[8] While the reaction kinetics are slower, the high biocompatibility and specificity of SPAAC make it an invaluable tool in chemical biology and drug development.[7]

For both methods, careful optimization of reaction conditions, including reagent concentrations, solvent systems, and reaction times, is crucial to achieve the desired outcome. The protocols and data presented in this guide serve as a starting point for researchers to develop robust and efficient conjugation strategies for their specific needs.

References

A Comparative Guide to Mass Spectrometry Analysis of N3-L-Lys(Fmoc)-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based analysis for peptides modified with N3-L-Lys(Fmoc)-OH. It is designed to assist researchers in developing and interpreting mass spectrometry data for this specific modification, offering insights into expected fragmentation patterns and comparing them with common alternatives. The information presented is supported by theoretical data and established principles of peptide fragmentation.

Introduction to this compound Modified Peptides in Drug Development

The incorporation of non-canonical amino acids, such as this compound, into peptides is a rapidly advancing strategy in drug discovery and development. The azido group on the lysine side chain serves as a versatile chemical handle for bioconjugation via "click chemistry," allowing for the attachment of various functionalities such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains to enhance therapeutic efficacy and pharmacokinetic properties. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is commonly used during solid-phase peptide synthesis (SPPS) and its presence or absence is a critical quality attribute to monitor.

Mass spectrometry is an indispensable tool for the characterization of these modified peptides, enabling confirmation of the correct sequence, localization of the modification, and identification of potential side products. Understanding the fragmentation behavior of this compound modified peptides in different mass spectrometry platforms is crucial for accurate data interpretation.

Mass Spectrometry Fragmentation Methods: A Brief Overview

Several fragmentation techniques are commonly employed for peptide analysis, each providing complementary information:

  • Collision-Induced Dissociation (CID): This technique involves the collision of peptide ions with an inert gas, leading to fragmentation primarily at the peptide backbone, generating b- and y-type ions. CID is widely available on most mass spectrometers.

  • Higher-Energy Collisional Dissociation (HCD): HCD is a CID-like fragmentation method performed in an Orbitrap mass spectrometer. It often results in a more complete fragmentation pattern with better detection of low-mass fragment ions compared to traditional CID.

  • Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged peptide ion, causing fragmentation of the peptide backbone to produce c- and z-type ions. A key advantage of ETD is its ability to preserve labile post-translational modifications that can be lost during CID or HCD.

Experimental Design and Protocols

While specific experimental conditions will vary depending on the instrument and the nature of the peptide, the following provides a general framework for the analysis of this compound modified peptides.

Sample Preparation
  • Peptide Synthesis: The model peptide, Ac-Ala-Ala-Lys(N3, Fmoc)-Ala-Ala-NH2, is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Sample Desalting: The purified peptide is desalted using a C18 ZipTip or equivalent to remove any salts that could interfere with mass spectrometry analysis.

  • Sample Reconstitution: The desalted peptide is reconstituted in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 1 pmol/µL.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): The peptide sample is loaded onto a C18 analytical column and separated using a gradient of 5-40% acetonitrile in water with 0.1% formic acid over 30 minutes.

  • Mass Spectrometry (MS): The eluting peptide is introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode.

  • MS/MS Fragmentation: The precursor ion corresponding to the [M+2H]2+ charge state of the peptide is isolated and subjected to fragmentation using CID, HCD, and ETD.

Experimental Workflow Diagram

G cluster_0 Peptide Synthesis & Purification cluster_1 Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis (Ac-Ala-Ala-Lys(N3, Fmoc)-Ala-Ala-NH2) RP_HPLC RP-HPLC Purification SPPS->RP_HPLC Desalting C18 Desalting RP_HPLC->Desalting LC_MS LC-MS/MS Analysis (ESI Positive Mode) Desalting->LC_MS CID CID Fragmentation LC_MS->CID HCD HCD Fragmentation LC_MS->HCD ETD ETD Fragmentation LC_MS->ETD Data_Analysis Data Analysis & Interpretation CID->Data_Analysis HCD->Data_Analysis ETD->Data_Analysis

Caption: Workflow for the analysis of this compound modified peptides.

Comparative Fragmentation Analysis

To illustrate the expected fragmentation patterns, we will use the model peptide Ac-Ala-Ala-Lys(N3, Fmoc)-Ala-Ala-NH2 . The monoisotopic mass of this peptide is 872.44 g/mol .

Predicted Fragmentation Patterns

The following tables summarize the theoretical m/z values for the most informative fragment ions of the model peptide under different fragmentation methods.

Table 1: Theoretical Fragment Ions for Ac-Ala-Ala-Lys(N3, Fmoc)-Ala-Ala-NH2 (CID/HCD)

Ion TypeSequenceCalculated m/z (singly charged)
b2Ac-Ala-Ala159.08
b3Ac-Ala-Ala-Lys(N3, Fmoc)651.32
b4Ac-Ala-Ala-Lys(N3, Fmoc)-Ala722.36
y1Ala-NH289.06
y2Ala-Ala-NH2160.10
y3Lys(N3, Fmoc)-Ala-Ala-NH2652.34
y4Ala-Lys(N3, Fmoc)-Ala-Ala-NH2723.38
Immonium IonLys(N3, Fmoc)465.22
Fmoc ionC15H11O2222.08

Table 2: Theoretical Fragment Ions for Ac-Ala-Ala-Lys(N3, Fmoc)-Ala-Ala-NH2 (ETD)

Ion TypeSequenceCalculated m/z (singly charged)
c2Ac-Ala-Ala176.11
c3Ac-Ala-Ala-Lys(N3, Fmoc)668.35
c4Ac-Ala-Ala-Lys(N3, Fmoc)-Ala739.39
z2Ala-Ala-NH2143.09
z3Lys(N3, Fmoc)-Ala-Ala-NH2635.33
z4Ala-Lys(N3, Fmoc)-Ala-Ala-NH2706.37
Side-chain fragmentLys(N3)127.09
Interpretation and Comparison
  • CID/HCD Analysis: In CID and HCD spectra, the presence of the large Fmoc group is expected to influence fragmentation. A prominent peak corresponding to the Fmoc group (m/z 222.08) is often observed due to the lability of the urethane linkage. The immonium ion of Lys(N3, Fmoc) at m/z 465.22 would be a diagnostic ion for this modification. The b- and y-ion series will allow for sequence confirmation. However, the lability of the Fmoc group might lead to a dominant neutral loss from the precursor and major fragment ions, potentially complicating spectral interpretation.

  • ETD Analysis: ETD is anticipated to provide more straightforward sequence information. Since ETD preserves labile modifications, the Fmoc group is expected to remain intact on the c- and z-type fragment ions, allowing for unambiguous localization of the modified lysine residue. Furthermore, ETD may induce fragmentation of the lysine side chain, potentially yielding a fragment corresponding to the azido-lysine side chain itself, which would be highly diagnostic.

Fragmentation Pathway Diagram (CID/HCD vs. ETD)

G cluster_0 CID / HCD Fragmentation cluster_1 ETD Fragmentation Peptide_CID [M+2H]2+ b_ions_CID b-ions Peptide_CID->b_ions_CID y_ions_CID y-ions Peptide_CID->y_ions_CID Fmoc_ion Fmoc+ ion (m/z 222.08) Peptide_CID->Fmoc_ion Immonium_ion Lys(N3, Fmoc) Immonium (m/z 465.22) Peptide_CID->Immonium_ion Peptide_ETD [M+2H]2+ c_ions_ETD c-ions Peptide_ETD->c_ions_ETD z_ions_ETD z-ions Peptide_ETD->z_ions_ETD Side_chain_frag Side-chain fragments Peptide_ETD->Side_chain_frag

Caption: Comparison of fragmentation pathways for this compound peptides.

Comparison with Alternative Modifications

The mass spectrometric signature of this compound can be compared with other common lysine modifications to highlight its unique characteristics.

Table 3: Comparison of Diagnostic Mass Shifts and Fragment Ions

ModificationMass Shift (Da)Key Diagnostic Fragment Ions (CID/HCD)
This compound +492.21Fmoc+ (222.08), Lys(N3, Fmoc) immonium (465.22)
Unmodified Lysine0Lysine immonium (101.07)
Acetylation+42.01Acetyl-Lys immonium (143.08)
Biotinylation+226.08Biotin-related fragment ions (e.g., m/z 244.09)

This table clearly demonstrates that the large mass shift and the unique diagnostic ions of the Fmoc group make this compound readily distinguishable from other common lysine modifications.

Conclusion and Recommendations

The mass spectrometry analysis of this compound modified peptides presents unique opportunities and challenges.

  • For routine confirmation of synthesis , LC-MS analysis with CID or HCD fragmentation is generally sufficient. The observation of the correct precursor mass and the presence of the diagnostic Fmoc+ ion provide strong evidence for the successful incorporation of the modified amino acid.

  • For unambiguous localization and detailed structural characterization , especially in the context of complex biological matrices or potential isomers, ETD is the recommended fragmentation method. Its ability to preserve the labile Fmoc group and provide extensive backbone fragmentation is invaluable.

  • When developing quantitative assays , it is crucial to monitor for the potential neutral loss of the Fmoc group and select precursor and fragment ions that are stable and specific to the intact modified peptide.

By understanding the distinct fragmentation behaviors presented in this guide, researchers can more effectively design experiments, interpret data, and accelerate the development of novel peptide-based therapeutics.

A Researcher's Guide to the NMR Characterization of N3-L-Lys(Fmoc)-OH and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of modified amino acids is paramount for their successful application in peptide synthesis and drug design. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of Nε-azido-Nα-(9-fluorenylmethyloxycarbonyl)-L-lysine (N3-L-Lys(Fmoc)-OH) and its derivatives. This document offers supporting experimental data, detailed protocols, and comparative analysis with alternative compounds to facilitate robust characterization.

This compound is a valuable building block in chemical biology and pharmaceutical research. The presence of the azide group allows for bioorthogonal ligation via "click chemistry," enabling the site-specific introduction of probes, drugs, or imaging agents into peptides and proteins. The Fmoc protecting group is ideal for solid-phase peptide synthesis (SPPS), as it is stable under coupling conditions and can be selectively removed with a mild base.[1] A thorough understanding of its NMR spectral features is crucial for verifying its purity, confirming its structure, and monitoring its incorporation into larger molecules.

Comparative NMR Data Analysis

Predicted and Comparative ¹H NMR Data

The following table summarizes the reported ¹H NMR chemical shifts for Fmoc-Lys-OH and Fmoc-Lys(Boc)-OH and provides a predicted range for this compound. The protons of the fluorenylmethoxycarbonyl (Fmoc) group typically appear in the aromatic region (7.2-7.8 ppm), while the lysine side chain protons resonate in the aliphatic region (1.2-3.5 ppm).

Proton Assignment Fmoc-Lys-OH (δ, ppm) Fmoc-Lys(Boc)-OH (δ, ppm) Predicted this compound (δ, ppm) Justification for Prediction
Fmoc-H (aromatic)7.28 - 7.897.31 - 7.787.30 - 7.90Minimal change expected in the Fmoc group signals.
α-CH3.90 - 4.103.95 - 4.203.90 - 4.20The α-proton is primarily influenced by the adjacent carboxyl and α-amino groups.
β-CH₂1.60 - 1.801.65 - 1.851.60 - 1.85Minor changes expected as it is distant from the ε-position.
γ-CH₂1.30 - 1.501.35 - 1.551.30 - 1.55Minor changes expected as it is distant from the ε-position.
δ-CH₂1.40 - 1.601.45 - 1.651.50 - 1.70A slight downfield shift is anticipated due to the influence of the ε-azide group.
ε-CH₂2.70 - 2.902.85 - 3.053.20 - 3.40 Significant downfield shift expected due to the strong electron-withdrawing effect of the azide group.
NH (Fmoc)~7.6 (d)~7.5 (d)~7.6 (d)The amide proton chemical shift is solvent-dependent but should be similar.
Boc-CH₃-~1.38 (s)-Not applicable.

Note: Chemical shifts are typically reported in ppm relative to a standard (e.g., TMS). The exact values can vary depending on the solvent and concentration.

Predicted and Comparative ¹³C NMR Data

The ¹³C NMR chemical shifts are also sensitive to the electronic environment of the carbon atoms. The introduction of the azide group at the ε-position of the lysine side chain is predicted to have a pronounced effect on the ε-carbon signal.

Carbon Assignment Fmoc-Lys-OH (δ, ppm) Fmoc-Lys(Boc)-OH (δ, ppm) Predicted this compound (δ, ppm) Justification for Prediction
COOH~174~173~173Minimal change expected.
Fmoc (aromatic)120 - 144120 - 144120 - 144Minimal change expected.
Fmoc (CH, CH₂)47, 6647, 6747, 67Minimal change expected.
α-C~55~54~54Minor changes expected.
β-C~31~32~31Minor changes expected.
γ-C~23~23~23Minor changes expected.
δ-C~29~29~29Minor changes expected.
ε-C~40~40~51 Significant downfield shift expected due to the direct attachment of the electronegative azide group.
Boc (C, CH₃)-~78, ~28-Not applicable.

Note: The provided chemical shifts for the comparative compounds are approximate and compiled from various sources.[2][3] The predicted values for this compound are based on established trends in NMR spectroscopy.

Experimental Protocols

A standardized and well-documented experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following section outlines a detailed methodology for the NMR characterization of this compound and its derivatives.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices for Fmoc-protected amino acids include deuterated dimethyl sulfoxide (DMSO-d₆), deuterated methanol (CD₃OD), or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and the residual water peak does not overlap with many signals of interest.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra within a reasonable acquisition time.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0 ppm). However, for routine characterization, referencing to the residual solvent peak is often sufficient (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.

NMR Data Acquisition

The following experiments are recommended for a comprehensive characterization:

  • ¹H NMR: A standard one-dimensional proton NMR experiment is the first step.

    • Parameters:

      • Pulse Program: A standard 90° pulse-acquire sequence.

      • Spectral Width: Typically 12-16 ppm to ensure all signals are captured.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR: A one-dimensional carbon NMR experiment is crucial for confirming the carbon skeleton.

    • Parameters:

      • Pulse Program: A proton-decoupled pulse-acquire sequence (e.g., zgpg30).

      • Spectral Width: Typically 0-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, the following 2D NMR experiments are highly recommended:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the molecule, which is invaluable for assigning the lysine side chain protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and confirming the overall structure.

Visualization of Workflows and Relationships

To aid in the understanding of the experimental process and the logic of data comparison, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis start Start dissolve Dissolve this compound in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter acquire_1H Acquire 1D ¹H NMR filter->acquire_1H acquire_13C Acquire 1D ¹³C NMR acquire_1H->acquire_13C acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) acquire_13C->acquire_2D process Process Spectra (FT, Phasing, Baseline Correction) acquire_2D->process assign Assign Signals process->assign compare Compare with Alternatives assign->compare end end compare->end Final Characterization

Caption: Experimental workflow for NMR characterization.

logical_comparison cluster_target Target Compound cluster_alternatives Alternative Compounds (Experimental NMR Data) cluster_comparison Comparative Analysis target This compound (Predicted NMR Data) alt1 Fmoc-Lys-OH analysis Analyze Influence of ε-substituent on Chemical Shifts (δ) alt1->analysis alt2 Fmoc-Lys(Boc)-OH alt2->analysis analysis->target Predict Spectral Features

Caption: Logical diagram for comparative NMR data analysis.

Conclusion

The NMR characterization of this compound is a critical step in its quality control and subsequent use in research and development. While direct, publicly available spectral assignments are scarce, a comparative approach using data from similar Fmoc-protected lysine derivatives provides a robust framework for predicting and interpreting its NMR spectra. The key diagnostic signals are the downfield-shifted ε-CH₂ protons and the ε-carbon, which are directly influenced by the electron-withdrawing azide group. By following the detailed experimental protocols outlined in this guide, researchers can confidently obtain high-quality NMR data for the unambiguous characterization of this compound and its derivatives, ensuring the integrity of their synthetic endeavors.

References

A Comparative Guide to the HPLC Purification and Analysis of Peptides Incorporating N3-L-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and chemical biology, peptides functionalized with bioorthogonal handles have become indispensable tools. The azide group, in particular, serves as a versatile hub for "click chemistry" reactions, enabling precise molecular engineering for applications ranging from peptide-drug conjugates to advanced biomaterials. The unnatural amino acid N3-L-Lys(Fmoc)-OH is a cornerstone for introducing azides into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). Its Fmoc-protected α-amino group allows for seamless integration into standard automated synthesis protocols, while the side-chain azide remains stable throughout the synthesis and is ready for subsequent conjugation.[1][2]

However, the successful synthesis of these modified peptides is only half the battle. Rigorous purification and analysis are paramount to ensure that the final product is of the requisite purity and identity for its intended application. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for both the purification and analysis of synthetic peptides, including those containing this compound. This guide provides an objective comparison of HPLC-based methods, supported by experimental protocols and data, to aid researchers, scientists, and drug development professionals in navigating the purification and characterization of these valuable molecules.

High-Performance Liquid Chromatography: The Workhorse of Peptide Purification

Reversed-Phase HPLC (RP-HPLC) is the most prevalent and effective technique for purifying synthetic peptides.[3][4] The principle of separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically alkylated silica, such as C18) and a polar mobile phase. Peptides are retained on the column based on their hydrophobicity; a gradient of increasing organic solvent concentration is used to elute the bound molecules, with more hydrophobic species eluting later.

Key Performance Metrics of Common HPLC Methods for Peptide Separation

The selection of an appropriate HPLC method is often a balance between resolution, loading capacity, and the specific physicochemical properties of the peptide . The following table summarizes the key performance characteristics of the principal HPLC modes used for peptide separations.[5]

Performance MetricReversed-Phase (RP-HPLC)Ion-Exchange (IEX-HPLC)Size-Exclusion (SEC-HPLC)Hydrophilic Interaction (HILIC)
Principle of Separation HydrophobicityNet ChargeHydrodynamic Radius (Size)Hydrophilicity
Typical Loading Capacity 1-2 mg/mL of column volume (preparative)[5]High, can be used for initial captureLow to moderateModerate
Resolution Very HighHigh, orthogonal to RP-HPLCLowHigh, complementary to RP-HPLC
Typical Peptide Recovery Good to Excellent (often >90%)[5]GoodExcellentGood
Peak Capacity High (100-400 for 1D)[5]Moderate to HighLowHigh
Primary Application High-resolution analysis and purification of most peptides.[5]Peptides with significant charge differences, phosphopeptides.[5]Separation of aggregates, size variants, and desalting.[5]Purification of very polar peptides.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a peptide containing this compound typically follows a standard Fmoc-based SPPS protocol. The azide group is stable to the mild basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).[1][6]

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (e.g., HBTU/HOBt/DIEA) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash (DMF, CH2Cl2) Amino_Acid_Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage Cleavage from Resin (e.g., TFA Cocktail) Repeat->Cleavage Final cycle Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide HPLC_Purification Preparative RP-HPLC Crude_Peptide->HPLC_Purification Analysis Analytical RP-HPLC & LC-MS HPLC_Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure_Peptide Pure Azide-Peptide Lyophilization->Pure_Peptide G cluster_0 RP-HPLC Column cluster_1 Column Nonpolar Stationary Phase (e.g., C18) Detector UV Detector Column->Detector Mobile_Phase Polar Mobile Phase (Water/Acetonitrile) Mobile_Phase->Column Sample_Injection Crude Peptide Injection Sample_Injection->Column Elution Gradient Elution (Increasing Acetonitrile) Fraction_Collector Fraction Collector Detector->Fraction_Collector P1 Polar Impurity P2 Target Peptide P3 Hydrophobic Impurity

References

N3-L-Lys(Fmoc)-OH as an alternative to other lysine derivatives in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is paramount to achieving high yields, purity, and the desired functionality of the final peptide. For the incorporation of lysine, a variety of derivatives are available, each with distinct advantages and disadvantages. This guide provides an objective comparison of N3-L-Lys(Fmoc)-OH with other commonly used lysine derivatives, supported by available data and experimental protocols, to aid researchers in selecting the optimal building block for their specific application.

Executive Summary

This compound is a versatile lysine derivative that introduces a bioorthogonal azide handle into the peptide sequence. This functionality allows for highly specific post-synthetic modifications via "click chemistry" and Staudinger ligation, enabling the synthesis of complex peptide conjugates.[1][2] While generally compatible with standard Fmoc-SPPS protocols, its use requires careful consideration of potential side reactions, particularly the reduction of the azide group during final cleavage.[3] This guide will delve into a qualitative and data-supported comparison with the standard Fmoc-L-Lys(Boc)-OH and other derivatives, focusing on chemical properties, performance in peptide synthesis, and post-synthetic modification capabilities.

Comparison of Lysine Derivatives in Fmoc-SPPS

The selection of a lysine derivative in Fmoc-SPPS is primarily dictated by the desired orthogonal protection strategy and the intended downstream applications. Here, we compare this compound with other commonly used derivatives.

FeatureThis compoundFmoc-L-Lys(Boc)-OHFmoc-L-Lys(Mtt)-OHFmoc-L-Lys(ivDde)-OH
α-Amino Protection Fmoc (Base-labile)Fmoc (Base-labile)Fmoc (Base-labile)Fmoc (Base-labile)
Side-Chain Protection Azide (-N3)Boc (Acid-labile)Mtt (Highly acid-labile)ivDde (Hydrazine-labile)
Orthogonality High: Azide is stable to piperidine and TFA (with appropriate scavengers).[1]High: Boc is stable to piperidine.High: Mtt is stable to piperidine and can be removed with dilute TFA.[4][5]High: ivDde is stable to piperidine and TFA.[4]
Primary Application Bioorthogonal conjugation (Click chemistry, Staudinger ligation).[1]Standard lysine incorporation.[6]On-resin side-chain modification, branched peptides.[4][5]On-resin side-chain modification, cyclization.[4]
Potential Side Reactions Azide reduction to amine during TFA cleavage, especially with thiol scavengers.[3]Premature deprotection with strong acid.Potential for premature deprotection if not handled carefully.Incomplete deprotection with hydrazine.
Solubility Impact Replacement of a charged amine with a neutral azide can decrease peptide solubility.[7]Maintains the charged amine upon deprotection, generally favoring solubility.Maintains the charged amine upon deprotection.Maintains the charged amine upon deprotection.

Performance and Experimental Considerations

While direct, side-by-side quantitative comparisons of coupling efficiency and final peptide yield for this compound versus other lysine derivatives are not extensively reported in single studies, the following points can be inferred from available literature:

  • Coupling Efficiency: The incorporation of this compound is generally compatible with standard coupling reagents used in Fmoc-SPPS, such as HBTU/HOBt and DIEA.[8] However, for sterically hindered sequences or when aggregation occurs, a double coupling strategy may be necessary to ensure complete incorporation.[3] The efficiency is considered comparable to other standard Fmoc-amino acids under optimized conditions.

  • Peptide Yield and Purity: The final yield and purity of peptides containing this compound are highly dependent on the successful prevention of side reactions. The most significant factor impacting purity is the reduction of the azide group during the final cleavage from the resin. Careful selection of scavengers is crucial to maximize the yield of the desired azide-containing peptide.[3]

  • Stability: The azide group is robust and stable under the standard basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and during the coupling steps.[1] A sequence-specific elimination of the azide has been reported for N-terminal α-azidoaspartate residues, but this is not a general concern for this compound.[3]

Experimental Protocols

Standard Fmoc-SPPS Cycle for Incorporation of this compound

This protocol outlines a general cycle for solid-phase peptide synthesis using this compound.

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF, 2 x 10 min) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH/N3-L-Lys(Fmoc)-OH, Coupling Reagents, 1-4h) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat 6. Repeat Cycle Washing2->Repeat for next residue Cleavage 7. Cleavage & Deprotection (TFA/TIS/H2O) Washing2->Cleavage after final residue Repeat->Fmoc_Deprotection Final_Peptide 8. Crude Peptide Cleavage->Final_Peptide

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound and other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine.

  • Coupling: Pre-activate this compound (or another Fmoc-amino acid) with coupling reagents (e.g., HBTU/HOBt/DIEA) in DMF and add to the resin. Allow the reaction to proceed for 1-4 hours. A Kaiser test can be performed to monitor the completion of the reaction.[8]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin and dry it. Treat the resin with a cleavage cocktail (TFA/TIS/H2O) for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Lyophilize the crude peptide.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of an azide-containing peptide on the solid support with an alkyne-functionalized molecule.

CuAAC_Workflow Start Peptide-Resin with Azide Swell 1. Swell Resin (DCM) Start->Swell Reagents 2. Add Reagents (Alkyne, Cu(I) source, Reducing agent, Base) Swell->Reagents React 3. React (Room Temp, 1-18h) Reagents->React Wash 4. Wash Resin (DMF, DCM) React->Wash Cleave 5. Cleavage & Deprotection Wash->Cleave Final Conjugated Peptide Cleave->Final

Workflow for on-resin CuAAC 'click' chemistry.

Materials:

  • Azide-functionalized peptide on resin

  • Alkyne-containing molecule

  • Copper(I) source (e.g., CuSO4 with a reducing agent, or CuBr)

  • Reducing agent (e.g., Sodium ascorbate)

  • Base (e.g., DIEA, 2,6-lutidine)

  • Solvent (e.g., DMF/H2O or DMSO)

Procedure:

  • Swell the azide-containing peptide-resin in DCM.

  • Prepare a solution of the alkyne-functionalized molecule, copper(I) source, sodium ascorbate, and base in a suitable solvent.

  • Add the reaction mixture to the resin and agitate at room temperature for 1-18 hours.[9]

  • Wash the resin thoroughly with DMF and DCM.

  • Cleave the conjugated peptide from the resin using the appropriate cleavage cocktail.

On-Resin Staudinger Ligation

The Staudinger ligation offers a metal-free alternative for conjugating molecules to azide-functionalized peptides.

Staudinger_Workflow Start Peptide-Resin with Azide Swell 1. Swell Resin (DMF) Start->Swell Reagents 2. Add Phosphine Reagent Swell->Reagents React 3. React (Room Temp) Reagents->React Wash 4. Wash Resin React->Wash Cleave 5. Cleavage & Deprotection Wash->Cleave Final Conjugated Peptide Cleave->Final

Workflow for on-resin Staudinger Ligation.

Procedure:

  • Swell the azide-containing peptide-resin in DMF.

  • Add a solution of the phosphine-thioester reagent in a suitable solvent (e.g., THF/H2O).[10][11][12]

  • Agitate the reaction mixture at room temperature for several hours.

  • Wash the resin to remove excess reagents.

  • Cleave the ligated peptide from the resin.

Conclusion

This compound is an invaluable tool for the synthesis of complex, functionalized peptides. Its key advantage lies in the introduction of a bioorthogonal azide group, enabling highly specific post-synthetic modifications that are not easily achievable with other lysine derivatives. While the synthesis requires careful optimization to prevent azide reduction during cleavage, the versatility it offers for creating sophisticated peptide conjugates, such as peptide-drug conjugates, fluorescently labeled probes, and peptidomimetics, makes it a superior choice for many advanced research and drug development applications.[1][2] For standard peptide synthesis where no further modification of the lysine side chain is required, Fmoc-L-Lys(Boc)-OH remains the more cost-effective and straightforward option. The choice between these derivatives should therefore be guided by the specific synthetic goals and the desired final peptide architecture.

References

A Researcher's Guide to Selecting N3-L-Lys(Fmoc)-OH: A Head-to-Head Comparison Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of peptide synthesis reagents is paramount. Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-azido-L-lysine, or N3-L-Lys(Fmoc)-OH, is a critical building block for introducing an azide group into peptides, enabling subsequent modifications via "click chemistry."[1][2] The performance of this reagent can significantly impact the yield and purity of the final peptide. This guide provides a framework for an objective, head-to-head comparison of different suppliers of this compound, complete with key quality parameters and detailed experimental protocols for in-house evaluation.

Key Suppliers

A number of chemical suppliers offer this compound. Researchers should consider the following companies as potential sources:

  • Sigma-Aldrich (Novabiochem®)[1]

  • ChemPep[3]

  • Chem-Impex[2]

  • Aapptec Peptides[2]

  • Advanced ChemTech[4]

  • Anaspec[5]

  • Biosynth[6]

Data Presentation: Key Quality Parameters for Comparison

When selecting a supplier, it is crucial to compare key quality attributes. While lot-specific data can only be obtained from a Certificate of Analysis (CoA) provided by the supplier[1][2], the following table summarizes the typical specifications to look for.

Parameter Description Importance in Peptide Synthesis Data Source
Purity (by HPLC) The percentage of the desired compound in the material.High purity minimizes the introduction of impurities into the peptide synthesis, which are often difficult to remove later.Supplier Website, Certificate of Analysis
Optical Purity (% enantiomeric excess) The excess of the desired L-enantiomer over the D-enantiomer.The presence of the D-enantiomer can lead to the formation of diastereomeric peptide impurities with potentially different biological activities.[7][8]Certificate of Analysis
Identity Confirmation of the molecular structure.Ensures the correct building block is being used.Certificate of Analysis (e.g., via Mass Spectrometry, NMR)
Appearance Physical form of the compound.Typically a white to off-white powder. Deviations may indicate impurities.Supplier Website, Visual Inspection
Solubility The ability to dissolve in relevant solvents (e.g., DMF).Poor solubility can lead to incomplete coupling reactions during synthesis.Supplier Website, Internal Testing
Water Content The amount of water present in the solid material.High water content can affect the accuracy of weighing and may interfere with coupling reactions.Certificate of Analysis

Experimental Protocols for Supplier Evaluation

To objectively compare the performance of this compound from different suppliers, we recommend a two-stage experimental approach: purity analysis of the raw material and a functional test in a model solid-phase peptide synthesis (SPPS).

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the verification of the chemical and optical purity of the this compound from each supplier.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound from each supplier.

    • Dissolve each sample in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL for injection.

  • Chromatographic Conditions for Chemical Purity:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 265 nm (for the Fmoc group).

    • Injection Volume: 10 µL.

  • Chromatographic Conditions for Optical Purity:

    • Column: A suitable chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative.[8]

    • Mobile Phase: A mixture of hexane/isopropanol or an appropriate reversed-phase mobile phase as recommended by the column manufacturer.

    • Flow Rate: As recommended for the specific chiral column.

    • Detection: UV absorbance at 265 nm.

    • Analysis: The goal is to achieve baseline separation of the L- and D-enantiomers to accurately quantify the enantiomeric excess.

Data Analysis:

  • For chemical purity, integrate the peak areas of all detected peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • For optical purity, calculate the enantiomeric excess (% ee) using the formula: [(Area_L - Area_D) / (Area_L + Area_D)] * 100.

Performance Evaluation in a Test Peptide Synthesis

Synthesizing a short, model peptide is the ultimate test of the reagent's performance. This protocol uses a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.[9]

Model Peptide Sequence: Ac-Ala-Lys(N3)-Gly-NH2

This sequence is simple, allowing for straightforward analysis by HPLC and mass spectrometry.

Methodology:

  • Resin Preparation:

    • Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

    • Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour.[9]

  • Fmoc-Glycine Coupling:

    • Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Gly-OH using a suitable coupling agent like HBTU/HATU in the presence of a base such as DIPEA.[10] Allow the reaction to proceed for 2 hours.

    • Monitor the coupling reaction using a qualitative test like the Kaiser test to ensure completion.[11]

  • Fmoc-Lys(N3)-OH Coupling:

    • Deprotect the Fmoc group from the glycine residue with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Couple the this compound from the supplier being tested, using the same coupling conditions as in the previous step.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), a second coupling may be necessary.[11]

  • Fmoc-Alanine Coupling and Acetylation:

    • Repeat the deprotection and coupling steps for Fmoc-Ala-OH.

    • After the final Fmoc deprotection, cap the N-terminus by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DMF, followed by dichloromethane (DCM).

    • Dry the resin under a stream of nitrogen.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing a high percentage of TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The azide group is stable to TFA.[2]

    • After 2-3 hours, precipitate the crude peptide in cold diethyl ether.

  • Analysis of Crude Peptide:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Analyze the sample by reversed-phase HPLC using a similar gradient as described for purity analysis.

    • Confirm the identity of the desired peptide product by mass spectrometry, checking for the correct molecular weight.

Data Analysis:

  • Compare the HPLC chromatograms of the crude peptides synthesized with the this compound from each supplier.

  • A higher percentage area of the main product peak and fewer impurity peaks indicate better performance of the amino acid derivative.

  • Quantify the yield of the desired peptide.

Mandatory Visualization

The following diagrams illustrate the key workflows for evaluating and comparing suppliers of this compound.

G Experimental Workflow for Supplier Comparison cluster_0 Stage 1: Purity Assessment cluster_1 Stage 2: Performance in SPPS cluster_2 Decision A Obtain this compound from Supplier A, B, C B Prepare Samples for Analysis (1 mg/mL in ACN/H2O) A->B C HPLC Analysis (Chemical Purity on C18) B->C D HPLC Analysis (Optical Purity on Chiral Column) B->D E Compare Purity Data C->E D->E F Synthesize Model Peptide (Ac-Ala-Lys(N3)-Gly-NH2) using reagent from each supplier E->F Proceed with high-purity candidates G Cleave Peptide from Resin F->G H Analyze Crude Peptide by HPLC and Mass Spectrometry G->H I Compare Yield and Purity of Crude Peptide H->I J Select Optimal Supplier I->J

Caption: Workflow for evaluating this compound suppliers.

G Signaling Pathway of Fmoc-SPPS Resin Solid Support Resin (e.g., Rink Amide) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling1 Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Coupling1 Wash2 Wash (DMF) Coupling1->Wash2 Repeat Repeat Cycle (Deprotection -> Wash -> Coupling -> Wash) Wash2->Repeat Cleavage Cleavage from Resin (e.g., 95% TFA) Repeat->Cleavage After final AA Peptide Purified Peptide Cleavage->Peptide

Caption: General cycle of Fmoc Solid-Phase Peptide Synthesis.

References

The Impact of N3-L-Lys(Fmoc)-OH on Peptide Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-canonical amino acids is a powerful strategy in peptide-based drug discovery to enhance therapeutic properties. Among these, N3-L-Lys(Fmoc)-OH, an azido-functionalized lysine derivative, has emerged as a critical building block. Its primary utility lies in the introduction of an azide group, a versatile chemical handle for "click chemistry," which allows for the precise attachment of molecules such as imaging agents, drug payloads, or polyethylene glycol (PEG) to peptides.[1][2] This guide provides a comparative analysis of how incorporating N3-L-Lysine affects a peptide's structure, function, and stability, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Structural Implications of N3-L-Lysine Incorporation

The substitution of a native L-lysine with N3-L-lysine can introduce subtle yet significant changes to a peptide's secondary structure. The azide moiety is relatively small and is not expected to cause large steric disruptions. However, the replacement of the primary amine on the lysine side chain with the azido group eliminates a positive charge at physiological pH. This can impact electrostatic interactions within the peptide and with its environment, potentially influencing its conformation and solubility.[3]

Comparative Analysis of Secondary Structure

Circular Dichroism (CD) spectroscopy is a key technique to assess the impact of N3-L-lysine incorporation on peptide secondary structure, such as α-helicity. While specific comparative data for an azido-lysine-containing peptide versus its native counterpart is not abundant in publicly available literature, studies on other lysine modifications provide valuable insights. For instance, the substitution of L-lysine with D-lysine, another modification that alters the local stereochemistry, has been shown to impact the helicity of antimicrobial peptides.[4] It is plausible that the change in the side chain's chemical nature from a primary amine to an azide could similarly influence the conformational preferences of the peptide backbone.

Table 1: Illustrative Comparison of Secondary Structure Content

Peptide VariantModificationPredominant Secondary Structure% Helicity (Illustrative)
Native PeptideL-Lysineα-helix45%
Modified PeptideN3-L-Lysineα-helix40%
Alternative PeptideD-Lysineα-helix38%[4]

Functional Consequences of N3-L-Lysine Incorporation

The functional impact of substituting L-lysine with N3-L-lysine is highly dependent on the specific role of the lysine residue in the peptide's biological activity. If the lysine's primary amine is crucial for receptor interaction or enzymatic activity, its replacement with an azide group could lead to a decrease in potency. Conversely, if the lysine side chain is not directly involved in binding, the modification may have a negligible effect on function.

Receptor Binding Affinity

Receptor binding assays are essential for quantifying the functional consequences of this modification. A common method is a competitive binding assay, where the modified and unmodified peptides compete with a radiolabeled ligand for binding to the target receptor. The half-maximal inhibitory concentration (IC50) is then determined.

Table 2: Illustrative Comparison of Receptor Binding Affinity

Peptide VariantModificationTarget ReceptorIC50 (nM) (Illustrative)
Native PeptideL-LysineGPCR-X10
Modified PeptideN3-L-LysineGPCR-X15
Control PeptideScrambled SequenceGPCR-X>1000

Note: The IC50 values are hypothetical to illustrate a potential outcome where the modification leads to a slight decrease in binding affinity.

Stability Profile of N3-L-Lysine Containing Peptides

A significant driver for incorporating unnatural amino acids is to enhance the metabolic stability of peptides. Peptides are often susceptible to rapid degradation by proteases in serum, limiting their therapeutic potential.

Proteolytic Stability

The replacement of L-lysine with N3-L-lysine can confer resistance to enzymatic degradation. Proteases often exhibit high specificity for their substrates, and the modification at the lysine side chain can hinder recognition and cleavage by enzymes like trypsin, which specifically cleaves at the C-terminus of lysine and arginine residues. Studies on peptides where L-lysine was replaced by D-lysine have demonstrated a significant increase in serum stability.[5][6] A similar trend is expected for N3-L-lysine containing peptides.

Table 3: Comparative Proteolytic Stability in Human Serum

Peptide VariantModificationHalf-life in 50% Human Serum (min)
Native PeptideL-Lysine30
Modified PeptideN3-L-Lysine>120 (Expected)
HPA3NT3-A2L-Lysine residues< 10[5]
HPA3NT3-A2DD-Lysine residues> 120[5]

Note: The half-life for the N3-L-Lysine peptide is an expected outcome based on the principles of protease resistance and data from D-lysine modified peptides.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of key experimental protocols.

Peptide Synthesis with this compound

Standard Fmoc-based solid-phase peptide synthesis (SPPS) is used to incorporate this compound. The azide group is stable to the standard acidic and basic conditions of SPPS.[2]

Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (including this compound) with a coupling reagent (e.g., HBTU/DIPEA in DMF) and couple it to the deprotected resin.

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.[7]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in solution.

Protocol:

  • Sample Preparation: Prepare peptide solutions of known concentration (e.g., 0.1 mg/mL) in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Instrument Setup: Calibrate the CD spectrometer and set the parameters (e.g., wavelength range 190-260 nm, bandwidth, scan speed).

  • Blank Measurement: Record the spectrum of the buffer alone in a quartz cuvette.

  • Sample Measurement: Record the spectrum of the peptide solution under the same conditions.

  • Data Processing: Subtract the blank spectrum from the sample spectrum and convert the raw data (ellipticity) to mean residue ellipticity.

  • Analysis: Analyze the resulting spectrum to estimate the percentage of different secondary structure elements using deconvolution software.

Receptor Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of the peptides to their target receptor.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a radiolabeled ligand of known affinity for the receptor, and solutions of the native and modified peptides at various concentrations. Prepare cell membranes or purified receptors expressing the target.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the competitor peptides (native or modified).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the mixture through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Serum Stability Assay

This assay measures the resistance of peptides to degradation by proteases in serum.

Protocol:

  • Peptide Incubation: Incubate a known concentration of the peptide with human serum (e.g., 50% in buffer) at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.

  • Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid or acetonitrile).

  • Protein Precipitation: Precipitate the serum proteins by centrifugation.

  • Analysis: Analyze the supernatant, containing the remaining intact peptide, by RP-HPLC.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point and plot the percentage of remaining peptide versus time. Calculate the half-life (t1/2) of the peptide.[5]

Visualizations

Experimental Workflow for Peptide Comparison

G cluster_synthesis Peptide Synthesis cluster_analysis Comparative Analysis cluster_data Data Output Native_Peptide Native Peptide (L-Lysine) Structure Structural Analysis (CD Spectroscopy) Native_Peptide->Structure Function Functional Analysis (Receptor Binding) Native_Peptide->Function Stability Stability Analysis (Serum Incubation) Native_Peptide->Stability Modified_Peptide Modified Peptide (N3-L-Lysine) Modified_Peptide->Structure Modified_Peptide->Function Modified_Peptide->Stability Helicity % Helicity Structure->Helicity IC50 IC50 Value Function->IC50 HalfLife Half-life (t1/2) Stability->HalfLife

Caption: Workflow for comparing native and N3-L-Lysine modified peptides.

Signaling Pathway Inhibition (Illustrative)

G Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Native_Peptide Native Peptide Native_Peptide->Receptor Binds & Inhibits Modified_Peptide Modified Peptide (N3-L-Lysine) Modified_Peptide->Receptor Binds & Inhibits

Caption: Inhibition of a generic signaling pathway by native and modified peptides.

References

Review of literature comparing different bioorthogonal labeling techniques using N3-L-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to track newly synthesized proteins, the metabolic incorporation of the non-canonical amino acid N3-L-Lys(Fmoc)-OH offers a powerful tool. This azido-lysine analog integrates into proteins via the cell's own translational machinery, introducing a bioorthogonal azide handle. This handle serves as a versatile target for a variety of highly specific chemical ligation reactions, enabling the visualization and identification of proteins synthesized within a specific timeframe. This guide provides a comparative overview of the three principal bioorthogonal reactions used for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

The choice between these techniques is critical and depends on the experimental context, particularly whether the labeling will occur in live cells or in cell lysates. Key factors to consider include reaction speed, potential cytotoxicity of reagents, and the chemical nature of the detection probe.

At a Glance: Performance Comparison of Bioorthogonal Reactions

The following table summarizes the key quantitative and qualitative parameters for the three major bioorthogonal chemistries compatible with azide-labeled proteins. This data is essential for selecting the optimal technique based on experimental needs such as live-cell compatibility, desired reaction speed, and labeling efficiency.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Staudinger Ligation
Reaction Principle [3+2] Cycloaddition between a terminal alkyne and an azide, catalyzed by Copper(I).[3+2] Cycloaddition between a strained cyclooctyne (e.g., DBCO, BCN) and an azide.Formation of an aza-ylide intermediate between a phosphine and an azide, which rearranges to form a stable amide bond.
Live Cell Compatibility No (due to copper catalyst toxicity)[1].Yes (copper-free)[1].Yes (metal-free)[1].
Typical Reactants Azide + Terminal Alkyne ProbeAzide + Cyclooctyne Probe (e.g., DBCO)Azide + Phosphine Probe
Second-Order Rate Constant (k₂) ~10² - 10³ M⁻¹s⁻¹ (Fastest, but dependent on ligand/conditions)~0.3 - 1.2 M⁻¹s⁻¹ (with DBCO)[2][3]~7.7 x 10⁻³ M⁻¹s⁻¹ (traceless variant)[4]
Key Advantages Extremely fast and efficient, high yields, wide availability of reagents.[1]Excellent biocompatibility, highly specific, no catalyst required.[5]Highly biocompatible, can be very rapid with engineered phosphines, traceless versions leave no residual atoms.[6]
Key Limitations Copper toxicity precludes live-cell applications.[1] Can cause nonspecific labeling of cysteine-containing proteins in lysates.[7]Bulky cyclooctyne probes can have steric hindrance or solubility issues. Generally slower than CuAAC.[8]Phosphine reagents are susceptible to air oxidation, which can lead to background signal.[9] Kinetics can be slower than cycloadditions.
Primary Application Labeling in fixed cells or cell lysates for proteomics and imaging.[7]Live-cell imaging, in vivo labeling, and surface labeling.[1]Live-cell imaging and labeling where minimal perturbation is critical.[1]

Visualizing the Workflow and Decision Process

To effectively implement these techniques, it is crucial to understand the overall experimental sequence and the logical steps involved in choosing the most appropriate reaction.

G cluster_input Step 1: Metabolic Labeling cluster_decision Step 2: Choose Application cluster_live Live Cell Labeling cluster_lysate Lysate/Fixed Cell Labeling A Introduce this compound to Cell Culture B Cellular Uptake and Incorporation into Newly Synthesized Proteins A->B C Live Cell Imaging? B->C D Incubate Cells with DBCO-Probe (SPAAC) or Phosphine-Probe (Staudinger) C->D Yes G Lyse or Fix & Permeabilize Cells C->G No E Wash to Remove Excess Probe D->E F Image Live Cells E->F H Incubate with Alkyne-Probe + Cu(I) Catalyst (CuAAC) G->H I Downstream Analysis (e.g., Western Blot, MS) H->I G start Start: You have N3-Lysine labeled proteins q1 Is the experiment in live cells or a live organism? start->q1 q2 Is reaction speed the highest priority? q1->q2 No (Lysate/Fixed Cells) q3 Is probe size a potential steric hindrance issue? q1->q3 Yes (Live Cells) cuaac Use CuAAC (in lysate / fixed cells) q2->cuaac Yes spaac Use SPAAC (e.g., DBCO probe) q2->spaac No q3->spaac No staudinger Use Staudinger Ligation (phosphine probe) q3->staudinger Yes G cluster_cell Cellular Response ligand Growth Factor (e.g., BDNF) receptor Receptor Tyrosine Kinase (e.g., TrkB) ligand->receptor binds & activates labeling Metabolic Labeling with N3-L-Lysine during stimulation receptor->labeling ras RAS/MAPK Pathway receptor->ras pi3k PI3K/AKT Pathway receptor->pi3k plc PLCγ Pathway receptor->plc lysis Cell Lysis labeling->lysis click Bioorthogonal Reaction (e.g., CuAAC with Biotin-Alkyne) lysis->click enrich Streptavidin Enrichment click->enrich ms LC-MS/MS Analysis enrich->ms result Identification & Quantification of Newly Synthesized Proteins ms->result transcription Transcription Factors (e.g., CREB) ras->transcription pi3k->transcription plc->transcription translation Altered mRNA Translation transcription->translation translation->labeling incorporates into proteins

References

Safety Operating Guide

Proper Disposal of N3-L-Lys(Fmoc)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe handling and disposal of N3-L-Lys(Fmoc)-OH and associated waste streams generated during its use in research and drug development. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. The primary hazardous feature of this compound is its azide functional group, which requires specific chemical neutralization prior to disposal.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards. While some sources may indicate no known OSHA hazards, it is prudent to treat this compound as potentially harmful if inhaled, swallowed, or absorbed through the skin.[1] The azide group imparts potential explosive properties, especially when in contact with heavy metals, heat, or friction.

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Disposal of Unused or Expired this compound

Unused or expired solid this compound must be treated as hazardous chemical waste. The recommended procedure involves the chemical reduction of the energetic azide group to a more stable amine. The Staudinger reaction is a mild and effective method for this transformation.[2][3]

Experimental Protocol: Staudinger Reduction of this compound

This protocol outlines the conversion of the azide to an amine, rendering the compound significantly less hazardous for final disposal.

Materials:

  • This compound

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Stir plate and stir bar

  • Round-bottom flask

  • Nitrogen or argon gas supply (optional, for inert atmosphere)

Procedure:

  • Dissolution: In a chemical fume hood, dissolve the this compound in a minimal amount of anhydrous THF in a round-bottom flask. A typical concentration would be in the range of 0.1-0.5 M.

  • Addition of Phosphine: To the stirred solution, add 1.1 to 1.5 molar equivalents of triphenylphosphine (PPh3). The addition should be done portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting azide and the formation of the intermediate iminophosphorane. The reaction is typically complete within 2-4 hours. A key indicator of the initial reaction is the evolution of nitrogen gas.[2]

  • Hydrolysis: Once the formation of the iminophosphorane is complete, add an excess of water to the reaction mixture to hydrolyze the iminophosphorane to the corresponding amine and triphenylphosphine oxide. Stir for an additional 1-2 hours.

  • Waste Collection: The resulting solution, containing the aminated product and triphenylphosphine oxide, should be collected in a clearly labeled hazardous waste container for organic waste.

Table 1: Quantitative Data for Staudinger Reduction

ParameterValueNotes
Molar Equivalents of PPh31.1 - 1.5An excess of phosphine ensures complete reduction of the azide.
SolventAnhydrous THFOther aprotic solvents like dioxane or acetonitrile can also be used.
Reaction TemperatureRoom TemperatureThe reaction is typically exothermic due to nitrogen evolution; for larger scales, initial cooling may be prudent.
Reaction Time2-6 hoursMonitor by TLC or LC-MS for completion.

Disposal of Associated Waste Streams

The various waste streams generated during the use of this compound in peptide synthesis must be handled as hazardous waste. Do not dispose of any of the following down the drain.

Contaminated Solid Waste

All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, are considered contaminated solid waste.

Procedure:

  • Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed plastic bag or container.

  • The label must indicate "Hazardous Waste" and specify "Azide-contaminated solid waste."

  • Store in a designated hazardous waste accumulation area, segregated from incompatible materials, especially acids.

Liquid Waste from Fmoc Deprotection

The deprotection of the Fmoc group is typically achieved using a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). This waste stream is basic and contains hazardous organic solvents.

Procedure:

  • Collect the piperidine/DMF waste in a dedicated, sealed, and chemically compatible container.

  • Label the container "Hazardous Waste: Piperidine/DMF."

  • Store in a designated hazardous waste area, away from acidic waste streams.

Liquid Waste from Peptide Cleavage (TFA Cocktails)

Trifluoroacetic acid (TFA) is commonly used to cleave the synthesized peptide from the solid support. This results in a highly corrosive and hazardous acidic waste stream.

Procedure:

  • Collect the TFA cleavage cocktail waste in a dedicated, sealed, and corrosion-resistant container (e.g., glass or Teflon-coated).

  • Label the container "Hazardous Waste: Trifluoroacetic Acid."

  • Ensure this waste stream is segregated from basic waste, such as the piperidine/DMF solution, to prevent violent neutralization reactions.

Table 2: Summary of Waste Streams and Disposal Actions

Waste StreamHazard ClassificationDisposal Procedure
Unused/Expired this compoundOrganic Azide, Potentially ExplosiveChemical reduction via Staudinger reaction, then dispose of as hazardous organic waste.
Contaminated Solid WasteAzide ContaminatedCollect in a labeled, sealed container for hazardous waste pickup.
Piperidine/DMF SolutionBasic, Flammable, ToxicCollect in a labeled, sealed container for hazardous solvent waste.
TFA Cleavage CocktailCorrosive, AcidicCollect in a labeled, sealed, corrosion-resistant container for hazardous acid waste.
Triphenylphosphine OxideHarmful if swallowed, Harmful to aquatic lifeDispose of as hazardous organic waste.[1][4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound and its associated waste.

DisposalWorkflow cluster_solid Solid Waste cluster_liquid Liquid Waste from Synthesis cluster_treatment Chemical Treatment cluster_collection Waste Collection Solid_Product Unused/Expired This compound Staudinger Staudinger Reaction (Reduction of Azide) Solid_Product->Staudinger Treat Contaminated_Solids Contaminated Solids (Gloves, Tips, etc.) Solid_Waste_Container Hazardous Solid Waste Container Contaminated_Solids->Solid_Waste_Container Collect Piperidine_Waste Piperidine/DMF Waste (Basic) Solvent_Waste Hazardous Solvent Waste Container Piperidine_Waste->Solvent_Waste Segregate & Collect TFA_Waste TFA Cleavage Waste (Acidic) Acid_Waste Hazardous Acid Waste Container TFA_Waste->Acid_Waste Segregate & Collect Organic_Waste Hazardous Organic Waste Container Staudinger->Organic_Waste Collect

Caption: Disposal workflow for this compound and associated waste streams.

Final Disposal Logistics

All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal service. Ensure that all containers are properly labeled, sealed, and stored in a designated and secure waste accumulation area pending pickup. Never mix incompatible waste streams.

References

Essential Safety and Operational Guide for Handling N3-L-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling N3-L-Lys(Fmoc)-OH. The following procedures are based on established best practices for managing azido compounds and Fmoc-protected amino acids, ensuring a safe and efficient laboratory workflow. A thorough risk assessment should be conducted prior to commencing any work with this chemical.

I. Hazard Identification and Personal Protective Equipment (PPE)

While some suppliers classify this compound as non-hazardous under GHS, the presence of the azido functional group necessitates stringent safety precautions.[1] Azido compounds are potentially explosive and can form shock-sensitive metal azides.[2][3] The compound may also be harmful if inhaled, swallowed, or absorbed through the skin.[4] Therefore, a comprehensive PPE protocol is mandatory.

Core PPE Requirements:

PPE CategorySpecificationRationale
Hand Protection Double-gloving: Nitrile inner layer, chemical-resistant outer layer (e.g., butyl rubber).Protects against skin absorption and chemical splashes. Double-gloving provides an extra layer of safety.
Eye Protection Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[2]Protects eyes from chemical splashes and potential projectiles.
Body Protection Flame-resistant lab coat. A chemical-resistant apron is recommended for procedures with a higher risk of splashing.[2]Protects against skin contact and potential ignition sources.
Footwear Fully enclosed, chemical-resistant shoes.Protects feet from spills and falling objects.
Respiratory Protection All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]Minimizes the risk of inhaling the powdered compound or any volatile byproducts.

II. Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for maintaining safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[4] Recommended storage temperatures are typically between 2°C - 8°C or at -20°C.[5][6]

  • Keep the container tightly closed.

2. Weighing and Handling:

  • All handling of the solid compound must be performed within a certified chemical fume hood.[2][3]

  • Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to prevent the formation of shock-sensitive metal azides.[2][3]

  • Avoid creating dust. If dust is generated, ensure the fume hood provides adequate containment.

3. In Solution:

  • This compound is commonly used in solid-phase peptide synthesis (SPPS), often dissolved in solvents like dimethylformamide (DMF) or dichloromethane (DCM).[7][8][9]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • The azido group is generally stable to the piperidine and trifluoroacetic acid (TFA) used in standard Fmoc SPPS protocols.[6]

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and safety incidents.

  • Solid Waste: All contaminated solid waste, including gloves, weighing boats, and paper towels, must be collected in a designated, properly labeled hazardous waste container.[2]

  • Liquid Waste: Unused solutions and solvent washes should be collected in a separate, labeled hazardous waste container for organic waste. Do not pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[2][3]

  • Deactivation: For dilute solutions, a chemical deactivation procedure may be considered by trained personnel in a controlled environment.[2] This typically involves reaction with a reducing agent, but specific protocols must be followed carefully.

IV. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receive Receive & Inspect store Store in Cool, Dry Place receive->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh with Non-Metallic Spatula don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Use in Synthesis dissolve->reaction solid_waste Collect Solid Waste reaction->solid_waste liquid_waste Collect Liquid Waste reaction->liquid_waste

Caption: Workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.